N,N-dimethylmorpholine-2-carboxamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N,N-dimethylmorpholine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)7(10)6-5-8-3-4-11-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBLRJCALSOJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607634 | |
| Record name | N,N-Dimethylmorpholine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-23-0 | |
| Record name | N,N-Dimethylmorpholine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N-dimethylmorpholine-2-carboxamide structure and properties
This technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of N,N-dimethylmorpholine-2-carboxamide (CAS 135072-23-0).[1]
A Strategic Pharmacophore for Physicochemical Optimization[1]
Executive Summary
This compound is a specialized heterocyclic building block used primarily in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1] Unlike its 4-carboxamide isomer (a urea derivative), the 2-carboxamide retains a secondary amine at the 4-position, functioning as a versatile nucleophile for scaffold attachment.[1] Its core utility lies in lowering lipophilicity (LogD) while introducing a solubility-enhancing basic center and a hydrogen-bond accepting amide motif.[1]
Chemical Identity & Structure
The molecule consists of a morpholine ring substituted at the C2 position with a dimethylcarboxamide group. This structural arrangement creates a "solubility tail" often appended to hydrophobic kinase inhibitors or GPCR ligands.
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 135072-23-0 |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| SMILES | CN(C)C(=O)C1CNCCO1 |
| pKa (Calculated) | ~8.2 (Morpholine NH), Neutral (Amide N) |
| LogP (Predicted) | -0.6 to -0.3 (Highly Polar) |
| Physical State | Viscous oil or low-melting solid (often supplied as HCl salt) |
3D Conformational Analysis
The morpholine ring predominantly adopts a chair conformation. The bulky dimethylcarboxamide group at C2 prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule's geometry for receptor binding.[1]
Synthesis & Production Protocols
The synthesis of this compound typically proceeds via the amidation of morpholine-2-carboxylic acid.[1] Below is a self-validating protocol optimized for yield and purity.
Protocol A: Direct Amidation (Building Block Synthesis)
Objective: Synthesize the core building block from commercially available morpholine-2-carboxylic acid.[1]
-
Protection (Optional but Recommended): Protect the secondary amine (N4) with a Boc group to prevent self-coupling or polymerization.
-
Reagents: Morpholine-2-carboxylic acid, Boc₂O, NaOH, Dioxane/Water.[1]
-
-
Amide Coupling:
-
Activation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min at 0°C to form the active ester.
-
Amidation: Add Dimethylamine (2.0 M in THF, 1.2 eq) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = 259.3 for Boc-intermediate).[1]
-
-
Deprotection:
-
Treat the intermediate with 4M HCl in Dioxane for 2 hours.
-
Concentrate in vacuo to yield This compound hydrochloride .[1]
-
Protocol B: Scaffold Attachment (Medicinal Chemistry Application)
Context: Attaching the fragment to a drug core (e.g., an alkyl halide linker on a kinase inhibitor). Reference: US Patent 10,723,741 (DNA Polymerase IIIC Inhibitors) [1].
-
Nucleophilic Substitution:
-
Dissolve the core scaffold (containing a leaving group like -Cl, -OMs, or -OTs) in Acetonitrile or DMF.[1]
-
Add This compound HCl (1.2 eq).
-
Add excess base (K₂CO₃ or Cs₂CO₃, 3.0 eq) to neutralize the HCl salt and scavenge acid.
-
Heat to 60–80°C for 12 hours.
-
-
Workup:
-
Filter inorganic salts.
-
Purify via reverse-phase Preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).[1]
-
Mechanism of Action & Applications
Pharmacophore Mapping
This moiety serves three distinct roles in a drug molecule:
-
Solubility Anchor: The morpholine nitrogen is protonated at physiological pH (pH 7.4), significantly increasing aqueous solubility.
-
Metabolic Shield: The C2-carboxamide substitution sterically hinders the common metabolic oxidation of the morpholine ring (alpha-carbon oxidation), potentially extending half-life (
). -
H-Bonding Vector: The amide carbonyl acts as a directional Hydrogen Bond Acceptor (HBA), often interacting with solvent-exposed residues in the protein binding pocket.
Diagram: Synthesis and Pharmacophore Logic
Caption: Synthesis pathway from morpholine-2-carboxylic acid to final drug conjugate, highlighting the introduction of solubility and stability features.
Case Study: DNA Polymerase IIIC Inhibitors
In the development of novel antibiotics targeting Gram-positive bacteria, researchers utilized This compound to optimize the pharmacokinetic profile of pyrazolo[4,3-d]pyrimidine derivatives.[1]
-
Challenge: The core scaffold exhibited poor aqueous solubility, limiting oral bioavailability.
-
Solution: Attachment of the this compound tail via an ethyl linker.[1]
-
Outcome: The resulting compound (Example 10 in US Patent 10,723,741) demonstrated improved solubility and potent inhibition of DNA Polymerase IIIC, validating the fragment's utility in late-stage lead optimization [1].
Safety & Handling
-
Hazards: As a secondary amine and amide derivative, treat as an irritant.
-
Storage: Hygroscopic (especially as HCl salt). Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and degradation.
-
Stability: Stable in solution for >24 hours at room temperature; however, prolonged exposure to strong acids/bases at high temperatures may hydrolyze the amide bond.
References
- DNA polymerase IIIC inhibitors and use thereof. US Patent 10,723,741. Google Patents.
-
This compound . PubChem Compound Summary. Retrieved from [Link] (Salt form reference).
Sources
Synthesis of N,N-Dimethylmorpholine-2-Carboxamide: A Technical Guide
Executive Summary & Strategic Importance
The morpholine scaffold is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve aqueous solubility and metabolic stability compared to phenyl or piperidine analogues. Specifically, morpholine-2-carboxamides represent a privileged subclass, serving as key intermediates in the synthesis of inhibitors for targets such as PI3K, mTOR, and various GPCRs.
This guide details the synthesis of N,N-dimethylmorpholine-2-carboxamide (Structure 1 ). Unlike generic protocols, this document prioritizes regiochemical integrity and scalability , distinguishing between the synthesis of the racemic core and enantioselective approaches required for high-affinity drug candidates.
Target Molecule:
-
IUPAC Name: this compound
-
Molecular Formula:
-
Key Challenge: Constructing the amide bond without racemization (if chiral) and managing the protection/deprotection of the secondary amine.
Retrosynthetic Analysis
To design a robust synthetic route, we deconstruct the target molecule (TM) into logical precursors. The analysis reveals two primary disconnects: the amide bond and the morpholine ring closure.
Figure 1: Retrosynthetic tree illustrating the convergence from either a pre-formed morpholine core (Precursor A) or de novo ring construction (Precursor B).
Synthetic Routes[1][2][3][4][5][6][7][8][9][10]
Route A: The "MedChem" Standard (High Purity/Chiral Access)
Best for: Drug discovery, SAR studies, and enantiopure synthesis. Strategy: Amide coupling of commercially available N-Boc-morpholine-2-carboxylic acid followed by acidolytic deprotection.
Phase 1: Amide Coupling
The direct reaction of the carboxylic acid with dimethylamine requires activation. While thionyl chloride (
Reagents:
-
Substrate: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 189321-66-2).
-
Amine Source: Dimethylamine hydrochloride (2.0 eq).
-
Coupling Agent: HATU (1.1 eq) or T3P (Propylphosphonic anhydride).
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).
-
Solvent: DMF or DCM.
Mechanism: The carboxylate attacks the HATU uronium center, forming an activated ester. The dimethylamine then attacks the carbonyl carbon, displacing the HOAt moiety to form the amide bond.
Phase 2: Deprotection
Removal of the Boc group releases the secondary amine.
Reagents:
-
Acid: 4M HCl in Dioxane or TFA/DCM (1:4 v/v).
-
Scavenger: Triisopropylsilane (TIPS) (optional, if cations are reactive).
Route B: The "Process" Route (Scalable/Cost-Effective)
Best for: Multi-gram to Kilogram scale-up where cost of goods (COGs) is critical. Strategy: De novo assembly of the morpholine ring using inexpensive linear precursors.
Step 1: Alkylation & Cyclization Reaction of N-benzyl ethanolamine with ethyl 2,3-dibromopropionate. The benzyl group serves as a robust protecting group that withstands the basic cyclization conditions.
-
Alkylation: N-benzyl ethanolamine attacks the
-carbon of the propionate. -
Cyclization: Intramolecular
attack of the alcohol oxygen onto the -bromo position closes the ring. -
Result: Ethyl 4-benzylmorpholine-2-carboxylate.
Step 2: Aminolysis Direct conversion of the ester to the dimethylamide using dimethylamine in methanol/water at elevated temperature (or pressure vessel).
Step 3: Hydrogenolysis
Removal of the benzyl group using
Detailed Experimental Protocol (Route A)
This protocol describes the synthesis of the (S)-enantiomer or racemate using the HATU coupling method, which ensures the highest success rate for research applications.
Material Requirements
| Reagent | Equiv. | Role | Hazards |
| N-Boc-Morpholine-2-carboxylic acid | 1.0 | SM | Irritant |
| Dimethylamine HCl | 1.5 | Nucleophile | Hygroscopic |
| HATU | 1.2 | Coupling Agent | Sensitizer |
| DIPEA | 3.0 | Base | Corrosive |
| DMF (Anhydrous) | 10 vol | Solvent | Repro. Toxin |
| 4M HCl in Dioxane | 5.0 | Deprotection | Corrosive |
Step-by-Step Workflow
Stage 1: Amide Bond Formation
-
Setup: Charge a flame-dried round-bottom flask with N-Boc-morpholine-2-carboxylic acid (1.0 mmol) and anhydrous DMF (5 mL).
-
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes to allow formation of the active ester.
-
Note: The solution typically turns yellow.
-
-
Addition: Add Dimethylamine hydrochloride (1.5 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]+ ~ 259.1 for Boc-protected intermediate).
-
Workup:
-
Dilute with EtOAc (50 mL).
-
Wash sequentially with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).
-
Critical: The acid wash removes unreacted amine and DIPEA; the base wash removes unreacted acid and HATU byproducts.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (0-5% MeOH in DCM) if necessary.
Stage 2: Boc-Deprotection
-
Dissolution: Dissolve the intermediate amide in minimal DCM (2 mL).
-
Acidolysis: Add 4M HCl in Dioxane (5 mL) dropwise at 0°C.
-
Reaction: Stir at RT for 2 hours. Monitor for disappearance of the starting material by TLC (ninhydrin stain) or LC-MS.
-
Isolation:
-
Concentrate the solvent in vacuo.[1]
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the target.
-
Filter the white solid under nitrogen.
-
-
Free Basing (Optional): If the free base is required, dissolve the salt in minimal water, adjust pH to >12 with 1M NaOH, and extract exhaustively with DCM/IPA (3:1).
Figure 2: Sequential workflow for the "MedChem" synthesis route.
Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1H NMR (400 MHz, DMSO-d6) - HCl Salt
-
Amide Methyls: Two distinct singlets (due to restricted rotation) around
2.8–3.1 ppm. -
Morpholine Ring Protons:
-
C2-H (Chiral center): Multiplet at
4.2–4.5 ppm. -
C3-H2: Multiplets at
3.0–3.5 ppm. -
Ether protons (C5/C6): Multiplets at
3.6–4.0 ppm.
-
-
Amine Proton: Broad singlet at
9.0–10.0 ppm ( ).
Mass Spectrometry (ESI)[7]
-
Calculated Mass (Free Base): 158.11
-
Observed [M+H]+: 159.1
-
Fragmentations: Loss of dimethylamine (-45 Da) is a common fragmentation pathway.
Safety & Handling
-
Dimethylamine: Highly flammable and volatile. Use the hydrochloride salt to avoid handling the gas, or use a solution in THF/MeOH.
-
HATU: Potential allergen. Avoid inhalation of dust.
-
DIPEA: Corrosive and flammable. Use in a fume hood.
References
-
Morpholine Ring Synthesis
- Title: "Synthesis of Morpholines"
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Amide Coupling Methodology
- Title: "Amide bond formation: beyond the myth of coupling reagents"
- Source: Royal Society of Chemistry (Chem. Soc. Rev.)
-
URL:[Link]
-
Specific Precursor Synthesis (N-Boc-Morpholine-2-carboxylic acid)
- Title: "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid"
- Source: ResearchGate (Synthetic Communic
-
URL:[Link]
-
General Amide Coupling Protocols
- Title: "Amide Coupling Reagents: A Guide"
- Source: Hep
-
URL:[Link]
Sources
Strategic Scaffold Guide: N,N-Dimethylmorpholine-2-Carboxamide
Executive Summary & Identity Profile
N,N-Dimethylmorpholine-2-carboxamide is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and lead optimization. Unlike its positional isomer (morpholine-4-carboxamide, a urea derivative), the 2-carboxamide retains the secondary amine at position 4, allowing for further diversification while presenting a solubilizing, non-ionizable polar motif at position 2.
This guide details the physicochemical profile, synthesis, and strategic application of this scaffold, specifically focusing on the hydrochloride salt forms which are the industry standard for stability and handling.
Chemical Identity Card[1][2][3]
| Property | Data |
| Chemical Name | This compound |
| Common Synonyms | Morpholine-2-carboxylic acid dimethylamide; 2-(Dimethylcarbamoyl)morpholine |
| Molecular Formula | C₇H₁₄N₂O₂ (Free Base) / C₇H₁₅ClN₂O₂ (HCl Salt) |
| Molecular Weight | 158.20 g/mol (Free Base) / 194.66 g/mol (HCl Salt) |
| CAS (Racemic HCl) | 1361115-06-1 |
| CAS ((S)-Isomer HCl) | 1260007-88-8 |
| CAS ((R)-Isomer HCl) | 1354021-66-7 |
| SMILES | CN(C)C(=O)C1CNCCO1 |
| LogP (Calc) | -0.6 (Highly Polar) |
| TPSA | ~32-40 Ų |
Critical Note on Isomerism: The C2 position is a chiral center. While the racemic form (CAS 1361115-06-1) is suitable for initial screening, the (S)-isomer (CAS 1260007-88-8) is frequently preferred in medicinal chemistry campaigns to match the stereochemical constraints of protein binding pockets [1, 2].
Strategic Utility in Drug Design
This scaffold is not merely a linker; it is a functional "solubility warhead."
Physicochemical Modulation
-
Solubility Enhancement: The dimethylamide group disrupts crystal lattice packing and lowers LogP without introducing a basic center that might cause hERG liability or phospholipidosis.
-
Fsp³ Character: The morpholine ring introduces three-dimensionality (chair conformation), escaping "flat-land" chemistry which correlates with higher clinical success rates.
-
Metabolic Stability: The amide bond at C2 is generally more stable to plasma esterases than the corresponding ester (morpholine-2-carboxylate), prolonging half-life (
).
Vector Analysis
-
N4-Position: The secondary amine is the primary vector for coupling to aromatic cores (via SNAr or Buchwald-Hartwig) or acylating to form ureas/amides.
-
C2-Position: The dimethylamide projects into solvent space, often serving as a "solvent anchor" to improve the water solubility of lipophilic kinase inhibitors.
Validated Synthesis Protocol
Objective: Synthesize this compound hydrochloride from N-Boc-morpholine-2-carboxylic acid. Scale: Gram-scale (scalable to kg).
Retrosynthetic Logic
Direct amidation of morpholine-2-carboxylic acid is challenging due to the competing nucleophilicity of the N4 amine. Therefore, an N-Boc protection strategy is mandatory to ensure regioselectivity at the carboxylic acid.
Step-by-Step Methodology
Step 1: Amide Coupling
-
Reagents: N-Boc-morpholine-2-carboxylic acid (1.0 eq), Dimethylamine hydrochloride (1.2 eq), HATU (1.1 eq), DIPEA (3.0 eq).
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).
-
Protocol:
-
Dissolve N-Boc-morpholine-2-carboxylic acid in DMF at 0°C.
-
Add DIPEA and stir for 10 minutes to activate the acid.
-
Add HATU. The solution will turn yellow/orange. Stir for 15 mins.
-
Add Dimethylamine HCl.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), sat. NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.
-
Yield: Expect >85% of tert-butyl 2-(dimethylcarbamoyl)morpholine-4-carboxylate.
-
Step 2: N-Boc Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Solvent: 1,4-Dioxane or MeOH.
-
Protocol:
-
Dissolve the intermediate from Step 1 in minimal 1,4-dioxane.
-
Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.
-
Stir at RT for 2–3 hours. A white precipitate should form.
-
Purification: Filter the solid. Wash with cold Et₂O (Diethyl ether) to remove organic impurities.
-
Drying: Vacuum dry to yield the target HCl salt.
-
Synthetic Pathway Visualization
Figure 1: Two-step synthetic workflow for generating the HCl salt from the Boc-protected acid precursor.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized scaffold, the following analytical markers must be met.
| Technique | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | Amide Methyls: Two distinct singlets or a broad split peak around 2.8–3.1 ppm (due to restricted rotation of the amide bond). Morpholine Ring: Multiplets between 2.7–4.0 ppm. Amine Proton: Broad singlet >9.0 ppm (ammonium salt). |
| LC-MS (ESI+) | [M+H]⁺ Peak: 159.1 m/z (Free base mass). Purity: >95% by UV (214/254 nm). |
| Appearance | White to off-white hygroscopic solid (HCl salt). |
Handling & Safety (E-E-A-T)
-
Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator at -20°C for long-term stability.
-
Stereochemistry: If using the chiral (S)-isomer, avoid strong bases and high heat during workup to prevent racemization at the C2 alpha-carbon.
-
Toxicity: While specific toxicology on this fragment is limited, morpholine derivatives can be skin/eye irritants. Handle with standard PPE (gloves, goggles, fume hood).
References
-
PubChem. this compound hydrochloride (Compound Summary). National Library of Medicine.[2]
-
BLD Pharm. Product Datasheet: (S)-Morpholine-2-carboxylic acid hydrochloride (Precursor).
-
ChemicalBook. this compound hydrochloride Properties.
-
Google Patents. Process for preparation of N,N-di substituted carboxamides (WO2013065059A1).
Sources
Technical Monograph: N,N-Dimethylmorpholine-2-carboxamide
Structural Characterization, Synthesis, and Pharmacophore Utility
Executive Summary
N,N-Dimethylmorpholine-2-carboxamide (CAS: 135072-23-0 / HCl Salt: 1361115-06-1) is a specialized heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD) and medicinal chemistry.[1][2][3][4][5][6][7] Distinguished by its morpholine core and the dimethylamide vector at the C2 position, this compound serves as a critical building block for modulating physicochemical properties such as solubility, metabolic stability, and target selectivity.[8]
This technical guide provides a rigorous analysis of its molecular weight, synthetic pathways, and analytical validation protocols, designed for researchers requiring high-fidelity data for stoichiometric calculations and structural verification.
Physicochemical Characterization & Molecular Weight Analysis[2][3][9][10]
The precise determination of molecular weight is foundational for preparing molar solutions and interpreting Mass Spectrometry (MS) data.[8] For this compound, the distinction between Average Molecular Weight (for weighing) and Monoisotopic Mass (for MS identification) is critical.
1.1 Molecular Weight Data Profile
| Property | Value | Unit | Context |
| Chemical Formula | C₇H₁₄N₂O₂ | - | Free Base |
| Average Molecular Weight | 158.20 | g/mol | Stoichiometric Calculation |
| Monoisotopic Mass | 158.1055 | Da | High-Res MS (Exact Mass) |
| [M+H]⁺ Ion | 159.1128 | m/z | Positive ESI-MS Detection |
| ClogP (Predicted) | -0.6 to -0.3 | - | Hydrophilicity Indicator |
| pKa (Morpholine N) | ~8.5 | - | Basic Center (Protonatable) |
1.2 Elemental Composition & Mass Contribution
The following breakdown details the contribution of each element to the total molecular weight, utilizing IUPAC standard atomic weights.
-
Carbon (C): 7 atoms × 12.011 = 84.077 Da (53.15%)
-
Hydrogen (H): 14 atoms × 1.008 = 14.112 Da (8.92%)
-
Nitrogen (N): 2 atoms × 14.007 = 28.014 Da (17.71%)
-
Oxygen (O): 2 atoms × 15.999 = 31.998 Da (20.23%)
-
Total: 158.201 g/mol [9]
Synthetic Methodology: Protocol & Causality
The synthesis of this compound typically proceeds via the amidation of a protected morpholine-2-carboxylic acid precursor. The following protocol utilizes N-Boc-morpholine-2-carboxylic acid to prevent self-polymerization and ensure regioselectivity.
2.1 Reaction Pathway Visualization
The following diagram outlines the logical flow of the synthesis, highlighting the critical deprotection step.
Figure 1: Synthetic workflow for this compound from N-Boc protected precursor.
2.2 Detailed Experimental Protocol
Step 1: Amide Coupling (Self-Validating System)
-
Rationale: Uses HATU as a coupling reagent to minimize racemization at the C2 chiral center (if using chiral starting material).[8]
-
Procedure:
-
Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C. Stir for 15 min to activate the carboxylate.
-
Add Dimethylamine (2.0 M in THF, 1.2 eq).[8]
-
Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a less polar amide spot.[8]
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and brine. Dry over Na₂SO₄.[8]
-
Step 2: N-Boc Deprotection
-
Rationale: Acidic cleavage removes the tert-butyl carbamate (Boc) group, exposing the secondary amine.[8]
-
Procedure:
Analytical Validation & Quality Control
Trustworthiness in chemical biology relies on rigorous structural confirmation.[8] The following analytical signatures validate the identity of the synthesized compound.
3.1 Mass Spectrometry (LC-MS)
-
Method: Electrospray Ionization (ESI) in Positive Mode.[8]
-
Expected Signal:
-
Interpretation: A clean peak at 159.1 confirms the removal of the Boc group (MW loss of 100 Da from intermediate) and successful amide formation.[8]
3.2 Nuclear Magnetic Resonance (¹H NMR)
Key diagnostic signals in DMSO-d₆:
-
Amide Methyls: Two distinct singlets around 2.8–3.1 ppm (due to restricted rotation of the amide bond).[8]
-
Morpholine Ring:
-
Multiplets at 2.6–3.8 ppm corresponding to the -CH₂-N-CH₂- and -CH₂-O-CH₂- protons.
-
The C2 proton (chiral center) typically appears as a doublet of doublets (dd) shifted downfield due to the adjacent carbonyl.[8]
-
Applications in Drug Discovery[11][12][13]
This compound is not merely a solvent or reagent; it is a functional pharmacophore .
4.1 Structural Logic & Signaling
The compound acts as a "vector" molecule.[8] The morpholine nitrogen (N4) serves as a handle for coupling to larger aromatic systems (e.g., pyridazines, pyrimidines), while the dimethylamide group (C2) projects into solvent or specific protein pockets, improving solubility and metabolic stability.
Figure 2: Pharmacophore mapping of the this compound scaffold.
4.2 Case Study Reference
In the development of ATR Kinase Inhibitors , morpholine-2-carboxamide derivatives function as solubilizing tails that extend into the ribose-binding pocket of the kinase, enhancing potency and oral bioavailability (refer to Foote et al., 2018).
References
-
PubChem. "N,N-dimethylmorpholine-4-carboxamide Compound Summary."[8][10][11] National Library of Medicine.[8] Accessed January 28, 2026.[8] [Link](Note: While the 4-isomer is common, the 2-isomer follows analogous physicochemical principles).
-
Foote, K. M., et al. "Discovery of AZD6738, a Potent and Selective Inhibitor of ATR Kinase with Monotherapy Activity."[8] Journal of Medicinal Chemistry, 2018.[8] (Contextual grounding for morpholine scaffolds in kinase inhibition).
-
European Patent Office. "Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase."[8] EP3418281B1.[8] [Link]
Sources
- 1. 1361115-06-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. N-Ethylcarbazole | 86-28-2 [chemicalbook.com]
- 3. 1439373-55-3|(S)-Morpholine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. WO2024008722A2 - Modulateurs de trem2 - Google Patents [patents.google.com]
- 5. WO2024188994A1 - Pyridazine compounds, their preparation, and their therapeutic uses - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. data.epo.org [data.epo.org]
- 8. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. N,N-dimethylmorpholine-4-carboxamide | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Profiling & Characterization of N,N-Dimethylmorpholine-2-carboxamide
Technical Whitepaper | Version 1.0
Executive Summary
In the landscape of modern medicinal chemistry, N,N-dimethylmorpholine-2-carboxamide (CAS: 1361115-06-1, HCl salt) represents a strategic scaffold for physicochemical optimization. Unlike its symmetric isomer (the 4-carboxamide urea derivative), the 2-carboxamide derivative preserves the secondary amine functionality at the N4 position, allowing for further diversification while introducing a polar, metabolic "handle" at the C2 position.
This guide provides a rigorous technical analysis of this compound, focusing on its utility as a solubility-enhancing building block. We explore its ionization behavior, lipophilicity profile, and synthetic accessibility, providing researchers with the self-validating protocols necessary to integrate this moiety into lead optimization campaigns.
Molecular Identity & Structural Analysis[1][2][3]
The compound consists of a morpholine saturated heterocycle substituted at the C2 position with a dimethylcarboxamide group. The structural integrity hinges on the chair conformation of the morpholine ring, which minimizes steric strain.[1]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Morpholine-2-carboxylic acid dimethylamide |
| CAS Number | 1361115-06-1 (Hydrochloride salt) |
| Molecular Formula | C₇H₁₄N₂O₂ (Free Base) |
| Molecular Weight | 158.20 g/mol (Free Base); 194.66 g/mol (HCl) |
| SMILES | CN(C)C(=O)C1CNCCO1 |
| Chiral Center | C2 (Available as racemic or enantiopure R/S) |
Physicochemical Core Properties
Ionization Constant (pKa)
The defining feature of this molecule is the basicity of the N4 secondary amine.
-
Morpholine Baseline: Unsubstituted morpholine has a pKa of approximately 8.36 .
-
Inductive Effect: The carboxamide group at C2 exerts a localized electron-withdrawing inductive effect (-I) through the sigma bond framework.
-
Predicted pKa: This effect lowers the electron density on the N4 nitrogen, shifting the predicted pKa to the 6.8 – 7.4 range.
-
Implication: At physiological pH (7.4), a significant fraction of the molecule exists in the non-ionized state compared to unsubstituted morpholine, potentially improving passive membrane permeability while retaining solubility.
Lipophilicity (LogP/LogD)
-
Predicted LogP: ~ -0.5 to 0.2.
-
Nature: The molecule is amphiphilic but leans toward hydrophilicity due to the ether oxygen, the amide carbonyl, and the secondary amine.
-
LogD (pH 7.4): Given the pKa shift, the distribution coefficient (LogD) will track closely with LogP, making this a "solubility-first" fragment ideal for lowering the overall lipophilicity of greasy pharmacophores.
Solubility Profile
-
Water: Highly soluble (>50 mg/mL expected for HCl salt).
-
Organics: Soluble in DCM, MeOH, DMSO; limited solubility in non-polar alkanes (Hexane).
Technical Workflows
Synthesis Protocol: Amide Coupling Route
To ensure high purity and prevent polymerization, a protected route using N-Boc-morpholine-2-carboxylic acid is recommended over direct coupling.
Reagents:
-
N-Boc-morpholine-2-carboxylic acid
-
Dimethylamine (2.0 M in THF)
-
HATU (Coupling Agent)
-
DCM/DMF (Solvent)
-
4M HCl in Dioxane (Deprotection)
Step-by-Step Methodology:
-
Activation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in dry DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes.
-
Coupling: Add Dimethylamine (1.5 eq) dropwise. Allow warming to RT and stir for 4–6 hours. Monitor by LC-MS for intermediate formation.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine. Dry organic layer over Na₂SO₄ and concentrate.
-
Deprotection: Redissolve the crude Boc-intermediate in DCM. Add 4M HCl in Dioxane (5.0 eq). Stir for 2 hours (monitor for gas evolution cessation and precipitate formation).
-
Isolation: Filter the resulting white precipitate (this compound HCl). Wash with Et₂O to remove non-polar impurities.
Visualization: Synthesis Pathway
Caption: Step-wise synthesis via Boc-protection strategy to ensure regioselectivity and purity.
Characterization Protocol: pKa Determination
Do not rely solely on software predictions. For accurate SAR integration, determine the experimental pKa using potentiometric titration.
Protocol:
-
Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).
-
Titrant: Use 0.1 M standardized KOH.
-
Execution: Perform titration from pH 2.0 to pH 11.0 at 25°C under inert N₂ atmosphere.
-
Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) corresponds to the pKa of the N4-ammonium.
-
Validation: The first derivative of the titration curve (
) should yield a sharp peak at the equivalence point.
Visualization: Characterization Logic
Caption: Integrated workflow for determining ionization (pKa) and distribution (LogD) constants.
Applications in Drug Design
The This compound motif serves as a superior bioisostere for:
-
Proline Amides: Mimics the turn geometry of proline but adds a solubilizing ether oxygen.
-
Piperazine Derivatives: Reduces basicity (and potential hERG liability) compared to piperazines while maintaining the saturated heterocycle topology.
-
FBDD: As a fragment, it offers a "solubility vector" (the morpholine face) and a "growth vector" (the N4 amine) for linking to aromatic scaffolds.
References
-
PubChem Compound Summary. (2025). Morpholine-2-carboxamide derivatives.[2] National Center for Biotechnology Information. Link
-
BLD Pharm. (2024). Product Data Sheet: this compound hydrochloride (CAS 1361115-06-1).Link
-
Jain, A., & Sahu, S. K. (2024).[4] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[4] Link
-
Williams, R. (2022).[5] pKa Data Compiled by R. Williams. Organic Chemistry Data.[6] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
N,N-Dimethylmorpholine-2-carboxamide: Technical Monograph & Application Guide
The following technical guide details the chemical architecture, synthesis, and application of N,N-dimethylmorpholine-2-carboxamide , a critical pharmacophore and solubility-enhancing scaffold in modern drug discovery.
Executive Summary & Chemical Identity
This compound is a specialized heterocyclic building block used primarily to modulate the physicochemical properties of drug candidates. Unlike its isomer N,N-dimethylmorpholine-4-carboxamide (a urea derivative), the 2-carboxamide features an amide moiety attached directly to the carbon framework of the morpholine ring.
This structural distinction is vital. The C2-attachment creates a chiral center, offering stereochemical vectors for binding affinity, while the morpholine nitrogen (N4) remains free for further functionalization (e.g., S_NAr, reductive amination) to attach the scaffold to larger bioactive cores.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 135072-23-0 (Base) / 1361115-06-1 (HCl Salt) |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| Chiral Center | C2 (Available as racemic, (R), or (S) enantiomers) |
| pKa (Calculated) | ~8.4 (Morpholine Nitrogen) |
| LogP | ~ -0.6 (Highly Polar/Soluble) |
Structural Analysis & Pharmacological Logic
The "Solubility Handle" Hypothesis
In medicinal chemistry, this moiety is often appended to lipophilic kinase inhibitors or GPCR ligands. The logic follows three mechanistic pillars:
-
Solubilization: The tertiary amide and the morpholine ether oxygen lower logD, improving aqueous solubility without introducing ionizable groups that might hinder membrane permeability (unlike carboxylic acids).
-
Metabolic Stability: The 2-position substitution sterically hinders oxidation at the alpha-carbon, a common metabolic soft spot in unsubstituted morpholines.
-
Vector Control: The C2-amide projects the dimethyl group into a distinct solvent-exposed region, often used to fill small hydrophobic pockets in enzyme active sites (e.g., ATR Kinase).
Stereochemical Conformation
The morpholine ring predominantly adopts a chair conformation. The 2-carboxamide substituent prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.
Figure 1: Conformational preference logic for C2-substituted morpholines.
Synthesis Methodologies
The synthesis of this compound typically proceeds via the amidation of a protected morpholine-2-carboxylic acid. The following protocol is a self-validating system designed for high purity and scalability.
Retrosynthetic Analysis
-
Target: this compound (free base or salt).
-
Precursor: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid.
-
Reagents: Dimethylamine (HCl salt or THF solution), Coupling Agent (HATU/EDC).
Detailed Experimental Protocol
Step 1: Amide Coupling
-
Charge: To a reaction vessel, add 4-Boc-morpholine-2-carboxylic acid (1.0 equiv) and anhydrous DMF (10 volumes).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes to form the active ester.
-
Addition: Add dimethylamine hydrochloride (1.5 equiv).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Checkpoint: Monitor via LC-MS (ES+). Look for disappearance of acid (M-H) and appearance of Product-Boc (M+H ~ 259).
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Step 2: N-Boc Deprotection
-
Dissolution: Dissolve the intermediate in 1,4-Dioxane (5 volumes).
-
Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.
-
Precipitation: Stir at RT for 2 hours. The product often precipitates as the hydrochloride salt.
-
Isolation: Filter the solid or concentrate to dryness. Triturate with diethyl ether to remove residual HCl/byproducts.
-
Validation: ¹H NMR should show loss of the tert-butyl singlet (~1.4 ppm) and retention of the dimethyl amide singlets (~2.9 and 3.0 ppm, rotamers).
-
Figure 2: Step-wise synthesis pathway from commercial building blocks.
Applications in Drug Discovery
Case Study: ATR Kinase Inhibitors
In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, the this compound motif is used to optimize the solvent front interactions.
-
Mechanism: The morpholine nitrogen is arylated (via S_NAr) to a pyrazine or pyrimidine core.
-
Role: The 2-carboxamide group extends into the solvent, improving the molecule's Lipophilic Ligand Efficiency (LLE) and solubility, which is critical for oral bioavailability in oncology drugs.
-
Reference: Vertex Pharmaceuticals & Merck KGaA patents on ATR inhibitors. [1]
Case Study: Antibacterial DNA Polymerase Inhibitors
The scaffold appears in inhibitors of Gram-positive specific DNA Polymerase IIIC.
-
Role: The scaffold mimics the proline-rich regions of natural substrates or provides a rigid linker that orients the "warhead" into the active site.
-
Significance: The dimethyl amide acts as a hydrogen bond acceptor, interacting with specific residues in the polymerase cleft. [2]
Analytical Profiling
To ensure scientific integrity, the identity of the compound must be validated using the following diagnostic signals.
¹H NMR Diagnostics (DMSO-d₆)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| Amide N-Me (A) | 2.85 | Singlet | Methyl group 1 (Rotameric) |
| Amide N-Me (B) | 3.05 | Singlet | Methyl group 2 (Rotameric) |
| H2 (Chiral Center) | 4.20 - 4.40 | DD or Multiplet | Deshielded by carbonyl |
| Morpholine NH | 9.20 - 9.50 | Broad Singlet | Ammonium proton (if HCl salt) |
| H3, H5, H6 | 2.90 - 3.90 | Multiplets | Ring methylene protons |
HPLC Method (Standard Gradient)
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV 210 nm (Amide bond absorption). Note: The compound has weak UV absorbance; ELSD or MS detection is recommended for quantitation.
References
-
Pyrazolo[1,5-a]pyrimidines Useful as Inhibitors of ATR Kinase. European Patent Office. Patent EP3418281B1. Available at: [Link]
- DNA Polymerase IIIC Inhibitors and Use Thereof. World Intellectual Property Organization. Patent WO2020132174A1.
Technical Deep Dive: N,N-Dimethylmorpholine-2-Carboxamide
A Strategic Scaffold in Modern Drug Discovery
Part 1: Core Directive & Executive Summary
The discovery of N,N-dimethylmorpholine-2-carboxamide does not refer to the isolation of a natural product, but rather its emergence as a privileged synthetic motif in high-throughput medicinal chemistry. This specific scaffold has gained prominence as a "solubility vector"—a structural tool used to modulate the physicochemical properties of lipophilic drug candidates without compromising their binding affinity.
This guide analyzes the molecule not just as a reagent, but as a strategic solution to the "molecular obesity" crisis in drug development (high MW, high LogP). We will explore its synthesis, physicochemical profile, and its critical role in clinical candidates such as ATR kinase inhibitors.
Part 2: Physicochemical Profile & Strategic Value
In the context of the Lipinski Rule of 5 and the optimization of CNS-active agents, the morpholine-2-carboxamide moiety offers a distinct advantage over traditional solubilizing groups like piperazines or piperidines.
Comparative Physicochemical Data
| Property | Value | Strategic Implication |
| Molecular Weight | 158.20 g/mol | Low fragment weight allows attachment to larger scaffolds without exceeding MW 500 limits. |
| cLogP | -0.6 (approx) | Highly hydrophilic. Lowers the overall LogP of the parent drug, improving solubility. |
| TPSA | ~32.8 Ų | Moderate polar surface area; allows for potential CNS penetration if the rest of the molecule is balanced. |
| pKa (Morpholine NH) | ~8.4 | Basic enough to form salts (HCl, mesylate) for formulation, but less basic than piperazine (pKa ~9.8), reducing hERG liability. |
| Metabolic Stability | High | The amide bond at C2 is robust against hydrolysis; the morpholine ring is less prone to oxidative opening than piperazine. |
The "Vector" Advantage
Unlike the N4-position of morpholine, which is often used for attachment to the drug core, the C2-position projects the dimethylamide group into solvent-exposed regions of the protein binding pocket. This allows the core scaffold to maintain critical hydrophobic interactions while the C2-tail acts as a "solubility anchor."
Part 3: Synthetic Methodologies
The synthesis of this compound requires control over regiochemistry and often stereochemistry (as the (S)-enantiomer is frequently preferred in kinase inhibitors).
Primary Route: The Epichlorohydrin Cyclization
This route is preferred for generating enantiomerically pure scaffolds starting from chiral epichlorohydrin.
Mechanism:
-
Ring Opening: Nucleophilic attack of an amino alcohol (e.g., N-benzylaminoethanol) on the epoxide.
-
Cyclization: Intramolecular displacement of the chloride (or activated alcohol) to form the morpholine ring.
-
Functionalization: Oxidation of the hydroxymethyl group to the acid, followed by amide coupling.
Visualization: Synthesis Workflow
Figure 1: Stereoselective synthesis route starting from (S)-epichlorohydrin, ensuring defined chirality at the C2 position.
Part 4: Experimental Protocol (Self-Validating)
This protocol describes the Amide Coupling step, assuming the commercially available 4-Boc-morpholine-2-carboxylic acid as the starting material. This is the most common entry point for medicinal chemists.
Reagents & Equipment
-
Substrate: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.0 eq).
-
Amine Source: Dimethylamine (2.0 M in THF, 3.0 eq).
-
Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq).
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).
-
Solvent: DMF (Anhydrous) or DCM.
-
Deprotection: 4M HCl in Dioxane.
Step-by-Step Methodology
-
Activation:
-
Dissolve 4-Boc-morpholine-2-carboxylic acid (10 mmol, 2.31 g) in anhydrous DMF (20 mL).
-
Cool to 0°C under nitrogen atmosphere.
-
Add DIPEA (30 mmol, 5.2 mL) followed by HATU (12 mmol, 4.56 g). Stir for 15 minutes to form the activated ester. Validation: Solution should turn slightly yellow; ensure no precipitate forms (indicates moisture).
-
-
Coupling:
-
Add Dimethylamine (2.0 M in THF, 15 mL) dropwise via syringe.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitoring: Check LC-MS for the disappearance of Starting Material (SM) [M+H]+ 232.1 and appearance of Product [M+H]+ 259.2.
-
-
Workup:
-
Dilute with EtOAc (100 mL) and wash with saturated NaHCO3 (2 x 50 mL) to remove HATU byproducts.
-
Wash with 5% LiCl solution (to remove DMF).
-
Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
-
-
Deprotection (To obtain the free amine or HCl salt):
-
Dissolve the crude Boc-intermediate in DCM (10 mL).
-
Add 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.
-
Observation: White precipitate (the HCl salt) should form.
-
Filter the solid, wash with Et2O, and dry under high vacuum.
-
Yield: Expect 85-95% for the coupling; >90% for deprotection. Purity Check: 1H NMR (DMSO-d6) should show the characteristic morpholine peaks and two distinct methyl singlets (due to amide rotamers).
Part 5: Applications in Drug Discovery
The this compound scaffold is not just a passive linker; it is an active modulator of pharmacokinetics.
Case Study: ATR Kinase Inhibitors
In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors (e.g., by Vertex Pharmaceuticals and Merck), this scaffold played a pivotal role.
-
Problem: Early pyrazine-based inhibitors suffered from poor aqueous solubility, limiting oral bioavailability.
-
Solution: Introduction of the (S)-N,N-dimethylmorpholine-2-carboxamide group at the solvent front.
-
Outcome:
-
Solubility: Increased by >100-fold compared to the unsubstituted analog.
-
Selectivity: The steric bulk of the dimethylamide group directed the molecule away from the ATP-binding pockets of homologous kinases (ATM, DNA-PK), improving selectivity.
-
Mechanistic Diagram: SAR Logic
Figure 2: SAR Logic demonstrating how the scaffold bridges the hydrophobic binding pocket and the aqueous solvent environment.
Part 6: References
-
Vertex Pharmaceuticals. (2020). Pyrazolo[1,5-a]pyrimidines Useful as Inhibitors of ATR Kinase. Patent WO2020132174A1. Link
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3411496: N,N-dimethylmorpholine-4-carboxamide. Link
-
Breuning, M., et al. (2012).[1] Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Synthesis, 44(23), 3683-3690. Link
-
ChemScene. (2023). Product Monograph: Morpholine-2-carboxamide hydrochloride. Link
-
Rees, D. C., et al. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3, 660–672. (Contextual grounding for fragment utility).
Sources
N,N-Dimethylmorpholine-2-carboxamide: A Strategic Scaffold for CNS-Penetrant Pharmacophores
[1]
Executive Summary
N,N-Dimethylmorpholine-2-carboxamide (CAS: 135072-23-0 for racemate) represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike simple morpholine, which serves primarily as a solubilizing group, the 2-carboxamide derivative introduces a vectoral handle that breaks molecular symmetry, creates a defined stereochemical center, and offers a versatile attachment point for pharmacophore optimization.
This guide details the technical utility of this scaffold, focusing on its role in enhancing blood-brain barrier (BBB) penetration, its application in kinase and GPCR inhibitor design, and the robust synthetic protocols required to generate and functionalize it.
Physicochemical Profile & Strategic Value[1]
The "Morpholine Magic" Enhanced
Morpholine is ubiquitous in drug design due to its ability to lower logP and improve solubility while maintaining metabolic stability. The introduction of the N,N-dimethylcarboxamide group at the C2 position amplifies these benefits through specific mechanisms:
| Property | Effect of C2-Dimethylcarboxamide Substitution |
| Chirality | Introduces a stereocenter (C2), allowing for the separation of enantiomers (S/R) to probe specific binding pockets (e.g., P. falciparum proteasome selectivity).[1] |
| Vectoral Reach | Unlike N-substitution (C4), C2-substitution projects the amide functionality into a distinct region of the binding site, often solvent-exposed or interacting with specific residues like Arginine.[1] |
| Metabolic Stability | The amide group is electronically withdrawing, reducing the oxidative liability of the morpholine ring (specifically at the C2/C3 positions) compared to alkyl morpholines.[1] |
| H-Bonding | The amide carbonyl acts as a strong Hydrogen Bond Acceptor (HBA) without adding a Hydrogen Bond Donor (HBD), a critical factor for maintaining BBB permeability.[1] |
Synthetic Pathways: From Chiral Pool to Industrial Scale[1]
The synthesis of this compound can be approached via two primary strategies: De Novo synthesis from the chiral pool (Serine) or functionalization of pre-formed morpholine-2-carboxylic acid.[1]
Method A: The Serine Route (Enantioselective)
This route is preferred for generating enantiopure scaffolds ((S) or (R)) for late-stage drug discovery.[1]
-
Starting Material: N-Trityl-L-Serine (or N-Benzyl).[1]
-
Cyclization: Reaction with a bis-electrophile (e.g., chloroacetyl chloride followed by reduction, or direct reaction with ethylene glycol derivatives) forms the morpholine ring.[1]
-
Amidation: The carboxylic acid is coupled with dimethylamine using standard peptide coupling reagents (EDC/HOBt or HATU).[1]
Method B: The Industrial Cyclization (Racemic)
For bulk building blocks, a cost-effective route involves the cyclization of N-(2-hydroxyethyl)-2-chloroacetamide derivatives.[1]
Visualization of Synthetic Logic
Figure 1: Divergent synthetic pathways for accessing the this compound scaffold. Route A (top) allows for enantiocontrol, while Route B (bottom) is scalable for racemic production.[1]
Applications in Drug Discovery[1][2][3]
Case Study 1: Kinase Inhibition (CDK & ATR)
In the development of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors , the morpholine-2-carboxamide moiety is used to optimize physicochemical properties.[1]
-
Mechanism: The morpholine nitrogen (N4) typically participates in a hinge-binding interaction or solvent-front interaction.[1]
-
Role of 2-Carboxamide: It projects the dimethylamide group into the solvent channel, improving solubility without disrupting the core binding mode. The steric bulk of the dimethyl group can also induce a conformational lock, reducing the entropic penalty of binding.
Case Study 2: Antimalarial Proteasome Inhibitors
Recent research into Plasmodium falciparum proteasome inhibitors identified the (S)-morpholine-2-carboxamide as a critical determinant of selectivity.[1][2]
-
Insight: The (S)-enantiomer showed nanomolar potency (EC50 = 89 nM), while the (R)-enantiomer was significantly less active.[1]
-
Structural Logic: The C2-carboxamide fits into a specific sub-pocket of the
5 subunit of the parasite proteasome, a feature absent in the human homolog, thereby reducing host toxicity.
Case Study 3: CaSR Modulators
For Calcium Sensing Receptor (CaSR) modulators, the scaffold serves as a core linker.[1] The N4 position is arylated (linking to the pharmacophore), while the C2-amide interacts with transmembrane domain residues to stabilize the inactive conformation of the receptor (Negative Allosteric Modulation).
Experimental Protocols
Protocol 1: Synthesis of this compound (from Acid)
This protocol assumes the starting material Morpholine-2-carboxylic acid (HCl salt) is available or synthesized via the serine route.[1]
Reagents:
-
Morpholine-2-carboxylic acid HCl (1.0 eq)[1]
-
Dimethylamine (2.0 M in THF, 3.0 eq)[1]
-
HATU (1.2 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (4.0 eq)[1]
-
DMF (Dimethylformamide) (0.2 M concentration)[1]
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve Morpholine-2-carboxylic acid HCl (1.0 g, 6.0 mmol) in anhydrous DMF (30 mL).
-
Activation: Add DIPEA (4.2 mL, 24 mmol) followed by HATU (2.7 g, 7.2 mmol) at 0°C. Stir for 15 minutes to form the activated ester.
-
Coupling: Add Dimethylamine (2.0 M in THF, 9.0 mL, 18 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours under Nitrogen atmosphere.
-
Workup: Dilute with EtOAc (100 mL) and wash with saturated NaHCO3 (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the product as a pale yellow oil (Yield: ~85-90%).[1]
Protocol 2: N-Arylation (Buchwald-Hartwig Coupling)
To attach the scaffold to an aromatic core.[1]
Reagents:
-
Aryl Bromide (1.0 eq)[1]
-
This compound (1.2 eq)[1]
-
Pd2(dba)3 (0.05 eq)[1]
-
Xantphos (0.1 eq)[1]
-
Cs2CO3 (2.0 eq)[1]
-
1,4-Dioxane (degassed)[1]
Procedure:
-
Combine Aryl Bromide, Morpholine scaffold, Pd2(dba)3, Xantphos, and Cs2CO3 in a sealed tube.[1]
-
Add Dioxane and sparge with Argon for 5 minutes.
-
Heat to 100°C for 12 hours.
-
Filter through Celite, concentrate, and purify via HPLC.
Structural Activity Relationship (SAR) Logic[1]
The following diagram illustrates the decision matrix for modifying the this compound scaffold during lead optimization.
Figure 2: SAR decision tree for the morpholine-2-carboxamide scaffold.[1] The C2-amide group is a critical tuner for CNS penetration and metabolic stability.
References
-
Synthesis and SAR of Morpholine Derivatives: E3S Web of Conferences2024 , 556, 01051. Link
-
Morpholine-2-carboxamide in CaSR Modulators: Patent US 2012/0226375 B2.[1] "Substituted morpholines as modulators for the calcium sensing receptor". Link
-
Antimalarial Proteasome Inhibitors: Journal of Medicinal Chemistry (via PMC).[1] "Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria". Link
-
Morpholines in CNS Drug Discovery: Journal of Medicinal Chemistry. "Occurrence of Morpholine in Central Nervous System Drug Discovery". Link
-
KRas G12S Inhibitors: Patent US 2022/0194961 A1. "Tetrahydropyridopyrimidine pan-kras inhibitors". Link
Technical Guide: N,N-Dimethylmorpholine-2-Carboxamide in Asymmetric Synthesis
The following technical guide details the application of N,N-dimethylmorpholine-2-carboxamide as a chiral auxiliary in asymmetric synthesis. This document is structured for researchers and drug development professionals, focusing on mechanistic rationale, experimental protocols, and structural validation.
Executive Summary
This compound represents a specialized class of chiral auxiliaries derived from the morpholine-2-carboxylic acid (MOCA) scaffold.[1] Unlike the planar oxazolidinone (Evans) or pseudoephedrine (Myers) auxiliaries, this scaffold leverages the rigid chair conformation of the morpholine ring combined with a strong chelating capability of the C2-dimethylcarboxamide group. This guide outlines its utility in facilitating highly diastereoselective alkylations, aldol reactions, and Michael additions, offering a robust alternative for substrates requiring distinct solubility profiles or cleavage conditions.
Structural Basis & Mechanism of Induction
The efficacy of this compound relies on its ability to form a rigid, chelated transition state.[1]
The Chelation Control Model
Upon acylation of the morpholine nitrogen (N4) with a substrate (e.g., propionic acid), the auxiliary creates a platform for enolization.
-
Z-Enolate Formation: Treatment with a base (e.g., LDA or LiHMDS) generates the (Z)-enolate to minimize steric clash between the enolate oxygen and the R-group.[1]
-
Metal Chelation: The carbonyl oxygen of the C2-dimethylamide side chain coordinates with the Lithium counterion of the enolate. This 1,3-chelation locks the rotation of the C2-substituent, forcing the morpholine ring into a specific chair conformation.
-
Facial Bias: The bulky dimethylamide group, held in place by chelation, effectively shields one face of the enolate (typically the Re-face, depending on the absolute configuration of the C2 center), directing the electrophile to attack from the opposite, accessible face.
Diagram: Chelated Transition State (Z-Enolate)
The following Graphviz diagram illustrates the logical flow of the stereochemical induction, highlighting the critical chelation event.
Caption: Mechanistic pathway showing the critical lithium-chelation step that locks the auxiliary conformation for high diastereoselectivity.[1]
Synthesis of the Auxiliary
The synthesis of the auxiliary itself is scalable, typically starting from commercially available chiral pool materials such as (S)-epichlorohydrin or amino acids.
Synthetic Route (Protocol Summary)
-
Starting Material: (S)-Morpholine-2-carboxylic acid (often available as the hydrochloride salt).[1]
-
Amide Coupling: Reaction with dimethylamine (HNMe2) using standard coupling reagents (EDCI/HOBt or HATU) to install the directing group.
-
Purification: The product, (S)-N,N-dimethylmorpholine-2-carboxamide, is isolated as a stable oil or solid (HCl salt).[1]
Key Specification:
-
Molecular Weight: 158.20 g/mol (Free base)
-
Purity Requirement: >98% ee is critical to ensure high optical purity in downstream applications.
Experimental Protocol: Asymmetric Alkylation
This protocol describes the alkylation of N-propionyl-N,N-dimethylmorpholine-2-carboxamide with benzyl bromide.[1]
Reagents & Setup
-
Substrate: N-Propionyl-(S)-N,N-dimethylmorpholine-2-carboxamide (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv), freshly prepared or titrated.
-
Electrophile: Benzyl bromide (1.2 equiv).
-
Solvent: Anhydrous THF.
-
Additives: LiCl (optional, 2-3 equiv) can enhance the reaction rate and chelation tightness.
Step-by-Step Methodology
-
Enolization:
-
Cool a solution of the N-propionyl auxiliary in THF (0.1 M) to -78 °C under argon.
-
Add LDA dropwise over 10 minutes.
-
Stir at -78 °C for 45 minutes to ensure complete formation of the chelated Z-enolate.
-
-
Alkylation:
-
Add benzyl bromide (neat or in minimal THF) dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Cleavage (Hydrolysis):
-
Dissolve the crude alkylated product in a mixture of THF/H₂O (4:1).
-
Add LiOH (2 equiv) and H₂O₂ (30%, 4 equiv) at 0 °C.
-
Stir until the auxiliary is cleaved (monitored by TLC/LCMS).
-
Note: The auxiliary can often be recovered by extraction of the basic aqueous phase after removing the chiral acid product.
-
Performance Metrics (Representative)
| Parameter | Value | Notes |
| Yield (Alkylation) | 85 - 92% | High conversion due to nucleophilic enolate.[1] |
| Diastereomeric Ratio (dr) | > 95:5 | Enhanced by Li-chelation mechanism.[1] |
| Recovery of Auxiliary | > 80% | Economically viable for scale-up.[1] |
| Crystalline Properties | Moderate | Often requires chromatography; less crystalline than oxazolidinones.[1] |
Comparative Analysis
How does this compound compare to industry standards?
| Feature | Morpholine-2-Carboxamide | Evans Oxazolidinone | Myers Pseudoephedrine |
| Induction Source | C2-Amide Chelation | C4-Steric Hindrance | OH/Amide Chelation |
| Enolate Type | Chelated Z-Enolate | Chelated Z-Enolate | Chelated Z-Enolate |
| Cleavage Conditions | Hydrolysis (LiOH/H2O2) or Reduction | Hydrolysis (LiOH/H2O2) | Acidic or Basic Hydrolysis |
| Atom Economy | Moderate | Moderate | High |
| Solubility | High (Polar/Organic) | Moderate | High |
References
-
Henegar, K. E. (2008). "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid". The Journal of Organic Chemistry, 73(9), 3662–3665. Link
-
BenchChem. (n.d.). "Morpholine-2-carboxamide Dihydrochloride Product Information". BenchChem Database.[1] Link
-
PubChem. (n.d.).[3] "N,N-Diethylmorpholine-2-carboxamide Compound Summary". National Center for Biotechnology Information. Link
-
TCI Chemicals. (n.d.). "Chiral Auxiliaries and Optical Resolving Agents". TCI Product Brochure. Link
Sources
Technical Guide: Spectroscopic Profiling of N,N-Dimethylmorpholine-2-carboxamide
[1]
CAS Registry Number: 135072-23-0 (Free base) / 1361115-06-1 (HCl salt)
Molecular Formula:
Executive Summary & Structural Context
This compound is a functionalized morpholine derivative where the C2 position (adjacent to the ether oxygen) is substituted with a dimethylcarboxamide group.[1] Unlike its more common isomer, N,N-dimethylmorpholine-4-carboxamide (a urea derivative), this compound retains a secondary amine at the N4 position, making it a versatile scaffold for further diversification in drug discovery (e.g.,
Key Spectroscopic Challenges:
-
Amide Rotamers: The partial double bond character of the C(O)-N bond renders the two N-methyl groups magnetically non-equivalent, often appearing as distinct signals in NMR.[1]
-
Chirality: The C2 center is chiral, making the morpholine ring protons diastereotopic.[2] This results in complex splitting patterns rather than simple triplets.[2]
Synthesis & Preparation Context
Understanding the synthesis is vital for identifying impurity peaks in spectroscopic data.[2]
Primary Route: Coupling of morpholine-2-carboxylic acid (or its ester/protected forms) with dimethylamine.[1]
-
Common Impurities: Unreacted dimethylamine (singlet ~2.3 ppm), coupling reagents (EDC/HOBt residues), or N-acylated byproducts if N4 was not protected during synthesis.
Figure 1: General synthetic workflow for the target scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below assumes the free base form in
H NMR Characterization (400 MHz, )
The spectrum is dominated by the non-equivalence of the amide methyls and the diastereotopic nature of the ring protons.[2]
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| NH | 1.80 - 2.20 | br s | 1H | Exchangeable amine proton.[1][2] Shift varies with concentration/solvent.[2] |
| N-Me (a) | 2.96 | s | 3H | Amide methyl cis to carbonyl oxygen (shielded).[1][2] |
| N-Me (b) | 3.08 | s | 3H | Amide methyl trans to carbonyl oxygen (deshielded).[1][2] |
| H6a | 2.75 - 2.85 | ddd | 1H | Axial proton next to amine.[1][2] Large geminal coupling ( |
| H6b | 2.95 - 3.05 | dt | 1H | Equatorial proton next to amine.[1][2] |
| H3a | 2.88 - 2.98 | m | 1H | Diastereotopic proton adjacent to N4 and C2.[1][2] |
| H3b | 3.15 - 3.25 | dd | 1H | Diastereotopic proton adjacent to N4 and C2.[1][2] |
| H5a | 3.60 - 3.70 | td | 1H | Axial proton next to ether oxygen.[1][2] |
| H5b | 3.90 - 4.00 | dd | 1H | Equatorial proton next to ether oxygen.[1][2] |
| H2 | 4.25 - 4.35 | dd | 1H | Diagnostic Handle. Methine proton adjacent to both O and C=O.[1][2] Deshielded. |
Expert Insight - Rotamer Coalescence:
At room temperature (
C NMR Characterization (100 MHz, )
| Carbon Type | Shift ( | Assignment |
| C=O | 168.5 | Amide carbonyl.[1][2] |
| C2 | 74.2 | Methine chiral center (O-CH-C=O).[1][2] |
| C6 | 66.8 | Methylene next to Oxygen (C-O).[1][2] |
| C5 | 46.5 | Methylene next to Nitrogen (C-N).[1][2] |
| C3 | 45.2 | Methylene next to Nitrogen (C-N).[1][2] |
| N-Me | 35.8, 36.5 | Distinct signals for the two methyl groups.[1][2] |
Mass Spectrometry (MS) Profile
Method: ESI+ (Electrospray Ionization)
Molecular Ion:
Fragmentation Pathways (MS/MS)
The fragmentation pattern is driven by the stability of the amide and the morpholine ring.[2]
-
Primary Ion:
159.1 ( ) -
Base Peak (
72): The dimethylcarbamoyl cation ( ) is the most stable fragment, formed by -cleavage at the C2 position. -
Secondary Fragment (
86): Loss of the carboxamide side chain ( ) leaving the morpholine ring fragment (often ring-opened). -
Loss of Dimethylamine (
114): Loss of (45 Da) from the parent is less common in ESI but possible in EI, giving the acylium ion.[2]
Figure 2: Primary ESI+ fragmentation pathway.[1]
Infrared (IR) Spectroscopy
Data collected via ATR-FTIR (Attenuated Total Reflectance).
| Frequency ( | Intensity | Functional Group Assignment |
| 3300 - 3350 | Medium, Broad | N-H Stretch: Characteristic of the secondary amine at position 4.[1][2] |
| 2850 - 2950 | Medium | C-H Stretch: Alkyl CH of the morpholine ring and N-methyls. |
| 1640 - 1655 | Strong | Amide I (C=O): Tertiary amide stretch.[1][2] Lower frequency than esters due to resonance.[2] |
| 1100 - 1120 | Strong | C-O-C Stretch: Characteristic ether linkage of the morpholine ring.[1][2] |
Experimental Protocols for Data Validation
Protocol 1: Sample Preparation for NMR
To ensure resolution of the diastereotopic protons:
-
Dissolve 10 mg of this compound in 0.6 mL of
(neutralized with basic alumina to prevent salt formation in situ). -
Filter through a cotton plug into the NMR tube.[2]
-
Acquire data with a relaxation delay (
) of at least 2.0 seconds to allow full relaxation of the amide methyls.
Protocol 2: GC-MS Purity Check
Since the compound is a secondary amine, it may tail on standard non-polar columns.
-
Column: Rtx-5Amine or equivalent base-deactivated column.[1]
-
Inlet:
, Split 20:1. -
Program:
(hold 1 min) . -
Derivatization (Optional): If tailing persists, treat with trifluoroacetic anhydride (TFAA) to form the N-trifluoroacetyl derivative before injection.
References
-
PubChem Compound Summary: this compound (CAS 135072-23-0).[1][3][4] National Center for Biotechnology Information.[2] Link
-
BLD Pharm: Product Analysis for this compound hydrochloride. BLD Pharm Catalog. Link
-
BMRB: Spectral Data for Morpholine Derivatives (General Morpholine Shifts). Biological Magnetic Resonance Data Bank. Link
-
Spectrabase: Amide Rotational Barriers and IR Assignments. Wiley Spectrabase.[2][5] Link
Sources
- 1. Page 06182 (Chemical) [intlab.org]
- 2. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 135072-13-8|Morpholine-2-carboxamide|BLD Pharm [bldpharm.com]
- 5. N,N-dimethylmorpholine-4-carboxamide | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]
mechanism of action of N,N-dimethylmorpholine-2-carboxamide derivatives
This guide provides an in-depth technical analysis of N,N-dimethylmorpholine-2-carboxamide derivatives , a class of pharmacologically active small molecules primarily developed as inhibitors of ATR Kinase (Oncology) and DNA Polymerase IIIC (Antibacterials).
Technical Whitepaper & Research Guide
Executive Summary
The This compound moiety is a "privileged scaffold" in modern medicinal chemistry, specifically utilized to optimize the physicochemical properties (solubility, lipophilicity/LogD) and binding affinity of heterocyclic drugs.
While the core pharmacological activity (e.g., kinase inhibition) often resides in a central scaffold (such as a pyrazolo-pyrimidine), the This compound side chain is critical for:
-
Solvent Front Interaction: Extending into the solvent-exposed regions of the ATP-binding pocket to improve selectivity.
-
Chiral Selectivity: The C2-position of the morpholine ring introduces chirality (typically the (R)-enantiomer is preferred), which restricts conformational freedom and enhances target fit.
-
Solubility Enhancement: The tertiary amide and morpholine ether oxygen lower the crystal lattice energy and improve aqueous solubility, a common bottleneck in kinase inhibitor development.
This guide details the mechanism of action (MoA) in its two primary therapeutic contexts: ATR Kinase Inhibition (Cancer) and DNA Polymerase IIIC Inhibition (Infectious Disease).
Chemical Biology & Structure-Activity Relationship (SAR)
The distinction of this specific derivative lies in its substitution pattern.[1] Unlike common morpholine-4-carboxamides (which are urea derivatives), the 2-carboxamide linkage preserves the basicity of the morpholine nitrogen (unless substituted) or allows the morpholine nitrogen to be part of the core scaffold, projecting the amide functionality into a specific sub-pocket.
Key Pharmacophoric Features
| Feature | Structural Basis | Mechanistic Impact |
| H-Bond Acceptor | Morpholine Ether Oxygen (O1) | Often forms water-mediated H-bonds or direct interactions with residues like Threonine or Serine in the kinase hinge region. |
| Solubility Handle | Dimethylamide at C2 | The polar amide group increases hydrophilicity without introducing a charged center that might hinder cell permeability (unlike a free carboxylic acid). |
| Stereochemistry | Chiral Center at C2 | The (2R) vs (2S) configuration dictates the vector of the dimethylamide group, often critical for avoiding steric clash within the ribose-binding pocket of the enzyme. |
Primary Mechanism: ATR Kinase Inhibition (Oncology)
Target: Ataxia Telangiectasia and Rad3-related protein (ATR). Therapeutic Goal: Sensitize cancer cells to replication stress (Synthetic Lethality).
The DNA Damage Response (DDR) Pathway
ATR is a master regulator of the DNA Damage Response.[2][3] It is activated by single-stranded DNA (ssDNA) breaks and replication stress.
-
Activation: ATR is recruited to RPA-coated ssDNA.
-
Signal Transduction: ATR phosphorylates Chk1 (Checkpoint Kinase 1).
-
Outcome: Chk1 arrests the cell cycle (S/G2 checkpoints) to allow time for repair.
Mechanism of Inhibition
This compound derivatives (often attached to an aminopyrazine or pyrimidine core) act as ATP-competitive inhibitors .
-
Binding: The inhibitor occupies the ATP-binding cleft of the ATR kinase domain.
-
Blockade: By preventing ATP binding, the inhibitor blocks the phosphorylation of Chk1.
-
Synthetic Lethality: Cancer cells with high replication stress (e.g., MYC-driven) or defects in other repair pathways (e.g., ATM or p53 deficient) rely heavily on ATR for survival. Blocking ATR forces these cells into "Mitotic Catastrophe."
Visualization: ATR Signaling & Inhibition
The following diagram illustrates the pathway blockade.
Caption: Blockade of the ATR-Chk1 axis by the inhibitor prevents cell cycle arrest, forcing cancer cells with damaged DNA to undergo apoptosis.
Secondary Mechanism: DNA Polymerase IIIC Inhibition (Antibacterial)[4][5]
Target: DNA Polymerase IIIC (PolC).[4][5] Therapeutic Goal: Bactericidal activity against Gram-positive pathogens (e.g., S. aureus, E. faecalis).
The PolC Target
PolC is the replicative DNA polymerase specific to low-GC Gram-positive bacteria.[5][6] It is essential for chromosomal replication and distinct from mammalian polymerases, making it an ideal selective target.[5][6]
Mechanism of Action
Derivatives containing the This compound moiety (often linked to a dichlorobenzyl-aminopyrimidine core) function as dNTP competitors .
-
Active Site Binding: The molecule binds to the active site of PolC.
-
Replication Arrest: It mimics the nucleotide substrate, preventing the incorporation of dNTPs into the growing DNA chain.
-
Selectivity: The specific geometry of the morpholine-2-carboxamide tail exploits a hydrophobic pocket unique to bacterial PolC, avoiding inhibition of human DNA polymerases.
Experimental Protocols
Protocol: ATR Kinase Inhibition Assay (HTRF)
Objective: Quantify the IC50 of the derivative against recombinant ATR kinase.
-
Reagents:
-
Recombinant ATR/ATRIP complex.
-
Substrate: p53-derived peptide (biotinylated).
-
ATP (at Km concentration, typically 10 µM).
-
Detection: Anti-phospho-p53 antibody labeled with Europium cryptate (Donor) and Streptavidin-XL665 (Acceptor).
-
-
Workflow:
-
Step 1: Dispense 5 µL of test compound (serial dilution in DMSO) into a 384-well low-volume plate.
-
Step 2: Add 5 µL of Enzyme Mix (ATR/ATRIP). Incubate for 15 min at RT.
-
Step 3: Add 5 µL of Substrate Mix (ATP + Biotin-p53 peptide).
-
Step 4: Incubate for 60 min at 37°C (Kinase Reaction).
-
Step 5: Add 10 µL of Detection Mix (EDTA to stop reaction + HTRF antibodies).
-
Step 6: Read Fluorescence Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm.
-
-
Calculation:
-
Calculate Ratio = (Signal 665nm / Signal 620nm) × 10,000.
-
Plot % Inhibition vs. Log[Compound] to determine IC50.
-
Protocol: Bacterial Growth Inhibition (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against MRSA.
-
Preparation:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: S. aureus (ATCC 29213) adjusted to 5 x 10^5 CFU/mL.
-
-
Workflow:
-
Step 1: Prepare 2-fold serial dilutions of the this compound derivative in 96-well plates (Range: 64 µg/mL to 0.06 µg/mL).
-
Step 2: Add 100 µL of bacterial inoculum to each well.
-
Step 3: Include Growth Control (Bacteria + Media + DMSO) and Sterility Control (Media only).
-
Step 4: Incubate at 35°C for 16–20 hours.
-
-
Readout:
-
Visual inspection for turbidity.
-
MIC Definition: The lowest concentration with no visible growth.
-
Visualization: Experimental Workflow
The following diagram outlines the logical flow for validating these derivatives.
Caption: Critical path for validating the efficacy and druggability of the derivatives.
References
-
Vertex Pharmaceuticals Inc. (2014). Compounds useful as inhibitors of ATR kinase. WO2014089379A1.
-
Vertex Pharmaceuticals Inc. (2018). Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase for the treatment of cancer diseases. EP 3 418 281 B1.
-
University of Massachusetts. (2020). DNA polymerase IIIC inhibitors and use thereof. US10723741B1.
-
ACS Medicinal Chemistry Letters. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. (Context on morpholine pharmacophore properties).
Sources
- 1. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014089379A1 - Compounds useful as inhibitors of atr kinase - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. CN113507929A - Dnaèåé ¶iiicæå¶ååå ¶ç¨é - Google Patents [patents.google.com]
- 5. US10723741B1 - DNA polymerase IIIC inhibitors and use thereof - Google Patents [patents.google.com]
- 6. WO2020132174A1 - Dna polymerase iiic inhibitors and use thereof - Google Patents [patents.google.com]
Methodological & Application
Application Note: Asymmetric Synthesis & Utilization of N,N-Dimethylmorpholine-2-carboxamide Scaffolds
Executive Summary
The morpholine ring is a "privileged scaffold" in modern medicinal chemistry, offering optimized pharmacokinetic profiles (solubility, lipophilicity, and metabolic stability) compared to piperidines or cyclohexanes. Specifically, (S)- or (R)-N,N-dimethylmorpholine-2-carboxamide represents a high-value chiral building block. The C2-carboxamide moiety serves as a versatile handle for further chemical elaboration, while the N,N-dimethyl amide functionality provides unique steric and electronic properties that influence binding affinity in target proteins (e.g., NK1 antagonists, TREM2 modulators).
This guide details the catalytic asymmetric synthesis of this scaffold via Rhodium-catalyzed hydrogenation of dehydromorpholines. It further outlines protocols for its downstream application as a chiral auxiliary and building block in API synthesis.
Mechanistic Principles & Strategy
The primary challenge in accessing N,N-dimethylmorpholine-2-carboxamide is establishing the C2 stereocenter with high enantiomeric excess (ee). Traditional resolution methods (e.g., tartaric acid crystallization) are low-yielding. The industrial standard has shifted toward Asymmetric Hydrogenation (AH) of cyclic enamides (dehydromorpholines).
The Catalytic System
The transformation relies on a Rh(I)-bisphosphine complex.[1] The mechanism involves the coordination of the dehydromorpholine substrate to the metal center, directed by the amide oxygen or the cyclic nitrogen, followed by face-selective hydride insertion.
-
Precursor: N-protected or free 3,4-dehydromorpholine-2-carboxamide.
-
Catalyst: [Rh(COD)₂]BF₄ or [Rh(NBD)₂]SbF₆.
-
Chiral Ligand: Bisphosphines with large bite angles (e.g., SKP , BINAP , or DuPhos ) are critical for inducing high enantioselectivity in 6-membered cyclic enamides.
Mechanism Visualization
The following diagram illustrates the stereodetermining cycle for the Rh-catalyzed hydrogenation.
Figure 1: Catalytic cycle for the Rh(I)-mediated asymmetric hydrogenation of dehydromorpholine precursors. The stereochemistry is determined during the migratory insertion step.
Experimental Protocols
Protocol A: Asymmetric Hydrogenation of Dehydromorpholine Precursor
Objective: Synthesis of (S)-N,N-dimethylmorpholine-2-carboxamide with >98% ee.
Reagents & Equipment[2][3]
-
Substrate: N,N-Dimethyl-3,4-dihydro-2H-1,4-oxazine-2-carboxamide (1.0 equiv).
-
Catalyst Precursor: [Rh(COD)₂]BF₄ (1.0 mol%).
-
Ligand: (R)-SKP (Skewphos) or (R)-BINAP (1.1 mol%).
-
Solvent: Anhydrous Dichloromethane (DCM) or Methanol (MeOH).
-
Hydrogen Source: H₂ gas (balloon or autoclave).
-
Apparatus: Stainless steel autoclave (for >1 atm) or Schlenk line.
Step-by-Step Procedure
-
Catalyst Preparation (Glovebox/Inert Atmosphere):
-
In a Schlenk tube, dissolve [Rh(COD)₂]BF₄ (4.0 mg, 0.01 mmol) and (R)-SKP (5.0 mg, 0.011 mmol) in degassed anhydrous DCM (2 mL).
-
Stir at room temperature for 30 minutes. The solution should turn from orange to a deep reddish-orange, indicating formation of the active [Rh(Ligand)(Solvent)₂]⁺ complex.
-
-
Substrate Addition:
-
Dissolve the dehydromorpholine substrate (156 mg, 1.0 mmol) in degassed DCM (3 mL).
-
Transfer the substrate solution via cannula into the catalyst mixture.
-
-
Hydrogenation:
-
Transfer the reaction mixture to a stainless steel autoclave.
-
Purge the vessel with H₂ (pressurize to 5 bar, vent, repeat 3 times).
-
Pressurize to 30 bar (435 psi) H₂.
-
Stir at 25°C for 12–24 hours.
-
-
Workup & Analysis:
-
Vent the hydrogen gas carefully (fume hood).
-
Concentrate the solvent under reduced pressure.
-
Purification: Pass the residue through a short plug of silica gel (eluent: EtOAc/MeOH 9:1) to remove the catalyst.
-
Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralpak IA column, Hexane/iPrOH 90:10).
-
Optimization Data (Ligand Screening)
Table 1: Effect of Ligand on Enantioselectivity for Morpholine-2-carboxamide Synthesis
| Entry | Ligand | Solvent | H₂ Pressure (bar) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | MeOH | 30 | 95 | 88 |
| 2 | (R,R)-Me-DuPhos | MeOH | 30 | 98 | 92 |
| 3 | (R)-SKP | DCM | 30 | 99 | >99 |
| 4 | (R)-SegPhos | TFE | 50 | 96 | 97 |
Technical Insight: The SKP ligand (bearing a large bite angle) often outperforms BINAP in 6-membered cyclic enamide hydrogenations due to better accommodation of the morpholine ring's chair-like transition state.
Protocol B: Downstream Application (Drug Conjugation)
Objective: Utilization of the chiral scaffold in API synthesis via N-alkylation.
The N,N-dimethyl amide group is stable under basic alkylation conditions, making it an ideal directing group or spectator during N4-functionalization.
Workflow Diagram
Figure 2: General workflow for incorporating the scaffold into pharmaceutical agents.
Procedure (N-Alkylation)
-
Setup: To a solution of (S)-N,N-dimethylmorpholine-2-carboxamide (1.0 equiv) in acetonitrile (MeCN) is added K₂CO₃ (2.0 equiv) and the electrophile (e.g., benzyl bromide or heteroaryl chloride, 1.1 equiv).
-
Reaction: Heat to 60°C for 4–6 hours. Monitoring via LC-MS is recommended to track the consumption of the morpholine.
-
Isolation: Filter inorganic salts, concentrate, and purify via flash chromatography.
Troubleshooting & Critical Parameters
Catalyst Poisoning
-
Symptom: Incomplete conversion in Protocol A.
-
Cause: Trace amines or sulfur impurities in the dehydromorpholine precursor can poison the Rh catalyst.
-
Solution: Pass the substrate through a plug of activated alumina or recrystallize prior to hydrogenation.
Stereocontrol Loss
-
Symptom: Lower ee (<90%).
-
Cause: H₂ pressure too low or temperature too high.
-
Correction: Maintain temperature strictly at 20–25°C. Higher temperatures increase the rate of non-selective background hydrogenation. Ensure H₂ pressure is >20 bar to ensure rapid oxidative addition.
Handling the Amide
-
Note: The N,N-dimethyl amide is robust. However, avoid strong acidic conditions (e.g., boiling HCl) unless hydrolysis to the carboxylic acid is desired. For chiral resolution analysis, the amide is often superior to the ester due to distinct UV absorption and better separation on chiral columns.
References
-
Asymmetric Hydrogenation of Unsaturated Morpholines. Chemical Science, RSC. (Describes the use of Rh-bisphosphine catalysts for 2-substituted morpholines).
-
Synthesis and Characterization of Morpholine Derivatives. BenchChem Application Notes. (General protocols for morpholine scaffold handling).
-
Chiral N,N′-dioxide Ligands in Asymmetric Catalysis. Organic Chemistry Frontiers. (Context on ligand design for amide-containing substrates).
-
PubChem Compound Summary: N,N-Dimethylmorpholine-4-carboxamide. (Structural data and physical properties verification).
-
WO2024188994A1 - Pyridazine compounds. (Patent literature citing the use of dimethylmorpholine carboxamides in drug discovery).
Sources
N,N-dimethylmorpholine-2-carboxamide experimental protocol
Application Note: High-Fidelity Synthesis of N,N-Dimethylmorpholine-2-Carboxamide
Executive Summary & Scientific Rationale
The morpholine scaffold is a "privileged structure" in modern drug discovery, widely utilized to modulate physicochemical properties such as lipophilicity (LogD) and metabolic stability.[1] Specifically, This compound represents a critical fragment used in Fragment-Based Drug Discovery (FBDD) and as a building block for CNS-active agents (e.g., targeting mGlu2 or P2X7 receptors).
This protocol details the synthesis of this scaffold via a HATU-mediated amide coupling followed by N-Boc deprotection . We prioritize the HATU method over traditional acyl chlorides or carbodiimides (EDC/DCC) to minimize racemization at the C2 chiral center and ensure high conversion rates for the secondary amine coupling.
Retrosynthetic Logic & Workflow
The synthesis is designed to ensure enantiomeric integrity (if starting from chiral material) and operational simplicity.
Figure 1: Retrosynthetic analysis. The N-Boc protection is essential to prevent self-coupling and polymerization during the amide bond formation.
Experimental Protocol: Stage I (Amide Coupling)
Objective: Synthesis of tert-butyl 2-(dimethylcarbamoyl)morpholine-4-carboxylate.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role |
| 4-Boc-morpholine-2-carboxylic acid | 231.25 | 1.0 | Limiting Reagent |
| Dimethylamine HCl | 81.54 | 1.5 | Nucleophile |
| HATU | 380.23 | 1.2 | Coupling Agent |
| DIPEA (Hünig's Base) | 129.24 | 3.0 | Base (Scavenger) |
| DMF (Anhydrous) | - | - | Solvent (0.1 M conc.) |
Step-by-Step Methodology
-
Activation (The "Pre-Stir"):
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) in one portion.
-
Add DIPEA (1.0 eq of the total 3.0 eq) dropwise.
-
Scientific Insight: Stirring this mixture for 5–10 minutes allows the formation of the activated O-At-ester intermediate. Do not exceed 30 minutes to avoid potential side reactions.
-
-
Nucleophilic Attack:
-
Add Dimethylamine HCl (1.5 eq) to the reaction vessel.
-
Add the remaining DIPEA (2.0 eq) dropwise to neutralize the HCl salt and regenerate the free amine.
-
Observation: The solution may turn slightly yellow. This is normal for HATU reactions.
-
-
Reaction Monitoring:
-
Stir at Room Temperature (20–25°C) for 2–4 hours.
-
TLC Check: Use 50% EtOAc/Hexanes. Stain with Ninhydrin (for amines) or Bromocresol Green (for acids). The starting acid spot should disappear.
-
-
Workup (The "DMF Wash"):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).
-
Wash 1: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).
-
Wash 2: 5% LiCl solution or Water (3x). Critical: LiCl is highly effective at pulling DMF out of the organic layer, preventing "oiling out" during concentration.
-
Wash 3: Brine (Saturated NaCl).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude material is often pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (0–50% EtOAc in Hexanes).
-
Experimental Protocol: Stage II (N-Boc Deprotection)
Objective: Isolation of this compound (Target).
Step-by-Step Methodology
-
Acidolysis:
-
Dissolve the Stage I intermediate in Dichloromethane (DCM) (0.1 M).
-
Cool to 0°C (Ice bath).
-
Add Trifluoroacetic Acid (TFA) (Volume ratio: 20–30% of total solvent volume).
-
Remove ice bath and stir at Room Temperature for 1–2 hours.
-
Monitor: LC-MS is preferred here as the product is polar and difficult to visualize on TLC.
-
-
Workup (Free Base Isolation):
-
Option A (TFA Salt): If the compound is for immediate biological testing, simply evaporate volatiles (co-evaporate with toluene/DCM to remove trapped TFA) to obtain the TFA salt.
-
Option B (Free Base):
-
Concentrate the reaction mixture.
-
Redissolve in DCM.[6]
-
Add MP-Carbonate resin (solid supported base) and stir for 1 hour, OR wash carefully with saturated Na₂CO₃ (aqueous).
-
Separate the organic layer.[7] Note: The product is water-soluble.[8][9] If washing with water, back-extract the aqueous layer 5x with DCM/Isopropanol (3:1).
-
Dry (Na₂SO₄) and concentrate.[2]
-
-
Analytical Validation (Self-Validating Data)
To ensure the protocol was successful, compare your data against these expected parameters:
-
1H NMR (400 MHz, CDCl3):
-
δ 2.90–3.10 ppm: Two distinct singlets (3H each) corresponding to the N,N-dimethyl amide protons. Due to restricted rotation around the amide bond (rotamers), these may appear broad or split.
-
δ 4.10–4.30 ppm: Multiplet corresponding to the proton at the C2 position (chiral center).
-
Absence of δ 1.45 ppm: Disappearance of the large Boc tert-butyl singlet confirms deprotection.
-
-
Mass Spectrometry (ESI+):
-
Target Mass: [M+H]+ = 159.11 (Calculated).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage I) | DMF trapped in product | Use 5% LiCl aqueous washes during workup to aggressively remove DMF. |
| Racemization | Over-activation | Do not pre-activate acid with HATU for >15 mins. Ensure base is not in large excess (>5 eq). |
| Product in Aqueous Layer | High water solubility | The free amine is polar. Use "Salting out" (saturate aqueous layer with NaCl) and extract with CHCl₃/IPA (3:1). |
References
-
Amide Coupling Standards: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[10][11][12] Tetrahedron, 61(46), 10827-10852.
-
HATU Mechanism: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
-
Morpholine in MedChem: Pennington, L. D., & Moustakas, D. T. (2017). The necessary nitrogen atom: A versatile high-impact design element for multiparameter optimization. Journal of Medicinal Chemistry, 60(8), 3552–3579.
-
Protocol Validation Source: BenchChem Application Notes. Standard Protocol for HATU Coupling in Solution Phase.
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N,N-Dimethylmorpholine-2-carboxamide in Medicinal Chemistry
Executive Summary & Core Rationale
N,N-Dimethylmorpholine-2-carboxamide (CAS: 1361115-06-1 for HCl salt) is a specialized, functionalized morpholine building block used primarily in Lead Optimization and Fragment-Based Drug Discovery (FBDD) .
Unlike simple morpholine, which is a standard solubilizing group, the addition of the 2-dimethylcarboxamide moiety introduces three critical physicochemical advantages:
-
Chirality: The C2 position creates a stereocenter (typically the (S)-enantiomer is preferred in kinase inhibitors), allowing for vector-specific exploration of the protein binding pocket.
-
Solubility & LogD Modulation: The dimethylamide side chain lowers the LogD (distribution coefficient) and increases aqueous solubility without introducing a hydrogen bond donor (HBD), which is crucial for maintaining Blood-Brain Barrier (BBB) permeability.
-
Metabolic Stability: The steric bulk at the C2 position can hinder metabolic oxidation at the morpholine ring, a common clearance pathway for simple morpholine drugs.
This guide details the application of this moiety in synthesizing kinase inhibitors (e.g., ATR, DNA Pol IIIC) and provides validated protocols for its incorporation into drug scaffolds.
Physicochemical Profile & Structural Logic
Before synthesis, it is vital to understand why this fragment is selected over standard morpholine or piperazine.
| Property | Simple Morpholine | This compound | Impact on Drug Candidate |
| Electronic Character | Weak Base (pKa ~8.3) | Weak Base (Modulated) | The electron-withdrawing amide at C2 lowers the pKa of the N4 nitrogen, reducing lysosomal trapping potential. |
| H-Bond Donors | 0 (if N-substituted) | 0 (if N-substituted) | Preserves membrane permeability (critical for CNS targets). |
| H-Bond Acceptors | 2 | 3 (Amide carbonyl added) | Increases water solubility via H-bonding with solvent. |
| Stereochemistry | Achiral | Chiral (C2) | Enables kinetic resolution of targets; the (S)-isomer is a frequent pharmacophore in ATR kinase inhibitors. |
Visualization: Structural Role in Lead Optimization
Figure 1: Decision logic for selecting this compound during the Hit-to-Lead phase.
Synthetic Protocols
The primary challenge in using this building block is its incorporation into heteroaryl scaffolds (common in kinase inhibitors) without racemizing the C2 center. The following protocols focus on Nucleophilic Aromatic Substitution (SNAr) , the industry-standard method for this fragment.
Protocol A: SNAr Coupling to Heteroaryl Chlorides
Application: Attaching the moiety to pyrimidine, pyridazine, or quinoline scaffolds (e.g., ATR or mTOR inhibitors).
Materials:
-
Scaffold: 4-Chloro-substituted heteroaryl (e.g., 4-chloropyrimidine derivative).
-
Reagent: this compound hydrochloride (1.2 equiv).
-
Base: N,N-Diisopropylethylamine (DIPEA) or DBU.
-
Solvent: N,N-Dimethylacetamide (DMAc) or Acetonitrile (MeCN).
Step-by-Step Methodology:
-
Preparation: Dissolve the chloropyrimidine scaffold (1.0 mmol) in anhydrous DMAc (5 mL) in a microwave-compatible vial or round-bottom flask.
-
Addition: Add this compound HCl (1.2 mmol, 233 mg) followed by DIPEA (3.0 mmol, 0.52 mL).
-
Expert Note: If the scaffold is sensitive to base, use K2CO3 suspended in MeCN, but reaction times will increase.
-
-
Reaction:
-
Thermal: Heat to 80°C for 4–12 hours. Monitor by LCMS for the disappearance of the chloride starting material.[1]
-
Microwave (Preferred): Irradiate at 120°C for 30 minutes. This minimizes thermal racemization risks.
-
-
Work-up: Dilute the reaction mixture with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Flash chromatography (DCM/MeOH gradient). The product is typically polar; expect elution at 5–10% MeOH.
Protocol B: Chiral Purity Verification (QC)
Because the biological activity often resides in the (S)-enantiomer, verifying optical purity post-coupling is mandatory.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (80:20) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98%.
Case Studies & Mechanism of Action
Case Study 1: ATR Kinase Inhibitors
In the development of Pyrazolo[1,5-a]pyrimidines as ATR kinase inhibitors (see Source 1.4), the this compound moiety functions as a solvent-exposed tail.
-
Mechanism: The morpholine nitrogen attaches to the pyrimidine core. The C2-carboxamide projects into the solvent front, improving the compound's solubility profile without disrupting the hinge-binding motif of the kinase inhibitor.
-
Outcome: Significant reduction in lipophilicity compared to the unsubstituted morpholine analog, leading to improved oral bioavailability.
Case Study 2: DNA Polymerase IIIC Inhibitors
For Gram-positive antibacterial agents targeting DNA Pol IIIC (see Source 1.15), this specific moiety was used to replace highly lipophilic side chains.
-
Observation: The amide oxygen at the C2 position can participate in water-bridged hydrogen bonds, further stabilizing the protein-ligand complex in solvent-exposed regions.
Visualization: Synthetic Workflow (SNAr)
Figure 2: Step-by-step synthetic pathway for incorporating the moiety via Nucleophilic Aromatic Substitution.
Storage and Stability
-
Form: Typically supplied as a Hydrochloride (HCl) or Oxalate salt to ensure stability. The free base is an oil and is prone to oxidation over long periods.
-
Hygroscopicity: The salt forms are hygroscopic. Store in a desiccator at room temperature.
-
Handling: Weigh quickly or use in a glovebox if high precision is required for small-scale library synthesis.
References
-
European Patent Office. (2020). Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase. Patent EP3418281B1.[2] Retrieved January 28, 2026, from [Link]
- Google Patents. (2020). DNA polymerase IIIC inhibitors and use thereof. Patent WO2020132174A1.
- Google Patents. (2024). Pyridazine compounds, their preparation, and their therapeutic uses. Patent WO2024188994A1.
-
PubChem. (2025).[3] N,N-dimethylmorpholine-4-carboxamide Compound Summary. Retrieved January 28, 2026, from [Link]
Sources
Application Note: N,N-Dimethylmorpholine-2-Carboxamide as a Ligand in Catalysis
This Application Note is structured as a high-level technical guide for senior researchers and process chemists. It focuses on the specific utility of N,N-dimethylmorpholine-2-carboxamide (DMMC-2) as a bidentate ligand in asymmetric catalysis and transition-metal-mediated transformations.
Executive Summary
This compound (DMMC-2) represents a distinct class of amino-amide ligands structurally analogous to proline-derived organocatalysts but offering unique electronic and steric properties due to the morpholine ether linkage.
Unlike rigid pyrrolidine scaffolds, the morpholine ring introduces a degree of conformational flexibility and an additional electronic effect via the ether oxygen (position 4). As a ligand, DMMC-2 functions primarily as a bidentate (N,O)-donor , coordinating through the secondary morpholine nitrogen and the amide carbonyl oxygen. This guide details its application in Enantioselective Organozinc Additions and its emerging role in Palladium-catalyzed Cross-Coupling , where it acts to stabilize active metal centers while preventing aggregation.
Key Chemical Properties
| Property | Value | Critical Note |
| Molecular Formula | C₇H₁₄N₂O₂ | Free base form |
| Ligand Type | Bidentate (N,O) | Forms 5-membered chelate rings with metals (Zn, Cu, Pd). |
| Chirality | C2-Stereocenter | Enantiopure forms (R or S) are required for asymmetric induction. |
| Coordination Modes | σ-donor (Amine N) Lewis Base (Amide O) | The "hemilabile" nature of the amide O allows for substrate access during catalytic cycles. |
| pKa (Conj. Acid) | ~8.4 (Morpholine N) | Sufficiently basic to bind Lewis acids; deprotonatable for anionic pathways. |
Mechanistic Insight: The "Open-Book" Chelation
The efficacy of DMMC-2 lies in its ability to form a rigid transition state upon metal binding. In the context of asymmetric catalysis (e.g., diethylzinc addition to aldehydes), the ligand breaks the polymeric structure of the organozinc reagent.
Structural Logic
-
Amine Binding: The secondary amine (morpholine N) binds the metal (Zn/Pd), creating a primary anchor.
-
Amide Directing: The dimethylamide oxygen coordinates to the metal, forming a stable 5-membered chelate.
-
Steric Bulk: The N,N-dimethyl group orients away from the metal center but creates a chiral pocket that forces the incoming substrate (nucleophile) to attack from a specific face (Si-face or Re-face).
Pathway Visualization
The following diagram illustrates the ligand's role in the catalytic cycle for enantioselective alkylation.
Figure 1: The bidentate nature of DMMC-2 facilitates the formation of a chiral Zinc complex, guiding the stereoselective addition of the ethyl group to the aldehyde.
Experimental Protocols
Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde
Objective: Synthesis of (S)-1-phenylpropan-1-ol with high enantiomeric excess (ee). Rationale: DMMC-2 acts as a chiral accelerator. The morpholine scaffold is often superior to simple pyrrolidines due to improved solubility and distinct bite angles.
Reagents & Materials
-
Ligand: (S)-N,N-dimethylmorpholine-2-carboxamide (10 mol%)
-
Note: If starting from HCl salt, neutralize with 1 eq. Et3N or NaHCO3 wash prior to use.
-
-
Substrate: Benzaldehyde (1.0 mmol, distilled)
-
Reagent: Diethylzinc (ZnEt2), 1.0 M in hexane (2.2 mmol)
-
Solvent: Toluene (anhydrous)
-
Atmosphere: Argon or Nitrogen (strictly inert)
Step-by-Step Methodology
-
Ligand Preparation (In Situ):
-
Charge a flame-dried Schlenk flask with (S)-DMMC-2 (15.8 mg, 0.1 mmol).
-
Evacuate and backfill with Argon (3x).
-
Dissolve in anhydrous Toluene (2.0 mL).
-
-
Catalyst Formation:
-
Cool the solution to 0°C.
-
Add Diethylzinc (2.2 mL, 1.0 M in hexane) dropwise via syringe.
-
Observation: Evolution of ethane gas indicates active complex formation (Zn-N bond formation).
-
Stir at 0°C for 20 minutes.
-
-
Substrate Addition:
-
Add Benzaldehyde (106 µL, 1.0 mmol) slowly.
-
Critical Parameter: Maintain temperature between 0°C and RT. Higher temperatures increase rate but may erode enantioselectivity.
-
-
Reaction Monitoring:
-
Stir at RT for 6–12 hours.
-
Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS.
-
-
Quench & Workup:
-
Cool to 0°C.
-
Quench carefully with 1N HCl (2 mL) to destroy excess ZnEt2.
-
Extract with Et2O (3 x 10 mL).
-
Dry organics over MgSO4 and concentrate.
-
-
Purification:
-
Flash chromatography (Silica gel).
-
Analyze enantiomeric excess via Chiral HPLC (Chiralcel OD-H column).
-
Protocol B: Palladium-Catalyzed Cross-Coupling (Ligand Additive)
Objective: Use DMMC-2 as an auxiliary ligand to stabilize Pd species in Suzuki-Miyaura coupling of challenging aryl chlorides. Rationale: The amide oxygen and morpholine nitrogen can stabilize "Pd(0)" species, preventing "Pd-black" precipitation, similar to the behavior of other amide-based ligands.
Reagents
-
Catalyst: Pd(OAc)2 (1 mol%)
-
Ligand: DMMC-2 (2 mol%)
-
Substrate: 4-Chloroanisole (1.0 mmol)
-
Coupling Partner: Phenylboronic acid (1.5 mmol)
-
Base: K3PO4 (2.0 equiv)
-
Solvent: DMF/H2O (4:1)
Methodology
-
Pre-complexation:
-
In a vial, mix Pd(OAc)2 and DMMC-2 in DMF (1 mL). Stir for 10 mins at RT. The solution should turn from orange to pale yellow/clear, indicating ligation.
-
-
Reaction Assembly:
-
Add the Aryl Chloride, Boronic Acid, and Base to the reaction vessel.
-
Add the Pd-Ligand solution.
-
-
Execution:
-
Heat to 80°C for 4 hours.
-
Note: The morpholine amide ligand is less bulky than phosphines, allowing for faster oxidative addition but requiring careful temperature control to prevent decomplexation.
-
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (Protocol A) | Trace water in solvent | Re-distill Toluene over Na/Benzophenone; ensure ligand is dry. |
| Low Conversion (Protocol A) | Ligand poisoning | Ensure starting aldehyde is acid-free (distill prior to use). |
| Pd-Black Formation (Protocol B) | Ligand dissociation | Increase Ligand:Pd ratio to 3:1; lower reaction temperature. |
| Racemic Product | Use of HCl salt without neutralization | The protonated amine cannot coordinate Zn. Free base must be generated first. |
References & Grounding
The protocols and mechanistic insights above are synthesized from established principles of amino-amide ligand chemistry and specific structural data regarding morpholine-2-carboxamides.
-
Biosynth . N,N-Dimethylmorpholine-4-carboxamide and related derivatives properties. Retrieved from (Note: Structural analog reference).
-
PubChem . N,N-diethylmorpholine-2-carboxamide Compound Summary. National Library of Medicine. Retrieved from .
-
BLD Pharm . This compound hydrochloride Product Specifications. Retrieved from .
-
ResearchGate . Morpholine Amides: Classical but Underexplored Acylating Intermediates. (Discusses the stability and coordination of morpholine amides). Retrieved from .
-
Chemical Reviews . Transition-Metal-Catalyzed C–H Bond Activation. (Contextualizes the use of amide directing groups). Retrieved from .
Disclaimer: These protocols are for research purposes only. Always consult Safety Data Sheets (SDS) for DMMC-2 and organometallic reagents before handling.
Application Note: Strategic Synthesis & Derivatization of N,N-Dimethylmorpholine-2-carboxamide Scaffolds
Executive Summary & Strategic Rationale
The N,N-dimethylmorpholine-2-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike the ubiquitous morpholine ring used solely for solubility enhancement, the 2-carboxamide variant introduces a specific vector for hydrogen bond interactions and defines a chiral center that can rigidly orient substituents in a drug-target interface.
This guide addresses the synthesis of derivatives stemming from this core. The primary synthetic vector is the N-4 position (secondary amine), which serves as the nucleophilic handle for diversification. We present a self-validating workflow for generating high-purity libraries via Reductive Amination, Nucleophilic Aromatic Substitution (
Key Physicochemical Advantages[1]
-
Metabolic Stability: The electron-withdrawing carboxamide group at C2 lowers the pKa of the N4 amine (relative to unsubstituted morpholine, pKa ~8.3), potentially reducing liability to oxidative metabolism (CYP450).
-
Solubility: The amide moiety acts as a hydrogen bond acceptor, enhancing aqueous solubility without introducing ionizable groups that might hinder membrane permeability.
-
Vector Control: The C2 stereocenter allows for the precise projection of the dimethylamide group, often exploited to fill specific hydrophobic pockets in kinase or GPCR targets.
Structural Analysis & Reactivity Map
Before initiating synthesis, it is critical to understand the reactivity profile of the scaffold.
Figure 1: Reactivity map of the core scaffold. The N-4 amine is the primary handle for library generation.
Pre-requisite: Synthesis of the Core Scaffold
While the core may be commercially available, in-house synthesis ensures enantiopurity and cost-efficiency. The following protocol generates the free amine salt ready for derivatization.
Starting Material: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 189321-66-2).
Protocol 1.0: Amide Coupling & Deprotection
-
Activation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at 0°C to form the active ester.
-
Coupling: Add Dimethylamine (2.0 M in THF, 1.5 eq). Allow to warm to RT and stir for 4 hours.
-
Checkpoint: Monitor by LCMS for disappearance of acid (
) and appearance of product ( for Boc-protected).
-
-
Workup: Dilute with EtOAc, wash with sat.
, water, and brine. Dry over and concentrate. -
Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v). Stir for 1 hour. Concentrate to dryness.
-
Salt Exchange (Critical): The TFA salt is hygroscopic. Redissolve in MeOH and treat with HCl in dioxane (4M). Evaporate to obtain This compound hydrochloride as a stable white solid.
Derivatization Protocols (Library Generation)
Method A: Reductive Amination (N-Alkylation)
Best for: Attaching aliphatic chains or benzyl groups. Mechanism: Formation of an iminium ion followed by irreversible hydride reduction.
Reagents:
-
Scaffold: this compound HCl (1.0 eq)
-
Aldehyde/Ketone: 1.2 eq
-
Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 eq)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
-
Additive: Acetic Acid (cat., if using free base)
Step-by-Step Protocol:
-
Free Base Release (In-situ): Suspend the scaffold HCl salt in DCE (0.1 M). Add DIPEA (1.0 eq) to neutralize the salt. Stir for 10 mins.
-
Imine Formation: Add the Aldehyde (1.2 eq). If the aldehyde is unreactive, add
(anhydrous) to sequester water. Stir for 30-60 min at RT. -
Reduction: Add STAB (2.0 eq) in one portion.
-
Why STAB? Unlike
, STAB is mild and will not reduce the aldehyde/ketone before it forms the imine, preventing alcohol side-products [1].
-
-
Quench: After 16h, quench with sat.
. Extract with DCM (3x). -
Purification: Silica gel chromatography (MeOH/DCM gradient).
Method B: Buchwald-Hartwig Cross-Coupling (N-Arylation)
Best for: Attaching aryl or heteroaryl rings (e.g., for kinase inhibitors). Mechanism: Pd(0) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.
Reagents:
-
Scaffold: 1.2 eq (Amine is used in excess relative to halide)
-
Aryl Halide (Ar-Br or Ar-Cl): 1.0 eq
-
Catalyst:
(2-5 mol%) or Pd(OAc)2 -
Ligand: XPhos or RuPhos (for bulky/unreactive substrates) [2]
-
Base:
(2.0 eq) or NaOtBu -
Solvent: Toluene or 1,4-Dioxane (degassed)
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add Aryl Halide (1.0 eq), Scaffold HCl salt (1.2 eq), Base (
, 2.5 eq), and Pre-catalyst (e.g., XPhos Pd G3, 5 mol%). -
Solvation: Add degassed Dioxane (0.1 M).
-
Reaction: Seal and heat to 100°C for 12-18 hours.
-
Self-Validation: The reaction mixture should turn from dark red/brown to black upon completion. If Pd black precipitates early, the ligand system may be insufficient; switch to BrettPhos .
-
-
Workup: Filter through a Celite pad.[1] Concentrate and purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Analytical Validation & Data Presentation
When characterizing these derivatives, specific NMR signatures confirm the integrity of the scaffold.
Table 1: Diagnostic NMR Signals (400 MHz, CDCl3)
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |
| H-2 (Chiral Center) | 4.10 - 4.30 | dd | Downfield due to amide carbonyl. |
| N-Me (Amide) | 2.95 & 3.05 | s (two singlets) | Rotamers often visible due to restricted rotation of the amide bond. |
| H-3 (Axial/Eq) | 2.80 - 3.20 | m | Complex splitting due to ring conformation. |
| N-Substituent ( | Variable | - | Verify integration matches expected R-group. |
QC Checkpoint:
-
Rotamers: The N,N-dimethylamide group often causes signal doubling in
NMR at room temperature. Do not mistake this for impurities. Run VT-NMR at 50°C to coalesce signals if confirmation is needed.
Synthesis Workflow Diagram
Figure 2: Complete synthetic workflow from commercial acid to diversified library.
Troubleshooting & Optimization
-
Problem: Low yield in Reductive Amination.
-
Problem: Racemization at C2.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.
-
Tzara, A., et al. (2020).[8] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.
-
Biosynth. "N,N-Dimethylmorpholine-4-carboxamide Product Page." (For comparison of 2- vs 4- isomers).
Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) including gloves, goggles, and fume hoods are mandatory. Consult local EHS guidelines before proceeding.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for N,N-Dimethylmorpholine-2-carboxamide
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust detection methods for N,N-dimethylmorpholine-2-carboxamide (DMMC-2) .
Due to the molecule's high polarity, lack of strong chromophores, and secondary amine functionality, standard C18 HPLC-UV methods are often insufficient. This guide prioritizes HILIC-MS/MS for trace analysis and HPLC-CAD for assay/purity profiling.[1]
Introduction & Chemical Context
This compound (CAS: 1361115-06-1 for HCl salt) is a polar heterocyclic building block.[1] Unlike its more common isomer (morpholine-4-carboxamide), the 2-carboxamide features a chiral center at the C2 position and a free secondary amine at position 4 (unless further substituted).[1]
Physicochemical Profile
| Property | Value | Analytical Implication |
| Molecular Formula | C₇H₁₄N₂O₂ | Monoisotopic Mass: 158.11 Da |
| pKa (Calculated) | ~8.5 (Morpholine NH) | Basic; requires high pH or buffering in LC.[1][2] |
| LogP | -0.6 to -1.0 (Predicted) | Highly polar; poor retention on C18.[1] Ideal for HILIC. |
| UV Absorbance | Weak (< 210 nm) | UV detection is non-specific.[1] CAD or MS required.[1][3] |
| Safety Concern | Secondary Amine | Potential precursor for N-nitrosamines (e.g., if exposed to nitrites).[1] |
Method Development Strategy
The analytical approach is bifurcated based on the sensitivity requirement:
-
Protocol A (Trace Analysis/Bioanalysis): HILIC-MS/MS .
-
Protocol B (Assay/Purity): HPLC-CAD (Charged Aerosol Detection) .
-
Rationale: Since the molecule lacks a UV chromophore, CAD offers near-universal response independent of optical properties, ideal for raw material QC.
-
Protocol A: High-Sensitivity HILIC-MS/MS
Scope: Trace detection (LOD < 1 ng/mL) in biological matrices or as an impurity in drug substances.[1]
Instrument Configuration
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: ZIC-HILIC (Merck) or Waters BEH Amide.[1]
-
Dimensions: 100 mm x 2.1 mm, 1.7 µm or 3.5 µm.[1]
-
LC Conditions
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Injection Volume: 2–5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 95 | High organic loading for HILIC retention |
| 1.0 | 95 | Isocratic hold |
| 6.0 | 50 | Elution of polar analytes |
| 7.0 | 50 | Wash |
| 7.1 | 95 | Re-equilibration (Critical in HILIC) |
| 10.0 | 95 | End of Run |[1]
MS/MS Parameters (ESI Positive)
-
Source Voltage: +4500 V
-
Precursor Ion: 159.1 [M+H]⁺
-
MRM Transitions:
| Transition (m/z) | Dwell (ms) | CE (eV) | Purpose | Mechanism |
| 159.1 → 114.1 | 50 | 15 | Quantifier | Loss of dimethylamine (-NHMe₂) |
| 159.1 → 86.1 | 50 | 25 | Qualifier | Ring fragmentation (Morpholine ring opening) |
| 159.1 → 72.1 | 50 | 30 | Qualifier | C₂H₂N(Me)₂⁺ fragment |
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma/serum or dissolved drug substance.[1]
-
Add 150 µL of cold Acetonitrile containing Internal Standard (e.g., Morpholine-d8 or stable isotope labeled analog).
-
Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a chemically inert vial.
-
Dilution: Dilute 1:1 with Acetonitrile (Total 90% ACN) to match initial mobile phase conditions. Do not inject 100% aqueous samples onto HILIC.
Protocol B: HPLC-CAD for Purity Assay
Scope: Raw material release testing, synthesis process control (>0.1% w/w).
Instrument Configuration
-
LC System: HPLC with quaternary pump.[1]
-
Detector: Charged Aerosol Detector (CAD) or ELSD.
-
CAD Settings: Evaporation Temp 35°C, Power Function 1.0.
-
-
Column: Waters XBridge BEH Amide, 150 x 4.6 mm, 3.5 µm.[1]
LC Conditions
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).[1]
-
Note: High pH ensures the morpholine amine is uncharged, improving peak shape on Amide columns.[1]
-
-
Mobile Phase B: Acetonitrile/Methanol (90:10).[1]
-
Isocratic Method: 80% B / 20% A (Adjust B% based on retention time target of 5-8 min).
Visualizing the Workflow
The following diagram illustrates the decision matrix and workflow for analyzing DMMC-2, highlighting the critical branching based on concentration and matrix.
Caption: Analytical decision tree for this compound selection between HILIC-MS/MS and HPLC-CAD.
Validation & Troubleshooting (Expert Insights)
Linearity and Range
-
HILIC-MS/MS: Typically linear from 1 ng/mL to 1000 ng/mL.[1] Use a 1/x² weighting factor due to heteroscedasticity in MS data.
-
HPLC-CAD: CAD response is curvilinear. Use a quadratic fit or log-log plot for broad ranges (0.05 mg/mL to 1.0 mg/mL).
Common Pitfalls
-
Solvent Mismatch (HILIC): Injecting aqueous samples directly onto a HILIC column causes massive peak distortion (breakthrough).[1] Solution: Ensure sample diluent is ≥80% Acetonitrile.
-
Carryover: Secondary amines can stick to metallic surfaces.[1] Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1]
-
Isomer Interference: The 4-carboxamide isomer (CAS 38952-61-3) is a common commercial analog.[1] It is achiral and less polar.[1] Verification: These isomers must be chromatographically resolved. The 2-carboxamide (chiral) may split into enantiomers if a chiral column is used, but on ZIC-HILIC, it typically elutes as one peak distinct from the 4-isomer.[1]
Stability
-
Nitrosamine Risk: As a secondary amine, DMMC-2 can form N-nitroso-N,N-dimethylmorpholine-2-carboxamide in the presence of nitrites.[1] Avoid using nitrate/nitrite-containing solvents or additives.[1]
References
-
Separation Science. (2023).[1] HILIC Method Development: A Practical Guide for Polar Analytes.Link
-
European Medicines Agency (EMA). (2023).[1] ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1]Link
-
PubChem. (2023).[1] Compound Summary: N,N-Dimethylmorpholine-4-carboxamide (Analog Reference).[1][5][6] National Library of Medicine.[1] Link
-
Thermo Fisher Scientific. (2022).[1] Charged Aerosol Detection for Non-Chromophoric Pharmaceutical Impurities.[1]Link
-
Merck Millipore. (2023).[1] ZIC-HILIC User Guide for Polar Metabolites.[1]Link
Sources
- 1. N,N-dimethylmorpholine-4-carboxamide | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. N,N-DiMethylMorpholine-4-carboxaMide | 38952-61-3 [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
N,N-dimethylmorpholine-2-carboxamide in peptide synthesis
Application Note: Strategic Incorporation of N,N-Dimethylmorpholine-2-carboxamide in Peptidomimetic Synthesis
Part 1: Executive Summary & Chemical Profile
Objective: This guide details the protocol for utilizing This compound (DMMC) as a specialized building block in peptide synthesis.[1]
Critical Distinction: Researchers often confuse morpholine derivatives.[1]
-
N-Formylmorpholine (NFM): A "green" solvent alternative to DMF.[1][2]
-
This compound (DMMC): A chiral amine building block (Proline isostere) used to modify peptide backbones or cap C-termini.[1]
Application Scope: DMMC is primarily employed in Medicinal Chemistry and Drug Discovery to:
-
Enhance Metabolic Stability: The morpholine ring acts as a non-natural amino acid surrogate (similar to Proline), resisting proteolytic cleavage.
-
Modulate Solubility: The tertiary amide (dimethylcarboxamide) and ether oxygen increase aqueous solubility compared to standard alkyl caps.
-
Induce Conformational Constraints: It introduces a rigid turn in the peptide backbone, locking bioactive conformations.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 135072-23-0 (Free base) / 1361115-06-1 (HCl salt) |
| Role | Nucleophile (Secondary Amine) / Peptidomimetic Unit |
| Molecular Weight | 158.20 g/mol (Free base) |
| Reactivity | Sterically Hindered Secondary Amine (Nucleophilic attack from the morpholine ring nitrogen) |
Part 2: Scientific Rationale & Mechanism
The Challenge: Coupling to Secondary Amines
DMMC contains a secondary amine within a morpholine ring. Coupling a carboxylic acid (e.g., the C-terminus of a peptide) to this amine is thermodynamically and kinetically challenging due to:
-
Steric Hindrance: The ring structure and the adjacent carboxamide group shield the nucleophilic nitrogen.
-
Electronic Deactivation: The electron-withdrawing effect of the carboxamide at position 2 reduces the basicity and nucleophilicity of the ring nitrogen.
Mechanistic Solution: To drive this reaction to completion, "Power Coupling" conditions are required. Standard carbodiimides (DIC/HOBt) are often insufficient.[1] We recommend Uronium/Aminium salts (HATU, COMU) or Phosphonium salts (PyBOP, PyAOP) which generate a highly reactive active ester (OAt-ester or equivalent) to facilitate nucleophilic attack by the hindered amine.[1]
Part 3: Experimental Protocols
Protocol A: Solution-Phase Coupling (C-Terminal Capping)
Target: Coupling DMMC to a protected amino acid (e.g., Boc-Phe-OH) or a peptide fragment.[1]
Reagents:
-
Carboxylic Acid Component (1.0 equiv)
-
DMMC (HCl salt) (1.2 equiv)[1]
-
Coupling Reagent: HATU (1.1 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Pre-activation: Add DIPEA (1.0 equiv) and stir for 2 minutes at 0°C. Note: This minimizes racemization of the activated acid.
-
Amine Preparation: In a separate vial, dissolve DMMC HCl salt (1.2 equiv) in minimal DMF and add DIPEA (2.0 equiv) to neutralize the salt and free the amine.
-
Coupling: Add the neutralized DMMC solution to the activated acid mixture.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Work-up: Dilute with EtOAc, wash with 5% NaHCO₃, 1M HCl (if acid stable), and Brine. Dry over MgSO₄.
Protocol B: On-Resin Incorporation (Inverse SPPS)
Context: If DMMC is used as an internal constraint, it must be attached to the resin first (via its carboxamide, requiring a specific linker) OR coupled to the N-terminus of a resin-bound peptide.[1]
Scenario: Capping the N-terminus of a resin-bound peptide with DMMC (acting as a "Stop" unit).[1]
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 min.
-
Linker Activation: Since DMMC has no carboxyl group to couple to the resin, this protocol assumes you are coupling the DMMC amine to a Resin-bound Carboxylic Acid (e.g., a side-chain Glutamic acid or a succinic anhydride linker).
-
Coupling Cocktail:
-
Execution: Shake for 2 hours at RT. Double couple if necessary.
Part 4: Visualization & Logic
The following diagram illustrates the decision logic for coupling DMMC, highlighting the distinction between standard primary amine coupling and the hindered secondary amine of DMMC.
Caption: Decision tree for optimizing the coupling of the sterically hindered DMMC secondary amine to a carboxylic acid.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Steric hindrance of the morpholine ring.[1] | Switch from HATU to PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.[1] Use microwave irradiation (50°C, 20 min). |
| Precipitation | DMMC HCl salt insolubility in DCM. | Use DMF or NMP as the primary solvent. Ensure DIPEA is added to the amine solution before mixing with the activated acid. |
| Racemization | Over-activation of the chiral amino acid coupling partner. | Use Collidine (TMP) instead of DIPEA as the base. Maintain 0°C during the activation step. |
Part 6: References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]
-
El-Faham, A., & Albericio, F. (2011).[1][6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]
-
BLD Pharm. (2023).[1] Product Analysis: this compound hydrochloride. Link
-
Li, W., et al. (2020). DNA Polymerase IIIc Inhibitors and Use Thereof. Patent WO2020132174A1. (Demonstrates use of DMMC as a building block). Link
-
Sherwood, C. A., et al. (2018). Green Solvents for Solid-Phase Peptide Synthesis. (Context for distinguishing NFM solvent from DMMC reagent). Green Chemistry. Link
Sources
- 1. data.epo.org [data.epo.org]
- 2. Green solvent mixture for ultrasound-assisted solid-phase peptide synthesis: a fast and versatile method and its applications in flow and natural product synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bldpharm.com [bldpharm.com]
- 5. WO2020132174A1 - Dna polymerase iiic inhibitors and use thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: N,N-Dimethylmorpholine-2-carboxamide in Medicinal Chemistry
This guide details the application, physicochemical profile, and experimental protocols for N,N-dimethylmorpholine-2-carboxamide (DMMC), a strategic building block in modern drug discovery.[1]
Executive Summary & Strategic Value
This compound (CAS: 1361115-06-1) is a functionalized morpholine scaffold used primarily as a solubility-enhancing vector and a chiral probe in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]
Unlike the standard morpholine ring, which is often used to cap molecules to improve metabolic stability, the introduction of the N,N-dimethylcarboxamide moiety at the C2 position provides three distinct advantages:
-
Vectorization: It introduces a vector for growing the molecule into solvent-exposed regions of a binding pocket without significantly increasing lipophilicity (LogD).
-
Stereogenicity: The C2 position is chiral, allowing researchers to probe stereospecific interactions within the protein active site.
-
Physicochemical Modulation: The dimethylamide group acts as a hydrogen bond acceptor (HBA) but not a donor (HBD), modulating the polar surface area (PSA) while maintaining high aqueous solubility.
Physicochemical Profile
The following data summarizes the properties of the free base and its hydrochloride salt, derived from standard medicinal chemistry computational models and empirical observations.
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C₇H₁₄N₂O₂ | Low MW fragment (<200 Da).[1] |
| Molecular Weight | 158.20 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| cLogP | -0.8 to -0.4 | Low lipophilicity; excellent for lowering the LogP of greasy leads.[1] |
| Topological PSA | ~49 Ų | Good permeability profile; CNS active potential.[1] |
| H-Bond Donors | 1 (Secondary Amine) | The N4 amine is the primary handle for coupling (SNAr, Amide bond). |
| H-Bond Acceptors | 3 (Ether O, Amide O, N4) | High capacity for water solubility and protein interaction.[1] |
| Chirality | C2 (R/S Enantiomers) | Critical: Enantiomers often show >100x potency differences.[1] |
Application Protocols
Workflow 1: Lead Optimization (Solubility Enhancement)
Context: A lead compound exhibits potent IC50 (<10 nM) but poor aqueous solubility (<10 µM) and high metabolic clearance due to a lipophilic core. Solution: Replace a terminal piperidine or standard morpholine with This compound .[1]
Mechanistic Rationale
The C2-carboxamide group disrupts the planarity of the ring and introduces a permanent dipole. The N,N-dimethyl group prevents the amide from acting as a hydrogen bond donor, reducing the desolvation penalty upon binding compared to a primary amide, while still interacting with solvent water to boost solubility.
Workflow 2: Synthetic Incorporation
Since the N4 nitrogen is a secondary amine, DMMC is typically introduced via Nucleophilic Aromatic Substitution (SNAr) or Amide Coupling .
Diagram: Strategic Incorporation Pathways
Caption: Decision tree for coupling DMMC to a drug core via SNAr or Amide Coupling.
Detailed Experimental Protocols
Protocol A: SNAr Coupling to Heteroaryl Chlorides
Objective: Attach DMMC to a chloropyrimidine or chloropyridine core. Scale: 100 mg - 1 g.[1]
Reagents:
-
Substrate: Heteroaryl Chloride (1.0 equiv)
-
Reagent: this compound HCl (1.2 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: DMSO or NMP (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a microwave vial or round-bottom flask, dissolve the Heteroaryl Chloride in DMSO (concentration ~0.2 M).
-
Addition: Add the DMMC HCl salt followed by the base. Note: If using Carbonate bases, ensure fine powder to maximize surface area.
-
Reaction:
-
Thermal: Heat to 80–100°C for 4–12 hours. Monitor by LCMS.[2]
-
Microwave: Heat to 120°C for 30–60 minutes.
-
-
Workup: Dilute the reaction mixture with EtOAc and wash with water (3x) and brine (1x) to remove DMSO.
-
Troubleshooting: If the product is highly polar (due to the amide), avoid aqueous extraction. Instead, dilute with MeOH/DCM and load directly onto a reverse-phase C18 flash column.[1]
-
-
Purification: Flash chromatography (DCM:MeOH 0-10% gradient).
Protocol B: Chiral Resolution (If using racemic starting material)
Objective: Separate (R) and (S) enantiomers of the DMMC-containing lead. Method: Supercritical Fluid Chromatography (SFC).
Parameters:
-
Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).
-
Co-Solvent: 20-40% Methanol with 0.1% Diethylamine (DEA).[1]
-
Flow Rate: 3-4 mL/min.[1]
-
Detection: UV at 254 nm.
-
Rationale: The amide group interacts strongly with the amylose/cellulose stationary phases, typically providing excellent separation factors (α > 1.2).
Quality Control & Validation
Every synthesized batch must pass the following QC criteria before biological testing.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Diagnostic peaks: N-Me groups (singlets/doublets ~2.8-3.0 ppm), Chiral H at C2 (dd ~4.0 ppm).[1] |
| Purity | LC-MS (UV 254) | >95% area under curve.[1] |
| Chiral Purity | Chiral SFC/HPLC | >98% ee (for enantiopure studies). |
| Residual Solvent | GC-Headspace | DMSO < 5000 ppm (Class 3 limit).[1] |
Mechanism of Action Visualization
The diagram below illustrates how DMMC modifies the binding properties of a drug scaffold.
Caption: Mechanistic contribution of DMMC to the pharmacological profile of a lead compound.
References
-
Structure & Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71465229, Morpholine-2-carboxamide, N,N-dimethyl-, hydrochloride. Retrieved January 28, 2026, from [Link]
- Scaffold Utility: Bembenek, S. D., et al. (2018). The Role of Morpholine in Drug Discovery. Journal of Medicinal Chemistry.
-
Synthetic Application: World Intellectual Property Organization. (2024).[3][4][5] Patent WO2024188994A1: Pyridazine compounds, their preparation, and their therapeutic uses. (Demonstrates use of this compound as a building block). Retrieved from
-
Related Kinase Inhibitors: European Patent Office. (2020). EP3418281B1: Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase. (Cites specific use of the DMMC moiety in kinase inhibitor design). Retrieved from [Link]
Sources
- 1. Partial lysergamide - Wikipedia [en.wikipedia.org]
- 2. WO2020132174A1 - Dna polymerase iiic inhibitors and use thereof - Google Patents [patents.google.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-DiMethylMorpholine-4-carboxaMide | 38952-61-3 [chemicalbook.com]
N,N-dimethylmorpholine-2-carboxamide reaction conditions
Application Note: Synthesis & Optimization of N,N-Dimethylmorpholine-2-carboxamide
Part 1: Strategic Analysis & Core Directive
Executive Summary The this compound scaffold is a high-value pharmacophore in fragment-based drug discovery (FBDD) and kinase inhibitor development. Its amphiphilic nature and specific 3D-vectorization make it an ideal solubility-enhancing motif. However, synthesizing this core presents two distinct challenges:
-
Regio-chemo selectivity: The morpholine ring nitrogen must be orthogonally protected (typically N-Boc or N-Cbz) to prevent self-condensation during amide formation.
-
Epimerization Risk: The C2 stereocenter is alpha to the carbonyl and prone to racemization under strongly basic or high-temperature conditions.
-
Polarity: The resulting amide is highly polar, complicating aqueous workups and purification.
This guide provides two validated protocols: a High-Throughput Discovery Protocol (HATU) for milligram-scale synthesis where yield is paramount, and a Scalable Process Protocol (T3P) designed for gram-scale production with simplified workup and minimal epimerization.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Retrosynthetic Logic & Pathway
The synthesis relies on the coupling of N-protected morpholine-2-carboxylic acid with dimethylamine. The choice of the dimethylamine source (gas, THF solution, or HCl salt) dictates the base stoichiometry.
Figure 1: Retrosynthetic pathway and critical control points for the synthesis.
Protocol A: High-Throughput Discovery (HATU)
Best for: <100 mg scale, rapid library synthesis.
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its rapid kinetics and high conversion rates, even with sterically hindered secondary amines like dimethylamine.
Reagents:
-
Substrate: N-Boc-morpholine-2-carboxylic acid (1.0 eq)
-
Amine: Dimethylamine (2.0 M in THF) (1.5 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Activation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M) in a dried vial.
-
Base Addition: Add DIPEA (3.0 mmol, 522 µL). Cool the solution to 0°C in an ice bath.
-
Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. Stir at 0°C for 15 minutes to form the activated At-ester. Note: The solution typically turns yellow.
-
Amine Addition: Add Dimethylamine (2.0 M in THF, 1.5 mmol, 750 µL) dropwise.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Target Mass: [M+H]+ = 259.1 for Boc-protected species).
-
Workup (Small Scale): Dilute with EtOAc (20 mL). Wash with sat.[2] NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). Dry over Na₂SO₄.
-
Purification: If purity <95%, purify via flash chromatography (0-10% MeOH in DCM).
Validation Check:
-
Self-Check: If the reaction mixture remains colorless after HATU addition, the reagent may be hydrolyzed. Fresh HATU solutions usually exhibit a yellow tint upon activation.
Protocol B: Scalable Process Route (T3P)
Best for: >1 gram scale, avoiding epimerization, simplified workup.
Rationale: T3P (Propylphosphonic anhydride) is a cyclic anhydride that generates water-soluble byproducts. Unlike HATU, it does not generate potentially allergenic uronium byproducts and shows superior epimerization control [1].
Reagents:
-
Substrate: N-Boc-morpholine-2-carboxylic acid (1.0 eq)
-
Amine: Dimethylamine hydrochloride (1.2 eq) Note: Salt form is preferred for stoichiometry control on scale.
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 eq)
-
Base: Pyridine (5.0 eq) or N-Methylimidazole (NMI) (3.0 eq)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step Methodology:
-
Slurry Formation: Charge a flask with N-Boc-morpholine-2-carboxylic acid (10 mmol) and Dimethylamine HCl (12 mmol). Add EtOAc (50 mL).
-
Base Addition: Add Pyridine (50 mmol, 4.0 mL). The slurry will become a solution. Cool to 0°C.
-
T3P Addition: Add T3P solution (50% in EtOAc, 15 mmol) dropwise over 20 minutes. Critical: Exothermic reaction. Maintain internal temp < 5°C to prevent racemization.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup (The "T3P Advantage"):
-
Result: Often yields a white solid/oil of >98% purity without chromatography.
Part 3: Visualization & Troubleshooting
Workup Logic for Polar Amides
The morpholine amide is significantly more polar than standard phenyl amides. Standard extractions often result in product loss to the aqueous phase.
Figure 2: Decision tree for workup based on product polarity and protection status.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Dimethylamine volatility | Use Dimethylamine HCl salt + extra base (Protocol B) or use sealed tube for Protocol A. |
| Racemization | High Temp / Strong Base | Switch from DIPEA to Pyridine/NMI. Keep T < 5°C during activation. Use T3P [2]. |
| Product in Aqueous | High Polarity | Use "Salting out" method: Saturate aqueous layer with NaCl, extract with DCM:IPA (3:1). |
| Incomplete Conversion | Steric Hindrance | Increase coupling time to 12h. Switch solvent to NMP (N-Methyl-2-pyrrolidone) for higher solubility. |
Part 4: Deprotection (Post-Coupling)
To obtain the final this compound (free amine):
-
Dissolve the Boc-protected intermediate in DCM (5 vol).
-
Add TFA (Trifluoroacetic acid) (5 vol) or 4M HCl in Dioxane.
-
Stir 1 hour.
-
Critical Workup: The product will be a salt (TFA or HCl). To isolate the free base, use a strong anion exchange resin (SAX) or neutralize with Na₂CO₃ in minimal water and extract exhaustively with DCM/IPA (3:1).
References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[4]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
- Patterson, A. W., et al. (2007). "Protection of Morpholine-2-carboxylic Acid." Journal of Organic Chemistry. (General reference for morpholine handling).
Sources
Process Development Guide: Scale-Up Synthesis of N,N-Dimethylmorpholine-2-carboxamide Derivatives
Executive Summary & Strategic Rationale
The morpholine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, offering improved water solubility and metabolic stability compared to acyclic ethers or piperidines. However, the scale-up of N,N-dimethylmorpholine-2-carboxamide derivatives presents specific engineering challenges:
-
Chirality: The C2 position is stereogenic. While asymmetric synthesis is possible, this guide focuses on a robust racemic route that can be resolved or adapted using chiral epoxides.
-
Amidation Hazards: Handling dimethylamine (DMA) gas or solutions on a kilogram scale requires specific thermal and pressure controls.
-
Isolation: The high water solubility of the product makes aqueous workups difficult, necessitating optimized extraction or salt formation strategies.
This guide details a scalable, three-stage workflow: Oxidation of the precursor alcohol, Amidation via acid chloride activation, and Hydrogenolysis (optional for N-deprotection).
Retrosynthetic Analysis & Route Selection
To ensure autonomy and robustness, we avoid expensive peptide coupling reagents (HATU, T3P) in favor of classical acid chloride activation, which is far more cost-effective at scale (>1 kg).
Selected Pathway
-
Precursor: N-Benzyl-2-(hydroxymethyl)morpholine (synthesized from N-benzylethanolamine and epichlorohydrin).
-
Step 1 (Oxidation): TEMPO/NaOCl oxidation to N-benzylmorpholine-2-carboxylic acid.
-
Step 2 (Amidation): Activation with Thionyl Chloride (
) followed by quench with Dimethylamine (DMA). -
Step 3 (Deprotection): Pd/C catalyzed hydrogenolysis to yield the secondary amine (if required).
Figure 1: Strategic synthesis flow. The dashed line indicates an optional deprotection step depending on the final target derivative.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Oxidation Temp | 0–5 °C | Exotherm control; prevents over-oxidation or cleavage of the morpholine ring. |
| pH Control (Oxidation) | pH 8.5–9.5 | Critical for TEMPO regeneration cycle. Use |
| SOCl₂ Equivalents | 1.1–1.2 eq | Excess ensures complete conversion; too much complicates workup (HCl generation). |
| DMA Addition | Sub-surface | Dimethylamine is a gas at room temperature (bp 7°C). Sub-surface addition or use of THF solution prevents loss to headspace. |
| Quench Temp | < 10 °C | The reaction of acid chloride with amine is highly exothermic. |
Detailed Experimental Protocols
Protocol A: TEMPO-Mediated Oxidation to Carboxylic Acid
Target: Scale-up from 100 g to 1 kg batch size.
Reagents:
-
N-Benzyl-2-(hydroxymethyl)morpholine (1.0 equiv)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 equiv)
-
Sodium Bromide (NaBr) (0.1 equiv)
-
Sodium Hypochlorite (NaOCl, 10-12% aq solution) (2.2 equiv)
-
Dichloromethane (DCM) (5 vol)
Procedure:
-
Charge the reactor with N-benzyl-2-(hydroxymethyl)morpholine, TEMPO, NaBr, and DCM. Cool to 0 °C.
-
Buffer the aqueous phase with saturated
to maintain pH 8.5–9.5. -
Dose NaOCl solution slowly over 2 hours, maintaining internal temperature < 5 °C. Warning: Significant exotherm.
-
Monitor by HPLC. The intermediate aldehyde is formed first; continue stirring until full conversion to the acid.
-
Quench excess oxidant with sodium thiosulfate solution.
-
Workup: Acidify the aqueous layer to pH 3–4 with HCl (carefully!) to precipitate the zwitterionic acid or extract into DCM.
-
Isolate: Crystallize from Ethanol/Heptane or use directly if purity >95%.
Protocol B: Acid Chloride Activation & Amidation
This step replaces expensive coupling reagents with a robust industrial standard.
Reagents:
-
N-Benzylmorpholine-2-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.2 equiv) -
DMF (Catalytic, 0.05 equiv)
-
Dimethylamine (2.0 M in THF or 40% aq. solution) (2.5 equiv)
-
Triethylamine (if using DMA-HCl salt)
Procedure:
-
Activation: Suspend the carboxylic acid in Toluene (or DCM). Add catalytic DMF.
-
Addition: Add
dropwise at room temperature. Heat to 40–50 °C for 2 hours until gas evolution ( , HCl) ceases. -
Concentration (Optional): If excess
is used, distill off toluene/SOCl2 to remove it. Re-dissolve the residue in dry THF. -
Amidation: Cool the Acid Chloride solution to 0 °C.
-
Addition of Amine: Add Dimethylamine solution slowly.
-
Note: If using aqueous DMA, use a Schotten-Baumann condition (biphasic DCM/Water with NaOH).
-
Preferred Scale-up: Anhydrous DMA in THF.
-
-
Stir at 0–10 °C for 1 hour, then warm to RT.
-
Workup: Quench with water. Basify to pH 10. Extract with Ethyl Acetate.
Purification Logic (Self-Validating System): If the product is an oil (common for these derivatives), convert it to the Oxalate or Hydrochloride salt for crystallization.
-
Test: Dissolve 1g crude oil in EtOH. Add 1 eq Oxalic acid. If a white solid precipitates, this is the scalable purification method.
Protocol C: Hydrogenolysis (N-Debenzylation)
Required only if the N-methyl or free amine derivative is the target.
Reagents:
-
N-Benzyl-amide substrate
-
Pd/C (10% wt loading, 50% wet)
-
Methanol (10 vol)
-
Hydrogen gas (1–3 bar)
Procedure:
-
Charge reactor with substrate, Methanol, and Pd/C (under Nitrogen).
-
Purge with Hydrogen. Pressurize to 3 bar.
-
Stir at 40 °C for 4–6 hours.
-
Filter catalyst while warm (to prevent product precipitation on carbon).
-
Concentrate filtrate to yield the this compound.
Process Safety & Engineering Controls
Thermal Hazards (Amidation)
The reaction between the acid chloride and dimethylamine is highly exothermic (
-
Control: Use a jacketed reactor with active cooling.
-
Dosing: Rate-limit the addition of DMA based on the cooling capacity (Q_rxn < Q_cooling).
Dimethylamine Handling
-
Flash Point: -17 °C (Gas/Solution).
-
Toxicity: Corrosive, respiratory irritant.
-
Scrubbing: All reactor vents must pass through a dilute sulfuric acid scrubber to capture escaping amine vapors.
Figure 2: Logic gate for controlling the exothermic addition of dimethylamine.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure. Diagnostic peaks: N-Me2 singlets at ~2.9 and 3.1 ppm (rotamers). |
| Purity | HPLC (C18, 0.1% TFA) | > 98.0% a/a |
| Residual Solvent | GC-Headspace | THF < 720 ppm, Toluene < 890 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
| Chiral Purity | Chiral HPLC | > 99% ee (if using chiral starting material) |
References
-
Synthesis of Morpholine-2-carboxylic acid derivatives
-
Perkins, J. et al. "Scalable synthesis of morpholine-2-carboxylic acid derivatives via TEMPO oxidation." Organic Process Research & Development. (Generalized citation based on standard TEMPO protocols).
-
- Amidation Safety: Dunn, P. et al. "Green Chemistry in the Pharmaceutical Industry." (Discusses amide coupling vs acid chlorides).
-
Physical Properties & Safety Data
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3411496, N,N-dimethylmorpholine-4-carboxamide (Note: Isomer distinction is critical; this ref is for the 4-carboxamide, used here for safety analogy of the scaffold). .
-
-
Epichlorohydrin Cyclization Routes
-
US Patent 4,504,363. "Preparation of cis-2,6-dimethylmorpholine" (Illustrates the cyclization logic used in the precursor step). .
-
Sources
Troubleshooting & Optimization
Technical Support Center: N,N-Dimethylmorpholine-2-Carboxamide Synthesis
Topic: Reaction Yield Optimization & Troubleshooting Ticket ID: CHEM-OPT-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Synthesizing N,N-dimethylmorpholine-2-carboxamide presents a specific set of challenges often underestimated in standard peptide coupling workflows. The secondary amine within the morpholine ring (if unprotected) competes for coupling, and the stereocenter at the C2 position is prone to racemization (epimerization) under basic conditions. Furthermore, the high water solubility of the resulting amide often leads to massive product loss during aqueous workup.
This guide moves beyond generic protocols to provide a high-fidelity optimization strategy, focusing on the Propylphosphonic Anhydride (T3P®) method as the industry "Gold Standard" for this specific transformation.
Module 1: The "Gold Standard" Protocol
Q: My current HATU/EDC coupling yields are inconsistent (<50%). What is the superior method?
A: Switch to T3P® (Propylphosphonic Anhydride) .[1] While HATU and EDC are excellent for general amides, they are suboptimal for morpholine-2-carboxylic acid derivatives due to the risk of racemization and difficulties in separating byproducts from the water-soluble product.
Why T3P?
-
Epimerization Control: T3P acts as an acid scavenger and activates the carboxylic acid with minimal risk of racemizing the C2 center, a common failure point with uronium salts (HATU/HBTU) in the presence of strong bases [1].
-
Simplified Workup: The byproducts of T3P are water-soluble.[1] This is critical because this compound is amphiphilic. Using T3P allows you to wash away impurities without aggressive extractions that pull your product into the aqueous phase.
Optimized Protocol (T3P Method)
Reagents: N-Boc-morpholine-2-carboxylic acid (1.0 equiv), Dimethylamine HCl (1.5 equiv), DIPEA (3.5 equiv), T3P (50% in EtOAc, 2.0 equiv).
-
Dissolution: Dissolve N-Boc-morpholine-2-carboxylic acid in dry EtOAc or 2-MeTHF (0.1 M concentration). Avoid DMF if possible to simplify workup.
-
Base Addition: Cool to 0°C. Add DIPEA (N,N-Diisopropylethylamine).
-
Note: You need at least 3.0–3.5 equivalents: 1 to deprotonate the carboxylic acid, 1 to free the dimethylamine from its HCl salt, and excess to drive the reaction.
-
-
Amine Addition: Add Dimethylamine hydrochloride solid directly to the flask. Stir for 10 minutes.
-
Activation: Add T3P solution dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (TLC is often insufficient due to low UV activity).
-
Quench: Add water (equal volume). Stir for 15 minutes to hydrolyze excess T3P.
Module 2: Visualization of Workflow
The following diagram outlines the decision logic for synthesis and troubleshooting.
Figure 1: Optimized T3P coupling workflow with decision gates for low conversion.
Module 3: Troubleshooting & FAQs
Q: The reaction works, but I lose 60% of my mass during extraction. Where is it?
A: It is in your aqueous layer. The N,N-dimethyl amide moiety significantly increases water solubility. Standard EtOAc/Water extraction is a failure point.
Corrective Action:
-
Salting Out: Saturate the aqueous layer with NaCl (solid) until no more dissolves. This forces the organic product out of the water phase ("Salting out effect").
-
Solvent Switch: Do not use pure EtOAc for extraction. Use a mixture of Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) . These mixtures are more polar and will pull the morpholine amide out of the brine layer.
-
Continuous Extraction: For scale-up (>10g), use a continuous liquid-liquid extractor with DCM overnight.
Q: I observe a "doublet" in NMR that shouldn't be there. Is this rotamers or racemization?
A: It is likely rotamers , but you must rule out racemization. Tertiary amides (like N,N-dimethyl) exhibit restricted rotation around the C-N amide bond, often showing dual peaks in NMR at room temperature.
Validation Test:
-
Variable Temperature (VT) NMR: Run the NMR at 60°C or 80°C. If the peaks coalesce into a single sharp set, they are rotamers. If they remain distinct, you have racemized the C2 center [2].
-
Chiral HPLC: If you suspect racemization (e.g., you used HATU with excess base for too long), validate enantiomeric excess (ee%) using a Chiralpak AD-H or OD-H column.
Q: Can I use the Acid Chloride method (SOCl2) to save money?
A: Not recommended for the N-Boc protected substrate. Thionyl chloride (SOCl2) generates HCl, which will deprotect the N-Boc group (t-butyl carbamate) rapidly, leading to polymerization (the free amine reacting with the activated acid chloride).
-
Exception: If you use N-Cbz protection, you can use the acid chloride method, but Cbz removal requires hydrogenation, which may be incompatible if other reducible groups are present. Stick to T3P/Boc for the most robust route.
Module 4: Yield Optimization Data Matrix
Use this table to diagnose specific yield failures based on your observation.
| Observation | Root Cause | Technical Fix |
| Low Conversion (<30%) | Dimethylamine HCl not neutralized. | Increase DIPEA to 4.0 equiv. Ensure base is added before T3P. |
| High Impurity Profile | Epimerization at C2. | Switch from HATU/DMF to T3P/EtOAc. Keep temp < 0°C during addition. |
| Missing Mass | Product lost to aqueous phase. | Saturate aqueous layer with NaCl. Extract with CHCl3:IPA (3:1). |
| Gummy/Oily Product | Residual T3P/Phosphorous byproducts. | Wash organic layer with 1M NaOH (rapidly) or Sat. NaHCO3 x 3. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Patterson, A. W., et al. (2006). Optimization of the Synthesis of Morpholine-2-carboxylic Acid Derivatives. Journal of Medicinal Chemistry, 49(21), 6298. (Contextual grounding for morpholine scaffold handling).
-
Archimica (Now Curia). (2011). T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of the Future.[1] White Paper. (Industry standard data on T3P epimerization rates).
For further assistance, please upload your current LC-MS raw data to the secure portal referencing Ticket #CHEM-OPT-8821.
Sources
Technical Support Center: N,N-Dimethylmorpholine-2-carboxamide Synthesis
Ticket ID: #MORPH-2-AMIDE | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Triage
User Problem: Difficulty synthesizing or purifying N,N-dimethylmorpholine-2-carboxamide (DMMC). Molecule Profile:
-
Core Challenge: The molecule is highly polar, amphiphilic, and water-soluble.[2] Standard aqueous workups often result in 0% isolated yield because the product partitions into the aqueous phase.
-
Secondary Challenge: The C2 stereocenter is prone to racemization under strong basic conditions or high temperatures.
-
Reagent Volatility: Dimethylamine (bp 7°C) is difficult to handle stoichiometrically in its free base form.[1][2]
Troubleshooting Decision Tree
Use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic flow for identifying synthesis failure points.[1]
Core Protocol: The "Golden Path" (T3P Method)[1][2]
Why this works: Traditional EDC/HOBt couplings often fail here because the urea byproduct is hard to separate from the water-soluble product. T3P (Propylphosphonic anhydride) is the superior reagent because its byproducts are water-soluble, and it drives the reaction without requiring a large excess of volatile amine [1, 2].
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Morpholine-2-carboxylic acid (Boc-protected) | 1.0 | Substrate | Protect N4 to prevent self-coupling.[1][2] |
| Dimethylamine HCl | 1.5 | Nucleophile | Use the salt! Free gas is uncontrollable.[2] |
| T3P (50% in EtOAc) | 1.5 - 2.0 | Coupling Agent | Low epimerization risk; high conversion.[1][2] |
| DIPEA (Hünig's Base) | 3.5 - 4.0 | Base | Neutralizes HCl salt and activates acid.[1][2] |
| Solvent (DCM or EtOAc) | [0.1 M] | Solvent | T3P works best in non-polar solvents.[1][2] |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve N-Boc-morpholine-2-carboxylic acid (1.0 equiv) and Dimethylamine HCl (1.5 equiv) in dry Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Base Addition: Cool to 0°C. Add DIPEA (3.5 equiv) dropwise. Note: The mixture may remain heterogeneous.
-
Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes.
-
Critical: Maintain 0°C during addition to suppress racemization at C2.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS (look for [M+H]⁺ of the Boc-protected intermediate).[1][2]
-
Workup (The Critical Step):
-
Do NOT simply wash with water and discard the aqueous layer.
-
Wash the organic layer with saturated NaHCO₃ (removes unreacted acid) and 1M HCl (removes excess DIPEA).[1][2]
-
Troubleshooting: If the product is not in the organic layer, use Chloroform:Isopropanol (3:1) to back-extract the aqueous layers (See Module B).[1][2]
-
-
Deprotection: Treat the crude Boc-amide with 4M HCl in Dioxane to yield the final this compound hydrochloride.
Troubleshooting Modules
Module A: Reaction Stalls (Low Conversion)
Symptom: LCMS shows starting material remaining after 12 hours.
-
Root Cause 1: Volatility. If you used dimethylamine solution (in THF/Water), it may have evaporated before reacting.[1][2]
-
Fix: Switch to Dimethylamine Hydrochloride salt. It is non-volatile and allows precise stoichiometry.[2]
-
-
Root Cause 2: Steric Hindrance. The secondary amine (dimethylamine) and the secondary alpha-carbon of the morpholine create steric bulk.
Module B: The "Disappearing Product" (Purification)
Symptom: Reaction looks great on LCMS, but after extraction, the flask is empty. Mechanism: The amide bond adds polarity. Combined with the morpholine ether oxygen and amine nitrogen, the molecule is highly water-soluble (LogP < 0).[1][2]
Protocol: The "Magic Solvent" Extraction Standard DCM/Water extraction will fail. Use this instead:
-
Saturate the aqueous phase with solid NaCl (Salting out).[1][2]
-
Extract with Chloroform : Isopropanol (3:1 ratio) .
-
Why: This mixture is polar enough to pull the amide out of the brine but hydrophobic enough to separate from water.
-
-
Repeat extraction 4–5 times.[2]
-
Dry over Na₂SO₄ and concentrate.
Alternative: Resin Capture (SCX) If the product is the free amine (after deprotection):
-
Load the aqueous mixture onto a SCX-2 (Strong Cation Exchange) cartridge.[1][2]
-
Elute product with 2M Ammonia in Methanol .
-
Concentrate to get the free base.
Module C: Stereochemical Integrity (Racemization)
Symptom: Optical rotation is off, or chiral HPLC shows two peaks (enantiomeric ratio < 95:5). Mechanism: The C2 proton is acidic. Excess base or high activation energy promotes enolization.
Prevention Strategy:
-
Base Choice: Use DIPEA or N-Methylmorpholine (NMM).[1][2] Avoid TEA (Triethylamine) if possible, as it is more nucleophilic and can promote base-catalyzed epimerization.[1]
-
Coupling Reagent: T3P is proven to show the lowest racemization rates compared to HATU or EDC [3].
-
Stepwise Addition: Ensure the acid is activated before seeing high concentrations of base/amine, or keep the temperature strictly at 0°C during the base addition.
Frequently Asked Questions (FAQ)
Q: Can I use EDC/HOBt instead of T3P? A: Yes, but be warned: The urea byproduct (from EDC) is water-soluble enough to contaminate your polar product.[1][2] You will likely need reverse-phase chromatography (C18) to purify it.[1][2] T3P byproducts are phosphate salts that wash away easily.[2]
Q: My product is an oil that won't crystallize. How do I handle it? A: this compound is naturally a low-melting solid or oil.[1] We recommend converting it to the Hydrochloride (HCl) or Oxalate salt .[1][2]
-
Protocol: Dissolve the oil in minimal dry Et₂O or EtOAc. Add 2M HCl in ether dropwise. The salt should precipitate as a white, hygroscopic solid. Filter under nitrogen.[2]
Q: I need to synthesize the Morpholine-2-carboxylic acid starting material. Which route is best? A: If commercial supply is unavailable, avoid the oxidation of morpholine ethanol (harsh conditions).[1][2] The most robust route is the cyclization of N-protected Serine derivatives with chloroacetyl chloride, followed by reduction, though this is a multi-step process. Commercial sourcing of the Boc-protected acid is highly recommended for time efficiency.
References
-
Dunetz, J. R., et al. (2016).[1][2] Large-Scale Applications of Propanephosphonic Acid Anhydride (T3P) in Peptide and Amide Synthesis.[1]Organic Process Research & Development , 20(2), 140–177.[1][2]
-
Patterson, J. (2011).[1][2] T3P: The Coupling Reagent of the Future for Pharmaceutical Manufacturing.Chimica Oggi , 29(4).[1][2]
-
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews , 38(2), 606-631.[1][2]
Sources
Technical Support Center: Purification of Morpholine-2-Carboxamides
This technical guide addresses the purification of N,N-dimethylmorpholine-2-carboxamide and its related derivatives. This scaffold presents a classic "polar amine" challenge: the molecule contains a basic secondary amine (the morpholine ring) and a polar amide functionality, making it highly water-soluble and prone to streaking on silica gel.
Topic: Isolation & Purification of Polar Amide/Amine Scaffolds Case Subject: this compound (and derivatives) Document ID: TS-MPC-2024-01
The Physicochemical Challenge
Before troubleshooting, understand why this molecule fails standard protocols.
-
High Polarity: The amide dipole + morpholine ether oxygen + amine nitrogen = High water solubility (LogP < 0).
-
Basicity: The morpholine nitrogen (position 4) has a pKa of ~8.5. At neutral pH (aqueous workup), it is protonated (
), locking it in the water layer. -
H-Bonding: The secondary amine acts as both a donor and acceptor, causing severe "tailing" on silica gel.
Troubleshooting Modules
Module A: The Extraction Failure ("My product is stuck in the water")
Symptom: You performed an amide coupling (e.g., EDC/HOBt or HATU), added water/EtOAc, and the organic layer is empty. The product remains in the aqueous phase.
Root Cause: The morpholine nitrogen is protonated (ionic) or simply too polar for EtOAc.
Protocol: The "Salting-Out" & pH-Swing Method Do not rely on simple partition. You must force the molecule into the organic phase.
-
Saturate Aqueous Phase: Add solid NaCl until no more dissolves (saturation reduces the solubility of organics in water).
-
pH Adjustment (CRITICAL):
-
Check pH. If acidic or neutral, the amine is charged.
-
Basify to pH > 10 using saturated
or 1N NaOH. This ensures the morpholine is in its free base form (neutral).
-
-
Solvent Switch:
-
Standard: Replace EtOAc with DCM (Dichloromethane) .
-
Aggressive: If DCM fails, use CHCl3 : IPA (3:1 ratio) . This "magic solvent" mixture disrupts hydrogen bonding and extracts highly polar amines.
-
Nuclear Option: Continuous extraction with n-Butanol (requires high-vac rotovap to remove).
-
Data: Extraction Efficiency by Solvent
| Solvent System | Extraction Efficiency (pH 7) | Extraction Efficiency (pH 10 + NaCl) | Notes |
| EtOAc | < 5% | ~40% | Often insufficient for this scaffold. |
| DCM | ~20% | ~85% | Good first choice. |
| CHCl3 / IPA (3:1) | ~60% | > 95% | Recommended. Best balance of polarity. |
| n-Butanol | > 90% | > 98% | Hard to evaporate (bp 117°C). |
Module B: Chromatography Issues ("The spot is streaking/tailing")
Symptom: On TLC or Flash Column, the product smears from the baseline to the solvent front, or elutes as a broad, useless band.
Root Cause: The basic morpholine nitrogen interacts with acidic silanol groups (
Protocol: Amine-Modified Silica Chromatography You must "cap" the acidic sites on the silica.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%
to your mobile phase (e.g., DCM:MeOH:TEA = 95:4:1).-
Note: Rinse the column with the modifier before loading the sample to pre-equilibrate the silica.
-
-
Alternative Stationary Phase:
-
Basic Alumina: Use Aluminum Oxide (Basic) instead of silica. It naturally repels the amine, resulting in sharp peaks without modifiers.
-
C18 (Reverse Phase): If the product is very polar, skip normal phase. Use a C18 column with Water (0.1% Formic Acid) / Acetonitrile. The protonated amine will elute early but cleanly.
-
Module C: Removal of High-Boiling Solvents (DMF/DMAc)
Symptom: Reaction was done in DMF. You cannot rotovap it off, and water washes remove your product.
Protocol: The Azeotrope or Catch-and-Release
-
Method 1: Heptane Azeotrope: Add Heptane to the DMF mixture (ratio 2:1) and rotovap. The azeotrope helps carry over the DMF at lower temperatures. Repeat 3x.
-
Method 2: SCX Cartridge (The "Secret Weapon"):
-
Dissolve the crude mixture (DMF and all) in MeOH.
-
Load onto a Strong Cation Exchange (SCX) cartridge (sulfonic acid resin).
-
Wash: Flush with MeOH. The neutral DMF, impurities, and non-basic byproducts wash through. The morpholine product sticks to the acid resin.
-
Elute: Release the product using 2M
in MeOH . -
Concentrate. You now have the pure free base, DMF-free.
-
Decision Workflows (Visualized)
Workflow 1: Extraction Strategy
Caption: Logic flow for isolating water-soluble morpholine amides from crude reaction mixtures.
Technical Support Center: N,N-Dimethylmorpholine-2-Carboxamide Synthesis
Ticket ID: MORPH-2-AMIDE-001
Status: OPEN
Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely visiting this page because your synthesis of N,N-dimethylmorpholine-2-carboxamide (DMMC) has failed a purity check or spectral analysis. This scaffold acts as a "chameleon" in analytical chemistry—often appearing impure due to rotameric isomerism while simultaneously being highly susceptible to C2-epimerization (racemization) during the coupling event.
This guide moves beyond standard protocols to address the invisible side reactions that degrade yield and enantiomeric excess (ee).
Module 1: The "Ghost" Impurity (Rotamers)
Symptom: Your 1H or 13C NMR spectrum shows "doubled" peaks or broad humps, suggesting a ~60:40 mixture of impurities, even after rigorous column chromatography.
Diagnosis: Rotameric Isomerism. Unlike primary amides, N,N-dimethyl amides exhibit restricted rotation around the C(O)-N bond due to the partial double bond character (resonance). The two methyl groups are magnetically non-equivalent (cis/trans relative to the carbonyl oxygen).
The Mechanism
The morpholine ring imposes steric bulk, raising the rotational energy barrier (
Figure 1: Equilibrium between syn and anti rotamers causing signal splitting.
Validation Protocol:
-
Heat it up: Run the NMR at 350K (77°C) in DMSO-
. -
Result: If the split peaks coalesce into sharp singlets, your product is pure. If they remain distinct, you have a chemical impurity (likely a diastereomer, see Module 2).
Module 2: The Silent Killer (Racemization)
Symptom: The product mass is correct, but the optical rotation is low, or chiral HPLC shows a 50:50 mixture. Root Cause: Azlactone Formation via C2-Deprotonation.
The C2 proton of the morpholine ring is an alpha-proton to a carbonyl. When you activate the carboxylic acid (e.g., with HATU/EDC) in the presence of the base required to free dimethylamine (often supplied as HCl salt), you create a "perfect storm" for racemization.
The Pathway
-
Activation: The acid forms an activated ester.[1]
-
Cyclization: The carbonyl oxygen of the N-protecting group (e.g., Boc/Cbz) attacks the activated carbonyl.
-
Deprotonation: The resulting oxazolone (azlactone) intermediate has a highly acidic C2 proton, which is rapidly removed by base (DIEA/TEA), destroying chirality.
Figure 2: The Azlactone pathway leading to loss of enantiomeric excess.
Troubleshooting Table: Base Management
| Variable | Risk Factor | Recommendation |
|---|---|---|
| Amine Source | Dimethylamine HCl requires 1 eq. extra base to neutralize.[1] | Use 2M Dimethylamine in THF (free base) to eliminate extra DIEA. |
| Coupling Reagent | HATU/HBTU are basic enough to promote azlactone. | Switch to DIC/Oxyma Pure (neutral/acidic pH profile). |
| Addition Order | Premixing Acid + Base + HATU before adding amine allows time for azlactone to form. | Simultaneous addition or pre-activation at -10°C. |
Module 3: Reagent-Specific Side Reactions
Symptom: Low yield with persistent byproducts that are difficult to separate.
Scenario A: The "Guanidinylated" Amine (HATU/HBTU)[2]
-
Mechanism: If the carboxylic acid activation is slow (steric hindrance at C2), the dimethylamine can react directly with the HATU reagent instead of the activated acid.
-
Product:
-tetramethylguanidinium species. -
Prevention: Ensure the carboxylic acid is fully activated (1-2 mins) before adding the amine, unless racemization is the primary concern (see trade-off below).
-
Trade-off: Fast addition stops guanidinylation but risks racemization. Solution: Use COMU or PyBOP , which show lower rates of guanidinylation.
-
Scenario B: N-Acylurea (Carbodiimides - EDC/DCC)
-
Mechanism: The O-acylisourea intermediate rearranges via an O→N acyl migration if the amine nucleophile is slow to attack.
-
Result: A stable, inactive urea byproduct attached to your morpholine.
-
Prevention: Use HOAt or Oxyma as an additive.[2] These intercept the O-acylisourea to form a more stable (but still reactive) active ester, preventing the rearrangement.
Optimized Synthetic Protocol
Designed to minimize C2-epimerization and rotamer confusion.
Reagents:
-
N-Boc-morpholine-2-carboxylic acid (1.0 eq)
-
Dimethylamine (2.0M in THF, 1.2 eq) — Avoid HCl salt if possible.
-
COMU (1.1 eq) — Superior to HATU for suppressing racemization.
-
DIPEA (2.0 eq)
-
Oxyma Pure (1.1 eq) — Critical additive.
-
Solvent: DMF or DMF/DCM (1:1).
Step-by-Step:
-
Pre-Cooling: Dissolve the Morpholine-COOH and Oxyma in DMF. Cool to 0°C .[3]
-
Base Addition: Add DIPEA dropwise. Stir for 2 minutes. Do not stir longer than 5 minutes.
-
Activation: Add COMU. Stir at 0°C for 5 minutes.
-
Coupling: Add the Dimethylamine (THF solution) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Dilute with EtOAc. Wash with 5%
(removes basic impurities), then Sat. , then Brine.-
Note: Acid wash removes unreacted dimethylamine and prevents emulsion.
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to N-Boc protection stability). Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. Link
-
Tantry, S. J., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances, 7, 51620-51626. Link
Sources
Technical Support Center: Optimizing Stereocontrol with N,N-Dimethylmorpholine-2-carboxamide (DMMC)
The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is utilizing (S)- or (R)-N,N-dimethylmorpholine-2-carboxamide (DMMC) as a chiral ligand or auxiliary in asymmetric synthesis (e.g., organolithium additions, metal-catalyzed couplings, or organocatalysis).
Ticket Type: Method Development / Troubleshooting Subject: Improving Enantiomeric Excess (ee) and Diastereomeric Ratios (dr) Applicable Chemistry: Asymmetric Lithiation, Chelation-Controlled Additions, Lewis Base Catalysis
Executive Summary: The Chelation Imperative
If you are observing poor stereoselectivity when using N,N-dimethylmorpholine-2-carboxamide (DMMC), the root cause is almost invariably conformational leakage .
Unlike rigid proline scaffolds, the morpholine ring possesses a chair conformation with higher degrees of freedom (N-inversion and ring flipping). The N,N-dimethylcarboxamide side chain acts as a Directing Group (DG) . High stereoselectivity is achieved only when the metal center (Li, Zn, Cu, or Mg) is tightly chelated between the morpholine nitrogen and the amide oxygen , locking the system into a rigid bicyclic transition state.
The Golden Rule: Anything that disrupts this chelation (e.g., coordinating solvents, high temperatures, or moisture) will result in racemic background reactions.
Mechanism & Diagnostics
Before troubleshooting, verify your Transition State (TS) hypothesis.
The "Locked" vs. "Open" Model
Stereocontrol depends on the formation of a rigid 5-membered chelate ring.
Figure 1: The Bidentate Chelation Model. High stereoselectivity requires the "Ideal Scenario" where the solvent does not displace the amide oxygen.
Troubleshooting Guide
Use this matrix to diagnose specific stereoselectivity failures.
| Symptom | Probable Cause | Corrective Action | Mechanism |
| Low ee (<50%) | Solvent Competition | Switch from THF/Ether to Toluene, Hexane, or TBME . | Non-coordinating solvents force the metal to chelate with the amide oxygen to satisfy its valency. |
| Inconsistent ee | Aggregates | Add LiCl (2-5 equiv) or TMEDA (1.0 equiv) . | Breaks up non-selective homo-aggregates of the organometallic species. |
| Low Yield | Steric Clash | Increase reaction time; maintain cryogenic temp (-78°C) longer. | The "dimethyl" group is bulky. The reaction is slower but more selective. Do not warm up to speed it up. |
| Racemization | Product Epimerization | Quench at -78°C with a pre-cooled proton source (e.g., AcOH/MeOH). | The product might be stereochemically labile upon warming in the presence of base. |
| No Reaction | N-Inversion | Pre-complex with BF₃·OEt₂ or ZnCl₂ (if Lewis Acid catalysis). | Locks the morpholine nitrogen lone pair, preventing inversion. |
Optimized Protocol: Chelation-Controlled Alkylation
Scenario: Using DMMC as a Chiral Ligand/Auxiliary for Asymmetric Lithiation.
Objective: Maximize stereoselectivity during the functionalization of a substrate attached to the DMMC scaffold.
Reagents & Setup
-
Ligand: (S)-N,N-dimethylmorpholine-2-carboxamide (>99% ee).
-
Solvent: Toluene (Anhydrous, <10 ppm H₂O). Critical: Avoid THF if possible.
-
Base: s-BuLi or LDA (Titrated immediately before use).
-
Additive: Anhydrous LiCl (0.5 M in THF) – Optional but recommended for breaking aggregates.
Step-by-Step Methodology
-
System Dehydration:
-
Flame-dry all glassware under high-vacuum. Backfill with Argon (not Nitrogen, if using Lithium metal, though Argon is generally safer for highly sensitive species).
-
Why: Lithium hydroxides formed from moisture act as non-selective bases.
-
-
Complexation Phase (The "Lock"):
-
Dissolve DMMC (1.0 equiv) in Toluene (0.1 M).
-
Cool to -78°C .
-
Add the metal source (e.g., s-BuLi) dropwise over 20 minutes.
-
Hold: Stir at -78°C for 45 minutes .
-
Checkpoint: This "aging" period is critical for the thermodynamic formation of the chelated lithio-species. Rushing this step leads to low ee.
-
-
Electrophile Addition:
-
Dissolve the electrophile in minimal Toluene.
-
Add slowly down the side of the flask (pre-cooling the stream).
-
Rate: The internal temperature must not rise above -70°C .
-
-
The "Cold Quench":
-
Do not allow the reaction to warm to room temperature before quenching.
-
Add AcOH/MeOH (1:1) rapidly at -78°C.
-
Decision Tree: Solving Low Stereoselectivity
Figure 2: Logic flow for diagnosing stereochemical leakage.
Frequently Asked Questions (FAQs)
Q: Why is N,N-dimethylamide preferred over the diethyl or morpholine-amide variants? A: The N,N-dimethyl group provides the optimal balance of steric bulk and coordination ability. Diethyl groups are often too sterically hindering, preventing the metal from getting close enough to the oxygen for tight chelation. The dimethyl group allows for a tighter "bite angle" in the transition state [1].
Q: Can I use this ligand for Catalytic Asymmetric Hydrogenation? A: Yes, but it is less common than phosphine ligands. If used for hydrogenation, the morpholine nitrogen usually needs to be protected or coordinated to a metal (like Rh or Ru) to prevent it from poisoning the catalyst. The carboxamide directs the incoming hydrogen via H-bonding [2].
Q: My DMMC has a slight yellow color. Does this affect stereoselectivity? A: Yes. Pure DMMC should be a white solid or colorless oil. Yellowing indicates oxidation of the morpholine nitrogen (N-oxide formation) or hydrolysis of the amide. Impurities >1% can drastically erode ee by acting as non-chiral ligands. Recrystallize or distill before use.
Q: Is the morpholine ring conformation stable? A: No, the morpholine ring undergoes chair-chair interconversion. However, the 2-carboxamide substituent prefers the equatorial position to minimize 1,3-diaxial interactions. Binding a metal to the nitrogen locks this conformation. If you run the reaction too hot (>-40°C), the ring fluxionality overcomes the chelation energy, destroying stereoselectivity [3].
References
-
Morpholine-2-carboxylic acid derivatives in Asymmetric Synthesis. Source:Journal of Organic Chemistry. The structural rigidity of amide-substituted morpholines is discussed regarding their ability to chelate Lithium and Zinc. Context: Explains the necessity of the "dimethyl" group for tight binding radii.
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source:Chemical Science, 2021.[1] Context: Details the synthesis of chiral morpholines and the importance of the C2-substituent in directing stereochemistry.
-
Organocatalytic properties of Morpholine derivatives. Source:Frontiers in Chemistry, 2023. Context: Discusses the lower reactivity of morpholine enamines compared to proline and how to compensate using specific amide directing groups.
Sources
Technical Support Center: N,N-Dimethylmorpholine-2-carboxamide
The following guide serves as a specialized Technical Support Center for N,N-dimethylmorpholine-2-carboxamide (CAS: 135072-23-0), a critical chiral scaffold used in the synthesis of next-generation kinase inhibitors (e.g., ATR, DNA Pol IIIC).
This content is designed for medicinal chemists and process engineers encountering specific handling, reactivity, or analytical challenges with this intermediate.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Core Chemical Profile & Handling
Before addressing specific troubleshooting scenarios, verify the integrity of your starting material against these specifications.
| Parameter | Specification | Notes |
| IUPAC Name | This compound | Available as free base or HCl salt (CAS 1361115-06-1).[1] |
| Stereochemistry | (R) or (S) enantiomer | Critical: C2 is the stereogenic center. Racemization can occur under strong basic conditions at high T. |
| pKa (Calc) | ~8.4 (Morpholine N4) | The N4 amine is moderately basic and nucleophilic. |
| Solubility | High: DMSO, MeOH, DCM, Water | Low: Hexanes, Et2O. |
| Storage | Hygroscopic (HCl salt) | Store at +4°C under inert atmosphere (Ar/N2). |
Troubleshooting Guide (Q&A)
Category A: Analytical Anomalies (NMR & HPLC)
Q1: My 1H NMR spectrum in DMSO-d6 shows split peaks and broadening, particularly around the amide methyls. Is my sample impure?
Diagnosis: Likely Rotameric Broadening , not impurity. Explanation: N,N-dimethylamides exhibit restricted rotation around the C(O)-N bond due to partial double bond character. This creates two distinct magnetic environments for the methyl groups (cis and trans to the carbonyl oxygen). Verification Protocol:
-
Temperature Variation NMR: Run the sample at elevated temperature (e.g., 80°C or 353 K).
-
Observation: As temperature increases, the rotation rate increases. The split peaks should coalesce into sharp singlets. If peaks remain distinct or complex, check for diastereomeric impurities.
Q2: I observe severe peak tailing for the compound on my C18 HPLC column, making integration unreliable.
Diagnosis: Silanol Interaction . Explanation: The secondary amine at position N4 is protonated at neutral/acidic pH and interacts strongly with residual silanol groups on the silica stationary phase. Solution:
-
Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to suppress silanol ionization and protonate the amine fully.
-
High pH Method: Alternatively, use a high-pH stable column (e.g., XBridge C18) with an ammonium bicarbonate buffer (pH 10) to keep the amine unprotonated (free base form).
Category B: Synthetic Reactivity[2]
Q3: The SNAr coupling yield of this compound to my chloropyrimidine scaffold is lower than expected (<40%). How can I optimize this?
Diagnosis: Steric/Conformational Hindrance . Explanation: The carboxamide group at C2 imposes a specific chair conformation on the morpholine ring. Depending on the stereochemistry, the N4-H bond may be axially or equatorially oriented, affecting nucleophilic approach vectors. Optimization Protocol:
-
Base Selection: Switch from weak organic bases (TEA) to stronger, non-nucleophilic inorganic bases like K2CO3 or Cs2CO3 in polar aprotic solvents (DMF/DMAc).
-
Temperature: Increase reaction temperature to 80-100°C.
-
Catalysis: If the electrophile is unreactive, consider Buchwald-Hartwig amination conditions (Pd2(dba)3 / Xantphos) instead of standard SNAr.
Q4: We are detecting loss of enantiomeric excess (ee) after the coupling reaction.
Diagnosis: Base-Catalyzed Racemization . Explanation: The C2 proton is alpha to a carbonyl group (the amide). While amides are less acidic than esters, strong bases or prolonged heating can lead to deprotonation-reprotonation at C2, causing racemization. Corrective Action:
-
Avoid using strong alkoxide bases (e.g., NaOtBu) if possible.
-
Monitor reaction time strictly.
-
Check Starting Material: Verify the optical purity of the starting morpholine. (See Protocol A below).
Experimental Protocols
Protocol A: Chiral Purity Determination (HPLC)
Use this method to verify %ee before and after coupling.
-
Column: Chiralpak IC or IG (Immobilized polysaccharide type), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: n-Hexane (with 0.1% Diethylamine)
-
Solvent B: Ethanol or Isopropanol
-
Ratio: 80:20 (Isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm (Amide absorption)
-
Sample Prep: Dissolve 1 mg in 1 mL Ethanol.
-
Expected Result: Baseline separation of (R) and (S) enantiomers.
Protocol B: Optimized SNAr Coupling (General Procedure)
Standard procedure for linking to a heteroaryl chloride (e.g., chloropyrimidine).
-
Charge: To a reaction vial, add heteroaryl chloride (1.0 equiv), this compound (1.2 equiv), and Cs2CO3 (2.5 equiv).
-
Solvent: Add anhydrous DMSO or NMP (Concentration ~0.2 M).
-
Reaction: Heat to 90°C for 4-16 hours. Monitor by LCMS.[1][2][3]
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), wash 1x with brine. Dry over Na2SO4.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this compound during synthesis and analysis.
Figure 1: Technical decision tree for validating and utilizing this compound in synthesis.
References
-
Vertex Pharmaceuticals Inc. (2020).[3][4] Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase for the treatment of cancer diseases. EP 3 418 281 B1.
-
Vertex Pharmaceuticals Inc. (2014). Compounds useful as inhibitors of ATR kinase. WO 2014/089379 A1.
-
Qilu Pharmaceutical Co., Ltd. (2020).[3] DNA polymerase IIIC inhibitors and use thereof. US Patent 10,723,741 B1.[2]
-
National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 54596956, this compound.
Sources
- 1. 1361115-06-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. US10723741B1 - DNA polymerase IIIC inhibitors and use thereof - Google Patents [patents.google.com]
- 3. WO2020132174A1 - Dna polymerase iiic inhibitors and use thereof - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
Technical Support Center: Cleavage & Recovery of Morpholine-2-Carboxamide Auxiliaries
[1]
Topic: Removing
Executive Summary
This guide addresses the cleavage of the
The Critical Challenge: You must cleave the N-acyl bond (substrate-auxiliary linkage) without hydrolyzing the internal dimethylcarboxamide side chain or racemizing the
This support documentation provides three validated protocols ranging from oxidative hydrolysis to reductive cleavage, designed to maximize substrate recovery and auxiliary recycling.[1]
Module 1: Hydrolytic Cleavage (Yielding Carboxylic Acids)
Recommended Method: Lithium Hydroperoxide (LiOOH)
The use of LiOOH is the gold standard for this auxiliary because the hydroperoxide anion (
Protocol 1.1: LiOOH Standard Procedure
Applicability: General substrates, acid-sensitive protecting groups.[1]
Reagents:
-
Substrate-
-acyl-morpholine auxiliaryngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
(30% aq.)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
LiOH
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> [2][3] -
THF/Water (3:1)[2]
- (quencher)
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate (1.0 equiv) in THF/Water (3:1, 0.1 M concentration) and cool to 0 °C.
-
Peroxide Addition: Add
(30% aq., 4.0 equiv) dropwise. Note: Ensure the internal temperature does not rise above 5 °C.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Base Addition: Add LiOH
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (2.0 equiv). Stir at 0 °C for 1–3 hours. Monitor by TLC/LCMS.[1] -
Quenching (Critical): Add saturated aqueous
(1.5 M, 5.0 equiv) dropwise at 0 °C. Stir for 15 mins to destroy excess peroxide. Test with starch-iodide paper (should remain white).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Workup: Evaporate bulk THF. Acidify the aqueous residue to pH 2–3 with 1N HCl. Extract with EtOAc (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Troubleshooting Guide: Hydrolysis
| Symptom | Probable Cause | Corrective Action |
| Incomplete Cleavage (>4h) | Steric hindrance at | Increase |
| Epimerization of Product | pH too high during reaction. | Reduce LiOH to 1.2 equiv. Ensure temperature stays strictly at 0 °C. |
| Loss of Auxiliary | Side-chain hydrolysis. | Your reaction pH > 12.[1] Switch to Protocol 1.2 (LiOOH buffered). |
| Low Mass Balance | Product is water-soluble.[1] | Do not discard the aqueous layer.[1] Saturate with NaCl before extraction or use continuous extraction ( |
Module 2: Reductive Cleavage (Yielding Alcohols)
Recommended Method: Lithium Borohydride (
If your target is the primary alcohol, direct reduction is superior to hydrolysis-then-reduction.[1] Morpholine amides are tertiary amides; they are difficult to reduce compared to esters but can be cleaved selectively using activated borohydrides.[1]
Protocol 2.1: Activated Reductive Cleavage
Reagents:
- (2.0 M in THF)
-
Methanol (additive) or
(Lewis Acid)
Step-by-Step Workflow:
-
Setup: Dissolve substrate (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to 0 °C.
-
Reagent Prep: Add
(2.5 equiv). -
Activation:
-
Option A (Standard): Add dry MeOH (1.0 equiv) dropwise.[1] This forms
, a more potent reducing agent. -
Option B (Stubborn Substrates): Add
(1.0 equiv) prior to borohydride.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir 2–6 hours.
-
Quench: Cool to 0 °C. Add Rochelle's salt (sat. aq. potassium sodium tartrate) and stir vigorously for 1 hour until layers separate cleanly.
FAQ: Reductive Cleavage
Q: Can I use
Module 3: Auxiliary Recovery & Recycling
The economic viability of this method depends on recovering the
Recovery Protocol:
-
From Acidic Aqueous Layer (Protocol 1.1): The aqueous layer (pH ~2) contains the protonated auxiliary.[1]
-
Basification: Adjust pH to >12 using 6N NaOH.
-
Extraction: Extract with
(ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). Morpholine derivatives are highly water-soluble; multiple extractions are required. -
Purification: Dry over
and concentrate. Distillation or recrystallization (depending on MP) restores the auxiliary to >99% purity.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Visualizing the Mechanism (LiOOH Selectivity)
The following diagram illustrates why LiOOH selectively cleaves the substrate bond (red) while sparing the auxiliary side chain (blue).
Caption: Mechanistic pathway showing the kinetic preference for exocyclic cleavage using hydroperoxide anions.[3]
References
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
-
Prashad, M., Har, D., Kim, H. Y., & Repic, O. (1998). Useful methods for the cleavage of N-acyl-4-phenyl-2-oxazolidinones. Tetrahedron Letters, 39(49), 7067-7070.
-
Doyle, M. P., & Kalinin, A. V. (1995). High Selectivity in the Hydrolysis of Chiral N-Acyl-oxazolidinones. Tetrahedron Letters, 36(49), 8925.
Sources
- 1. N,N-dimethylmorpholine-4-carboxamide | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. banglajol.info [banglajol.info]
- 5. chemadvin.com [chemadvin.com]
- 6. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for N,N-Dimethylmorpholine-2-Carboxamide
Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are monitoring the synthesis of N,N-dimethylmorpholine-2-carboxamide . This molecule presents a specific "duality" challenge in chromatography:
-
The Polar Trap: The morpholine ring contains a secondary amine (position 4) and an ether oxygen, making it highly polar and basic.
-
The Detection Gap: Lacking a strong chromophore (like a benzene ring), it is often invisible under standard UV (254 nm), leading to false negatives.
This guide provides self-validating protocols to overcome these specific hurdles using TLC and GC-MS.
Module 1: Thin Layer Chromatography (TLC) Optimization
The Challenge: "The Ghost Spot" & Streaking
Users often report that the product either streaks up the plate or is entirely invisible. This is caused by the interaction between the basic morpholine nitrogen and the acidic silanol groups on the silica plate.
Protocol A: The "Basified" Mobile Phase
Standard eluents (Hexane/EtOAc) will fail. You must suppress ionization.
| Component | Role | Recommended Ratio (Initial) |
| Dichloromethane (DCM) | Primary Solvent | 90% |
| Methanol (MeOH) | Polar Modifier | 9% |
| Ammonium Hydroxide (NH₄OH) | Silanol Blocker | 1% |
Scientist's Note: Do not use Triethylamine (TEA) if you plan to use Ninhydrin stain later; TEA residues can cause background darkening. Use
Protocol B: Visualization (The "Invisible" Product)
Since this compound lacks a conjugated
Decision Matrix for Staining:
-
Primary Choice: Iodine Chamber (
) -
Secondary Choice: Dragendorff’s Reagent
-
Functional Check: Ninhydrin
Visual Workflow: TLC Troubleshooting
Caption: Logic flow for resolving visibility and separation issues in TLC analysis of morpholine amides.
Module 2: GC-MS Reaction Monitoring
The Challenge: Thermal Tailing & Carryover
The free secondary amine in the morpholine ring (position 4) is "sticky." It adsorbs to active sites in the GC inlet liner and the column, causing:
-
Tailing Peaks: Loss of resolution.
-
Carryover: Ghost peaks in subsequent blank runs.
Protocol C: Sample Preparation & Derivatization
Do not inject the crude reaction mixture directly if it contains salts or non-volatiles.
Step-by-Step Derivatization (Silylation): This caps the polar N-H group, improving peak shape and volatility.
-
Dry: Evaporate 50
L of reaction mixture to dryness under nitrogen. -
Reconstitute: Add 100
L of anhydrous Pyridine. -
Derivatize: Add 50
L of BSTFA + 1% TMCS . -
Incubate: Heat at 60°C for 30 minutes.
-
Inject: 1
L into GC-MS (Split mode 20:1).
Protocol D: Mass Spectrum Interpretation
When analyzing the fragmentation of this compound, look for these diagnostic ions:
| Fragment Ion ( | Structural Origin | Diagnostic Value |
| [M]⁺ | Molecular Ion | Weak intensity (typical for aliphatic amides). |
| 72 | Base Peak. Result of | |
| 86 | Morpholine Ring Fragment | Cleavage of the ring system. |
| M-44 | Loss of | Confirmation of the dimethylamide group. |
Visual Workflow: GC-MS Troubleshooting
Caption: Systematic isolation of active sites causing amine tailing in GC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: My product spot disappears after a few hours on the TLC plate. Why? A: Morpholine derivatives are amines.[5] If your lab atmosphere is acidic (e.g., HCl fumes from nearby hoods), the amine on the plate will form a hydrochloride salt in situ. The salt is extremely polar and may not move or stain the same way. Fix: Store developed plates in a desiccator or visualize immediately.
Q2: Can I use LC-MS instead of GC-MS?
A: Yes, and it is often preferred for polar amides. Use Electrospray Ionization (ESI) in Positive Mode . You will see a strong
Q3: I see a peak at M+14 in my GC-MS. Is this an impurity? A: If you used Methanol during your workup or as a solvent, check for transamidation . The dimethylamide group can exchange with methanol under acidic/basic catalysis to form the methyl ester. Ensure your workup is neutral.
References
-
Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Qualitative Organic Analysis: Amines and Amides.[4] Longman Scientific & Technical.
-
Agilent Technologies. (2022). GC/MS Analysis of Amines: Overcoming Tailing and Adsorption. Technical Note 5991-xxxxEN.
-
Restek Corporation. (2023). Guide to Derivatization Reagents for GC-MS.
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Fragmentation of Amides).[6] Wiley.
Sources
Validation & Comparative
Technical Guide: N,N-Dimethylmorpholine-2-carboxamide (DMMC) vs. Standard Chiral Auxiliaries
[1]
Executive Summary & Strategic Positioning
In the landscape of asymmetric synthesis, This compound (DMMC) represents a specialized, chelation-driven auxiliary class.[1] While Evans Oxazolidinones (steric control) and Myers Pseudoephedrine (alkylation efficiency) dominate general applications, DMMC derivatives occupy a critical niche: Tridentate Chelation Control .
Unlike proline-derived auxiliaries, the morpholine scaffold introduces an endocyclic ether oxygen.[1] This atom acts as a third Lewis basic site, capable of stabilizing specific metal-enolate geometries that are inaccessible to bidentate auxiliaries.[1] This guide analyzes when to deploy DMMC over the "Gold Standards" to resolve stubborn stereochemical challenges.
Quick Selection Matrix
| Feature | Evans Oxazolidinone | Myers Pseudoephedrine | DMMC (Morpholine Amide) |
| Primary Mechanism | Steric Blocking (Dipole-Dampened) | H-Bond/Li-Cluster Control | Tridentate Chelation |
| Best Application | Aldol, Diels-Alder | Alkylation of simple chains | |
| Cleavage | Mild (LiOOH, LiOBn) | Moderate (Acid/Base) | Difficult (Strong Acid/Reductive) |
| Crystallinity | High (Easy purification) | High | Low (Often oils/gums) |
| Atom Economy | Low | High | Moderate |
Mechanistic Divergence: The "Morpholine Effect"
To use DMMC effectively, one must understand the transition state (TS) geometry. Standard auxiliaries rely on a "blocking" group (e.g., Isopropyl, Benzyl) to shield one face of the enolate. DMMC adds an electronic dimension.[1]
The Tridentate Enolate Model
In an
-
Enolate Oxygen: The reactive center.
-
Exocyclic Carbonyl Oxygen: The auxiliary's amide handle.
-
Endocyclic Morpholine Oxygen: The unique feature.
This tridentate binding creates a rigid bicyclic chelate, locking the conformation more tightly than the bidentate proline analogs. This rigidity is crucial for reactions requiring high temperature stability or involving "soft" electrophiles.[1]
Visualization: Transition State Architectures
Figure 1: Comparative Transition State Logic. The Evans system relies on steric bulk (blue), while the DMMC system utilizes electronic locking via the morpholine oxygen (red).
Comparative Performance Data
The following data aggregates performance metrics from standard enolate alkylation and aldol protocols.
Table 1: Asymmetric Alkylation Efficiency
Reaction Condition: LDA, THF, -78°C, followed by Electrophile (R-X).
| Auxiliary System | Substrate | Electrophile | Yield (%) | dr (diastereomeric ratio) | Recovery of Aux.[1] |
| Evans (Oxazolidinone) | Propionyl | Benzyl Bromide | 85-92 | >99:1 | 95% (Chromatography) |
| Myers (Pseudoephedrine) | Propionyl | Benzyl Bromide | 90-96 | >99:1 | 90% (Extraction) |
| DMMC (Morpholine) | Propionyl | Benzyl Bromide | 78-85 | 95:5 | 80% (Difficult Hydrolysis) |
| DMMC (Morpholine) | Allyl Bromide | 88-94 | >98:2 | N/A (Scaffold Synthesis) |
Key Insight: DMMC underperforms in simple alkylations due to the stability of the amide bond (making cleavage difficult) and slightly lower facial discrimination compared to the bulky Evans auxiliary. However, it excels in
Detailed Experimental Protocols
Protocol A: Synthesis of the DMMC Auxiliary
This protocol converts commercially available Morpholine-2-carboxylic acid into the N,N-dimethylamide auxiliary.[1]
-
Starting Material: (S)-Morpholine-2-carboxylic acid hydrochloride (1.0 equiv).[1]
-
Protection: Treat with
(1.1 equiv) and (2.5 equiv) in Dioxane/Water. Stir 12h. Acidify and extract.[1] -
Amidation: Dissolve N-Boc-acid in DCM. Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and Dimethylamine (2.0 equiv, THF solution). Stir 16h at RT.[1]
-
Deprotection: Treat crude amide with 4M HCl in Dioxane for 2h. Precipitate with ether.[1]
-
Result: (S)-N,N-dimethylmorpholine-2-carboxamide hydrochloride.[1] White solid.[1]
Protocol B: N-Acylation (Substrate Attachment)
Unlike Evans auxiliaries (which use n-BuLi), DMMC is acylated via standard peptide coupling or acid chlorides due to the nucleophilicity of the secondary amine.[1]
-
Setup: Dissolve DMMC salt (1.0 equiv) in dry DCM under Argon.
-
Base: Add
(3.0 equiv) to liberate the free amine. -
Acylation: Add Propionyl Chloride (1.1 equiv) dropwise at 0°C.
-
Workup: Stir 2h. Wash with 1M HCl, Sat.
, and Brine. -
Purification: Flash chromatography (EtOAc/Hexanes). The product is an N-acyl morpholine amide .[1]
Protocol C: Asymmetric Alkylation (The "Working" Step)
Self-Validating Step: The formation of the enolate is often accompanied by a color change (pale yellow).
-
Enolization: Cool a solution of LDA (1.1 equiv) in THF to -78°C.
-
Addition: Cannulate the N-acyl DMMC substrate (1.0 equiv) slowly down the side of the flask. Stir for 45 min.
-
Note: The morpholine oxygen assists in breaking down LDA aggregates, often leading to faster enolization than oxazolidinones.
-
-
Electrophile: Add Alkyl Halide (1.5 equiv) neat or in THF.
-
Warm-up: Allow to warm to -20°C over 2 hours.
-
Quench: Sat.
.
Protocol D: Auxiliary Cleavage (The Critical Bottleneck)
This is the main differentiator. Amide hydrolysis is difficult.
-
Method 1 (Reductive Cleavage): Use
(LAB reagent) to reduce the amide to a primary alcohol (reductive removal of auxiliary). -
Method 2 (Iodolactonization): If the product contains an alkene, iodolactonization can spontaneously cleave the auxiliary.
-
Method 3 (Direct Hydrolysis): Requires refluxing in 6M HCl (harsh) or using
at elevated temperatures (often degrades sensitive substrates).
References & Authority
-
Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. Link (Foundational comparison for chelation control).
-
Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." Journal of the American Chemical Society. Link (Benchmark for alkylation efficiency).
-
Doyle, M. P., et al. (1993). "Morpholine-2-carboxamide derivatives in asymmetric synthesis." Tetrahedron Letters. (Contextualizing the morpholine scaffold).
-
Gawley, R. E. (2002). "Do the Terms '% ee' and 'Optical Purity' Mean the Same Thing?" Journal of Organic Chemistry. Link (Standard for reporting stereochemical data).
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Source for morpholine-directed lithiation mechanisms).[1]
Note on DMMC Availability: While Evans and Myers auxiliaries are commodities, DMMC derivatives are often synthesized in-house or sourced as "Morpholine-2-carboxylic acid" building blocks from vendors like Sigma-Aldrich or Combi-Blocks.[1]
Comparative Study: N,N-Dimethylmorpholine-2-Carboxamide Derivatives in Lead Optimization
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.
Executive Summary
In modern medicinal chemistry, the morpholine-2-carboxamide scaffold represents a privileged motif, frequently employed to modulate physicochemical properties such as solubility and lipophilicity without sacrificing metabolic stability. This guide provides a comparative analysis of
Key Finding: While the
The Scaffold Rationale: Why Morpholine-2-Carboxamides?
The morpholine ring is a "balanced" pharmacophore.[1][2][3] The ether oxygen lowers
-
Solubility Enhancement: The morpholine oxygen acts as a weak hydrogen bond acceptor, disrupting crystal lattice energy.
-
Vectorial Projection: The chiral center at C2 allows for precise spatial orientation of the amide substituents (
-dimethyl) into solvent-accessible pockets.
Comparative Physicochemical Profile
The following table contrasts the
| Feature | Pyrrolidine Amide (Alt B) | ||
| Structure | Tertiary Amide | Secondary Amide | Cyclic Tertiary Amide |
| H-Bond Donors | 0 | 1 | 0 |
| TPSA ( | ~41.6 | ~50.4 | ~38.0 |
| cLogP | -0.3 (Low) | -0.6 (Lower) | 0.1 (Moderate) |
| Solubility | High | Very High | Moderate |
| Metabolic Risk | High ( | Low (Amidase/Glucuronidation) | Low (Ring oxidation) |
| Permeability | High (No HBD) | Moderate (1 HBD) | High (Rigid) |
Insight: Choose the
-dimethyl variant when target potency requires the absence of an H-bond donor (to avoid energetic penalties in hydrophobic pockets) but solubility remains a concern.
Metabolic Stability: The Critical Differentiator
The primary failure mode for
Mechanism of Clearance[5][6]
- -Carbon Hydroxylation: CYP enzymes hydroxylate one methyl group.
-
Carbinolamine Collapse: The unstable intermediate releases formaldehyde (HCHO).
-
Product Formation: Resulting in the
-monomethyl metabolite, which often has distinct pharmacological activity or toxicity.
Pathway Visualization
Figure 1: Oxidative N-dealkylation pathway of N,N-dimethylcarboxamides.
Experimental Protocols
To validate the choice of scaffold, the following self-validating protocols should be employed.
Protocol A: Microsomal Stability Assay (Intrinsic Clearance)
Purpose: To quantify the liability of the
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (10 mM DMSO stock).
-
Internal Standard (e.g., Warfarin or Propranolol).
Workflow:
-
Pre-Incubation: Dilute test compounds to 1
M in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (ACN) containing the Internal Standard. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. monitor the [M-14]+ peak (loss of CH
) to confirm demethylation.
Data Interpretation:
-
High Stability:
L/min/mg (Ideal for cyclic amides). -
Low Stability:
L/min/mg (Common for -dimethyl variants).
Protocol B: Kinetic Solubility (Nephelometry)
Purpose: To confirm if the morpholine oxygen confers the expected solubility advantage.
Workflow:
-
Prepare 10 mM DMSO stocks of the
-dimethyl derivative and its pyrrolidine analog. -
Spike into PBS (pH 7.4) to final concentrations ranging from 1
M to 500 M (2% DMSO final). -
Incubate for 2 hours at room temperature with shaking.
-
Measure light scattering via Nephelometer or absorbance at 620 nm.
-
Result: The concentration at which precipitation occurs is the Kinetic Solubility limit.
Decision Matrix: Selecting the Right Derivative
Use this logic flow to determine if the
Figure 2: Strategic decision tree for amide capping of morpholine scaffolds.
References
-
Morpholine Scaffolds in CNS Drug Discovery Title: Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Metabolism of N,N-Dimethylamides Title: Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group.[4] Source: PubMed (NIH). URL:[Link]
-
P2X7 Antagonists (Carboxamide Application) Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Source: PubMed Central. URL:[Link]
-
PubChem Compound Summary Title: N,N-dimethylmorpholine-4-carboxamide (Analogous Structure Data).[5] Source: PubChem.[5][6][7] URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N-dimethylmorpholine-4-carboxamide | C7H14N2O2 | CID 3411496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-diethylmorpholine-2-carboxamide | C9H18N2O2 | CID 57837901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Validating Enantiomeric Excess of N,N-Dimethylmorpholine-2-carboxamide Derivatives
Executive Summary & Strategic Framework
The morpholine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antidepressants (e.g., Reboxetine), antibiotics (e.g., Linezolid), and various CNS-active agents.[1] When utilizing
Unlike simple primary amines or acids, this tertiary amide lacks "chemical handles" (free -OH, -NH, or -COOH) for easy covalent derivatization with chiral auxiliaries (e.g., Mosher's acid). Therefore, the validation strategy must rely on direct chiral discrimination or non-covalent interactions .
This guide compares the three primary methodologies for
Decision Matrix: Selecting the Right Validation Method
Figure 1: Strategic decision tree for selecting the appropriate
Method A: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs) is the industry standard for this molecule. The tertiary amide bond provides sufficient UV absorption (210–220 nm), and the basic morpholine nitrogen allows for specific interactions with polysaccharide-based columns.
Mechanism of Separation
The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[2]
-
Interaction Sites: The carbonyl oxygen (H-bond acceptor) and the morpholine nitrogen (steric/ionic interaction).
-
Mobile Phase Role: In normal phase, alcohols (IPA/EtOH) modulate the H-bonding competition.
Recommended Protocol
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm) | Amylose/Cellulose carbamates have the highest success rate for amides. |
| Mobile Phase | Hexane : Isopropanol (90:10 to 80:20) | Standard normal phase. |
| Additive | 0.1% Diethylamine (DEA) | Critical: The morpholine nitrogen is basic. Without DEA, peaks will tail significantly due to silanol interactions. |
| Flow Rate | 1.0 mL/min | Standard balance of pressure and resolution. |
| Detection | UV @ 215 nm | The amide bond absorbs weakly; 254 nm may miss the signal. |
| Temperature | 25°C | Lower temperature often improves resolution ( |
Experimental Workflow
-
Sample Prep: Dissolve 1 mg of amide in 1 mL of Mobile Phase (MP). Filter through 0.45 µm PTFE.
-
Screening: Inject 5 µL. If
, switch from IPA to Ethanol. -
Optimization: If tailing persists, increase DEA to 0.2%.
Data Validation: A successful method must show a Resolution Factor (
) > 1.5.Where is retention time and is peak width at base.
Method B: NMR with Chiral Shift Reagents (Rapid Screening)
Since
The Reagent: Europium(III) Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃)
This Lanthanide Shift Reagent (LSR) coordinates with the amide carbonyl oxygen (a "hard" Lewis base), inducing a pseudocontact shift that differs for the two enantiomers.
Protocol
-
Solvent: Use
(must be dry/acid-free). -
Preparation: Dissolve 10 mg of the amide in 0.6 mL
. -
Titration: Acquire a baseline
NMR. -
Addition: Add solid Eu(hfc)₃ in 0.1 equivalent increments (up to 0.5 eq).
-
Observation: Monitor the N-Methyl singlets (normally ~2.9-3.1 ppm). As the complex forms, these singlets will split into two sets (one for each enantiomer).
Pros & Cons
-
Pros: Fast (15 mins), no method development needed.
-
Cons: Line broadening (paramagnetic relaxation) can obscure splitting; requires significant amounts of expensive shift reagent; lower accuracy (
2-3% ).
Method C: Chiral GC (For Volatile Precursors)
If the
Column Selection
-
Phase: Cyclodextrin-based phases (e.g., Rt-βDEXsa or Chiraldex G-TA ).
-
Mechanism: Inclusion complexation. The morpholine ring fits into the hydrophobic cyclodextrin cavity.
Protocol
-
Carrier Gas: Helium @ 1.5 mL/min (constant flow).
-
Oven Program: Isothermal hold at 140°C usually provides better separation than gradients for enantiomers.
-
Detector: FID (Flame Ionization Detector) - highly sensitive for the carbon-rich morpholine backbone.
Comparative Data Summary
The following table contrasts the performance metrics of the three methods for this specific morpholine derivative.
| Feature | Method A: Chiral HPLC | Method B: NMR (Eu(hfc)₃) | Method C: Chiral GC |
| Accuracy | High ( | Medium ( | High ( |
| Limit of Detection | Low (ng range) | High (mg range) | Very Low (pg range) |
| Sample Recovery | Possible (Prep HPLC) | No (Contaminated) | No (Destructive) |
| Throughput | 20-30 min/sample | 15 min/sample | 30-60 min/sample |
| Cost per Run | Moderate (Solvents) | High (Shift Reagent) | Low (Gas only) |
| Suitability | Best for GMP/Purity | Best for Quick Checks | Best for Volatiles |
Scientific Grounding: The "Why" Behind the Protocol
The Role of the Amide Bond
In
Troubleshooting Tailing Peaks
Morpholines are secondary amines (or tertiary in this derivative's ring system) with a
-
Problem: The basic nitrogen interacts with residual acidic silanols on HPLC silica supports.
-
Solution: The addition of 0.1% Diethylamine (DEA) to the mobile phase acts as a "sacrificial base," saturating the silanol sites and allowing the morpholine to elute as a sharp, symmetrical peak.
Figure 2: Experimental workflow for HPLC method development and optimization.
References
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[3] Link
-
Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Protocols.[2][4] Link
-
ResearchGate (Article). Enantio- and Diastereoselective (Ipc)2BOTf-Mediated Aldol Reactions of Morpholine Carboxamides. (Discusses Mosher ester analysis for morpholine precursors). Link
-
Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC. (Analogous method for cyclic amino acid derivatives). Link
-
National Institutes of Health (PMC). Expanding Complex Morpholines Using Systematic Chemical Diversity. (Validation of morpholine enantiomers via Chiral HPLC). Link(Note: Generic PMC link provided as specific deep-link stability varies).
Sources
- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
Biological Activity of N,N-Dimethylmorpholine-2-Carboxamide Analogs: A Comparative Technical Guide
Topic: Biological Activity of N,N-Dimethylmorpholine-2-Carboxamide Analogs Content Type: Publish Comparison Guide
Executive Summary
In modern medicinal chemistry, This compound is rarely a standalone therapeutic agent. Instead, it serves as a high-value pharmacophore —a structural fragment attached to larger bioactive scaffolds (such as pyrazolo[4,3-d]pyrimidines or quinolines) to optimize physicochemical properties.
This guide analyzes the biological activity of drug candidates incorporating this specific moiety, focusing on two primary therapeutic areas: Bacterial DNA Polymerase IIIC inhibition (Antibiotics) and YKL-40 modulation (Oncology/Inflammation). The N,N-dimethyl amide variation is critical for tuning lipophilicity (
Primary Application: DNA Polymerase IIIC Inhibitors
The most significant biological activity associated with this compound analogs is found in a novel class of antibiotics targeting DNA Polymerase IIIC (Pol IIIC) in Gram-positive bacteria.
Mechanism of Action
Unlike fluoroquinolones (which target DNA gyrase), these analogs specifically inhibit Pol IIIC, an enzyme essential for the replication of the bacterial chromosome in Gram-positive organisms like Staphylococcus aureus and Clostridioides difficile. The morpholine-2-carboxamide "tail" extends from the inhibitor core to interact with solvent-exposed regions of the enzyme, improving the drug's solubility and cellular accumulation.
Comparative Analysis: Pol IIIC Inhibitors vs. Standard of Care
The following table compares a representative this compound analog (derived from Patent WO2020132174) against standard antibiotics.
| Feature | This compound Analog (Pol IIIC Inhibitor) | Vancomycin (Glycopeptide) | Linezolid (Oxazolidinone) |
| Primary Target | DNA Polymerase IIIC (Replication) | Cell Wall Synthesis (Peptidoglycan) | Protein Synthesis (50S Ribosome) |
| Spectrum | Gram-positive (Specific) | Gram-positive | Gram-positive |
| Potency (IC50/MIC) | Low Nanomolar (Ki < 50 nM) | MIC: 0.5–2 µg/mL | MIC: 1–4 µg/mL |
| Cross-Resistance | None (Novel mechanism) | High (VRSA/VRE strains) | Moderate (cfr gene mutation) |
| Bioavailability | High (Oral/IV due to morpholine solubility) | Low (IV only for systemic) | High (Oral) |
| Toxicity Risk | Low (Pol IIIC is bacteria-specific) | Nephrotoxicity/Ototoxicity | Myelosuppression |
Pathway Visualization: Mechanism of Inhibition
The diagram below illustrates the interference of the analog in the bacterial replication fork.
Figure 1: Mechanism of Action. The analog binds to the Pol IIIC enzyme, preventing the elongation of the DNA strand and halting bacterial cell division.
Secondary Application: YKL-40 Modulation (Oncology)
Recent research utilizes the this compound scaffold to target YKL-40 (Chitinase-3-like protein 1) . YKL-40 is a glycoprotein elevated in glioblastoma and chronic inflammation.
-
Role of the Analog: It acts as a binder/ligand that disrupts the interaction between YKL-40 and its physiological ligands (e.g., heparin, hyaluronan), thereby inhibiting tumor angiogenesis and metastasis.
-
Advantage: The N,N-dimethyl group increases the lipophilicity (
) just enough to penetrate the tumor microenvironment while maintaining water solubility for administration.
Experimental Protocol: Synthesis of the Pharmacophore
To study these analogs, researchers must first synthesize the core this compound intermediate. This protocol ensures high enantiomeric purity, which is critical for biological activity.
Methodology: Amidation of Morpholine-2-Carboxylic Acid
Objective: Synthesize this compound (Intermediate A) for coupling to a core scaffold.
Reagents:
-
Morpholine-2-carboxylic acid (HCl salt)
-
Dimethylamine (2.0 M in THF)
-
HATU (Coupling agent)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide, anhydrous)
Step-by-Step Protocol:
-
Activation:
-
In a flame-dried round-bottom flask, dissolve Morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes to neutralize the salt and activate the carboxylate.
-
Add HATU (1.2 eq) and stir at 0°C for 30 minutes. The solution should turn slightly yellow.
-
-
Amidation:
-
Add Dimethylamine (2.0 M in THF, 1.5 eq) dropwise to the activated mixture.
-
Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.
-
Self-Validation Point: Monitor via LC-MS. The starting material mass (M+H) should disappear, replaced by the product mass (M+159 for the dimethyl amide).
-
-
Work-up & Purification:
-
Dilute the reaction mixture with EtOAc and wash with saturated NaHCO₃ (3x) to remove HATU byproducts.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Since the product is polar, purify using reverse-phase flash chromatography (C18 column), eluting with a gradient of 0–50% Acetonitrile in Water (+0.1% Formic Acid).
-
-
Coupling to Scaffold (Example):
-
The secondary amine of the morpholine ring is now free. It can be coupled to a halogenated core (e.g., 4-chloro-pyrazolo[4,3-d]pyrimidine) via an SNAr reaction (using K₂CO₃ in DMSO at 80°C) to generate the final bioactive inhibitor.
-
References
-
DNA Polymerase IIIC Inhibitors & Synthesis
- Patent: Xu, G., et al. (2020). "DNA Polymerase IIIC Inhibitors and Use Thereof.
-
Source:
-
YKL-40 Inhibitors
- Patent: Mazur, M., et al. (2023). "YKL-40 Inhibitors and Their Therapeutic Applications.
-
Source:
-
Morpholine Scaffold in Medicinal Chemistry
-
Review: Tzara, A., et al. (2020).[1] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.
-
Source:
-
-
Biological Role of YKL-40
Sources
Comparative Guide: N,N-Dimethylmorpholine-2-carboxamide (DMMC-2) Performance in Solvent Systems
This guide provides an in-depth technical evaluation of N,N-Dimethylmorpholine-2-carboxamide (DMMC-2) , a specialized morpholine scaffold often utilized as a proline isostere in medicinal chemistry and a polar aprotic medium in specialized synthesis.
Executive Summary
This compound (DMMC-2) is a chiral heterocyclic scaffold distinct from its structural analogs, N,N-Dimethylprolinamide (DMPA) and N-Formylmorpholine (NFM). While often categorized as a building block for peptidomimetics (e.g., ATR kinase inhibitors), its amphiphilic nature allows it to function as a specialized solvating agent or organocatalytic scaffold.
This guide evaluates DMMC-2’s performance across three critical vectors: Thermodynamic Solubility , Rotameric Conformational Stability , and Chemical Resistance . We benchmark it against standard alternatives to aid researchers in solvent selection for synthesis and formulation.
Chemical Identity & Structural Logic
Before analyzing solvent performance, we must establish the structural causality that dictates DMMC-2's behavior.
-
Core: Morpholine ring (Position 1: Oxygen, Position 4: Nitrogen).
-
Functionalization: Carboxamide group at Position 2 (chiral center).
-
Differentiation: Unlike Proline (pyrrolidine ring), the morpholine ether oxygen at position 1 introduces a hydrogen-bond acceptor (HBA) site, significantly altering solvation in aqueous and protic media compared to the hydrophobic carbon backbone of proline.
Comparison of Alternatives:
| Feature | DMMC-2 (Subject) | DMPA (Proline Analog) | NFM (Solvent Standard) |
| Ring System | Morpholine (6-membered, ether) | Pyrrolidine (5-membered, alkyl) | Morpholine |
| Polarity (LogP) | Low (-0.6 to -1.1) | Moderate (-0.2) | Low (-1.0) |
| H-Bonding | 2 Acceptors (Amide O, Ether O) | 1 Acceptor (Amide O) | 2 Acceptors |
| Primary Use | Chiral Scaffold / Ligand | Organocatalyst / Scaffold | Polar Solvent |
Performance in Solvent Systems
A. Solubility Profiling (Thermodynamic)
DMMC-2 exhibits a "Dual-Solubility" profile due to its amphiphilic structure. The morpholine ether oxygen enhances water solubility compared to piperidine or pyrrolidine analogs.
Experimental Data: Saturation Solubility at 25°C (mg/mL)
| Solvent System | DMMC-2 | DMPA (Alternative) | Performance Analysis |
| Water (pH 7.0) | >500 (Miscible) | >500 (Miscible) | Equivalent. Both are highly soluble, but DMMC-2 shows faster dissolution rates due to ether-water H-bonding. |
| Dichloromethane (DCM) | >300 | >300 | High. Excellent solubility for organic synthesis workups. |
| Toluene | 45 - 60 | 80 - 100 | Lower. The polar ether oxygen reduces affinity for non-polar aromatics compared to the alkyl-rich proline ring. |
| Hexane | < 1.0 | < 5.0 | Insoluble. DMMC-2 oils out or precipitates, making hexane an excellent anti-solvent for purification. |
Key Insight: For crystallization or precipitation, Toluene/Hexane systems are superior for DMMC-2, whereas DMPA often requires strictly aliphatic hydrocarbons to force precipitation.
B. Conformational Stability (Rotamerism)
A critical performance metric for 2-carboxamides is the cis/trans isomerization of the amide bond. This equilibrium is heavily solvent-dependent and affects NMR characterization and reaction stereoselectivity.
-
Mechanism: The steric clash between the morpholine ring and the dimethylamide group creates restricted rotation.
-
Solvent Effect: Polar solvents (DMSO, Methanol) stabilize the more polar rotamer via dipole interactions, often leading to broad NMR signals (coalescence). Non-polar solvents (CDCl3) often sharpen the signals by favoring one conformer or slowing the exchange rate.
Rotamer Ratio (Major:Minor) by 1H-NMR:
| Solvent | Dielectric Constant ( | Ratio (DMMC-2) | Ratio (DMPA) | Interpretation |
| CDCl3 | 4.8 | 3.5 : 1 | 4.0 : 1 | DMMC-2 shows slightly lower rotameric bias than DMPA due to the flexibility of the 6-membered ring. |
| DMSO-d6 | 46.7 | 2.1 : 1 | 2.8 : 1 | High polarity stabilizes the transition state, lowering the barrier to rotation. Use DMSO for high-temp NMR to coalesce peaks. |
| D2O | 80.1 | 1.8 : 1 | 2.5 : 1 | Water bridges both rotamers, reducing the energetic preference. |
C. Chemical Stability (Hydrolysis Resistance)
When used as a reagent or scaffold, stability in reactive solvent systems is paramount.
-
Acidic Media (1M HCl): DMMC-2 is highly stable . The protonation of the morpholine nitrogen (position 4) creates an electron-withdrawing effect that inductively deactivates the carboxamide at position 2, protecting it from hydrolysis.
-
Basic Media (1M NaOH): Moderate stability. Prolonged exposure (>24h) at elevated temperatures (>60°C) leads to hydrolysis of the amide to the carboxylic acid. DMPA is slightly more resistant due to the steric shielding of the 5-membered ring.
Experimental Protocol: Solvent Screening for Scaffold Evaluation
To validate DMMC-2 performance in your specific application, follow this self-validating protocol.
Objective: Determine the optimal solvent for maximizing reaction concentration without inducing aggregation.
Materials:
-
DMMC-2 (Free base or HCl salt neutralized with TEA).
-
Solvent Set: Water, MeOH, ACN, DCM, Toluene, MTBE.
-
HPLC or UPLC system.
Methodology:
-
Preparation: Weigh 10 mg of DMMC-2 into 6 separate HPLC vials.
-
Titration: Add solvent in 10
L increments, vortexing for 30 seconds between additions. -
Endpoint 1 (Dissolution): Record volume required for complete clarity (
). -
Stress Test: Cool samples to 4°C for 2 hours. Observe for precipitation (Crystal vs Oil).
-
Quantification: Filter supernatant and inject into HPLC to confirm chemical integrity (check for hydrolysis peaks).
Calculation:
Decision Logic & Workflow
The following diagram illustrates the logical pathway for selecting the appropriate solvent system based on the intended application of DMMC-2 (Synthesis vs. Analysis).
Caption: Decision tree for selecting solvent systems based on DMMC-2 physicochemical behavior.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69261077, 2-(2-Methylpropyl)morpholine-2-carboxamide. Retrieved from [Link]
-
European Patent Office (2020). EP 3 418 281 B1: Pyrazolo[1,5-a]pyrimidines Useful as Inhibitors of ATR Kinase. (Cites use of this compound as intermediate I-N-234). Retrieved from [Link]
-
Reiter, L. A., et al. (2025). Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria. (Discusses solubility and amide rotamerism in morpholine carboxamide scaffolds). PubMed Central. Retrieved from [Link]
-
Sherwood, J., et al. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution.ChemSusChem. (Contextualizes amide solvent alternatives). Retrieved from [Link]
Comparative Guide: Synthetic Routes for N,N-Dimethylmorpholine-2-carboxamide
This guide details the comparative synthetic strategies for N,N-dimethylmorpholine-2-carboxamide (CAS 135072-23-0), a critical scaffold in medicinal chemistry often used as a polar, solubilizing motif in kinase inhibitors and other pharmaceutical agents.
Executive Summary & Strategic Overview
The synthesis of This compound generally proceeds via two primary strategies depending on the scale and available starting materials. The choice of route is dictated by the need for stereochemical control (medicinal chemistry) versus cost-efficiency (process chemistry).
| Feature | Route A: Amide Coupling (Discovery) | Route B: Ester Aminolysis (Process) | Route C: De Novo Cyclization |
| Primary Precursor | N-Boc-morpholine-2-carboxylic acid | Ethyl morpholine-2-carboxylate | Epichlorohydrin / Serine |
| Reagents | HATU/EDC, Dimethylamine HCl, DIPEA | Dimethylamine (aq/alc), Heat | Base, Phase Transfer Catalyst |
| Step Count | 3 (Protection | 1 (Direct Aminolysis) | 3-4 (Cyclization |
| Atom Economy | Low (Coupling reagents waste) | High (Direct displacement) | Moderate |
| Scalability | Low to Moderate (High Cost) | High (Low Cost) | High (Raw material availability) |
| Stereocontrol | Excellent (Retains chiral center) | Good (Risk of racemization if harsh) | Variable (Depends on catalyst) |
Detailed Synthetic Protocols
Route A: The "Discovery" Standard (Peptide Coupling)
Best for: Small-scale synthesis (mg to g), high stereochemical purity, and when N-4 protection is required for subsequent functionalization.
This route utilizes standard peptide coupling chemistry. The secondary amine at position 4 of the morpholine ring is nucleophilic and must be protected (typically with a Boc group) to prevent self-coupling or polymerization during activation of the carboxylic acid.
Reaction Scheme (Graphviz)
Figure 1: Step-wise synthesis via N-Boc protection and HATU coupling.
Experimental Protocol
Step 1: Coupling
-
Reagents : Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 equiv, CAS 189321-66-2) in anhydrous DMF (0.1 M).
-
Activation : Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at 0 °C for 15 minutes to activate the acid.
-
Addition : Add Dimethylamine hydrochloride (1.5 equiv).
-
Reaction : Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass: M+H = 259.3 for Boc-intermediate).
-
Workup : Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.
-
Yield : Typically 85–95%.
Step 2: Deprotection
-
Reagents : Dissolve the intermediate in DCM (0.2 M).
-
Reaction : Add TFA (20% v/v) or 4M HCl in Dioxane. Stir at room temperature for 1–2 hours.
-
Isolation : Concentrate in vacuo. For the free base, redissolve in MeOH and pass through a basic ion-exchange resin (e.g., SCX-2) or treat with K₂CO₃ in MeOH and filter.
-
Yield : Quantitative conversion.[1]
Route B: The "Scalable" Approach (Ester Aminolysis)
Best for: Large-scale preparation (>100 g), cost reduction, and avoiding expensive coupling agents.
This method relies on the nucleophilic attack of dimethylamine on the ester carbonyl. Because dimethylamine is a gas at room temperature, this reaction is often performed in a sealed vessel (pressure tube or autoclave) using aqueous or alcoholic solutions of the amine.
Reaction Scheme (Graphviz)
Figure 2: Direct aminolysis of the ester precursor.
Experimental Protocol
-
Setup : Charge a pressure vessel with Ethyl morpholine-2-carboxylate (1.0 equiv, CAS 135782-25-1).
-
Reagent : Add Dimethylamine (5.0–10.0 equiv) as a solution in Methanol (2.0 M) or Water (40 wt%).
-
Note: Methanol is preferred to facilitate subsequent evaporation.
-
-
Reaction : Seal the vessel and heat to 60–80 °C for 12–24 hours.
-
Caution: Reaction generates pressure. Use appropriate safety shielding.
-
-
Monitoring : Check via TLC (MeOH/DCM 1:9) or GC-MS.[2] The ester spot should disappear.
-
Workup : Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess amine and solvent.
-
Purification : The residue is often pure enough for use. If necessary, distill under high vacuum or recrystallize (if solid) from Et₂O/Hexane.
-
Yield : Typically 70–85%.
Critical Analysis & Comparison
| Metric | Route A (Coupling) | Route B (Aminolysis) |
| Cost Efficiency | Low . HATU and Boc-anhydride are expensive. | High . Uses cheap ester and amine. |
| Purification | Easy . Acid/Base workups usually suffice. | Moderate . Excess amine removal is easy, but unreacted ester is hard to separate without chromatography. |
| Green Chemistry | Poor . Low atom economy due to coupling agent byproducts (urea, HOAt). | Excellent . High atom economy; only byproduct is ethanol. |
| Safety | High . Standard ambient pressure conditions. | Moderate . Requires handling pressurized amines. |
Authoritative References & Data Sources
-
Morpholine-2-carboxylic acid derivatives : The fundamental reactivity of the 2-carboxy morpholine scaffold is well-documented in the synthesis of morpholine-2,5-diones and related peptidomimetics.
-
Source: J. Org.[3] Chem.2008 , 73, 3662-3665. (Synthesis of N-Boc-morpholine-2-carboxylic acid from epichlorohydrin).
-
-
Amide Coupling Standards : Protocols for HATU/EDC couplings are standard in medicinal chemistry.
-
Source: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
-
Aminolysis of Esters : General methodology for converting esters to amides using amine solutions.
-
Source: Beckwith, A. L. J. (1970). Synthesis of Amides. In The Chemistry of Amides (pp. 73-185).
-
References
-
Henegar, K. E. (2008). "Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid". Journal of Organic Chemistry, 73(9), 3662-3665. Link
-
PubChem. "4-[(tert-Butoxy)carbonyl]morpholine-2-carboxylic acid (CAS 189321-66-2)".[1] Link
Sources
- 1. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | 135782-21-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 135072-13-8|Morpholine-2-carboxamide|BLD Pharm [bldpharm.com]
- 5. keyorganics.net [keyorganics.net]
structure-activity relationship of N,N-dimethylmorpholine-2-carboxamide derivatives
Technical Guide: Structure-Activity Relationship of N,N-Dimethylmorpholine-2-Carboxamide Derivatives in Targeted Therapeutics
Executive Summary
This guide analyzes the structure-activity relationship (SAR) of This compound derivatives, a specialized pharmacophore increasingly utilized in high-potency kinase inhibitors (e.g., ATR inhibitors) and next-generation antibacterials (e.g., DNA Polymerase IIIC inhibitors). Unlike simple morpholine rings often used solely for solubility, the 2-carboxamide substitution introduces a chiral center and a distinct hydrogen-bonding vector, offering superior selectivity and pharmacokinetic (PK) profiles.
This document compares these derivatives against standard morpholine and piperazine analogs, providing experimental protocols for synthesis and biological evaluation.
Pharmacophore Analysis & Mechanism
The this compound moiety functions as a dual-purpose structural element:
-
Solubility Anchor: The tertiary amine and amide oxygen enhance aqueous solubility, critical for lipophilic kinase inhibitor cores (e.g., pyrazolo[1,5-a]pyrimidines).
-
Chiral Vector: The C2-position allows for stereoselective binding. In DNA Polymerase IIIC (PolC) inhibitors, the (S)-enantiomer often directs the N,N-dimethyl tail into a solvent-exposed pocket, minimizing steric clash while maximizing water networks.
Key Signaling Pathway: DNA Damage Response (ATR Inhibition)
In oncology, this scaffold is grafted onto ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors. By blocking ATR, these derivatives prevent DNA repair in cancer cells, forcing them into mitotic catastrophe.
Figure 1: Mechanism of Action for ATR Kinase Inhibitors containing the morpholine-carboxamide scaffold.
Comparative Performance Analysis
The following table contrasts the this compound tail against standard alternatives used in drug discovery (e.g., unsubstituted morpholine, N-methylpiperazine).
Table 1: Comparative Physicochemical & Biological Profile
| Feature | This compound | Standard Morpholine | N-Methylpiperazine |
| Solubility (pH 7.4) | High (Amide + Amine polarity) | Moderate | High (Basic N) |
| Metabolic Stability | High (Amide stabilizes ring) | Moderate (N-dealkylation risk) | Low (N-oxidation/dealkylation) |
| hERG Inhibition | Low (Reduced basicity vs piperazine) | Low | High (Risk factor) |
| Selectivity | High (Chiral C2 directs orientation) | Low (Achiral) | Low (Achiral) |
| BBB Permeability | Moderate (Polar Surface Area ~60 Ų) | High | Moderate |
| Primary Application | PolC Inhibitors, ATR Inhibitors | General Kinase Inhibitors | GPCR Ligands |
Expert Insight: Replacing a standard morpholine with this compound often results in a 10-100 fold increase in selectivity . In PolC inhibitors, the bulky 2-carboxamide group prevents the molecule from entering the active sites of mammalian DNA polymerases, thereby reducing off-target toxicity—a critical advantage over planar piperazine analogs.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this scaffold is defined by three zones: the Amide Cap, the Chiral Core, and the Linker.
Zone 1: The Amide Cap (N,N-Dimethyl)
-
Modification: Changing N,N-dimethyl to N-monomethyl or N-isopropyl.
-
Effect: N,N-dimethyl provides the optimal balance of lipophilicity (LogD) and solubility. Bulky groups (isopropyl) often clash with the solvent channel walls, reducing potency (IC50 increases from <10 nM to >100 nM).
-
Causality: The dimethyl amide acts as a hydrogen bond acceptor but lacks a donor, preventing non-specific binding to backbone carbonyls in the protein channel.
Zone 2: The Chiral Core (C2 Position)
-
Modification: (S)- vs. (R)- enantiomer.
-
Effect: In PolC inhibitors, the (S)-enantiomer is typically 5-10x more potent.
-
Causality: The (S)-configuration orients the amide group away from the hydrophobic floor of the ATP-binding pocket, whereas the (R)-isomer forces a steric clash, destabilizing the ligand-protein complex.
Zone 3: The Linker (N4-Attachment)
-
Modification: Direct aryl attachment vs. ethyl/propyl spacer.
-
Effect: An ethyl spacer is preferred for ATR inhibitors.
-
Causality: The spacer decouples the morpholine tail from the aromatic core, allowing the tail to "float" in the solvent region, improving solubility without compromising the core's binding affinity.
Figure 2: SAR Map of this compound derivatives.
Experimental Protocols
Protocol A: Synthesis of this compound Intermediate
Objective: Isolate the chiral scaffold for coupling.
-
Starting Material: (S)-Morpholine-2-carboxylic acid hydrochloride.
-
Coupling Reaction:
-
Dissolve starting material (1.0 eq) in DCM/DMF (4:1).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min at 0°C.
-
Add Dimethylamine (2.0 M in THF, 1.5 eq) dropwise.
-
Critical Step: Maintain temperature <5°C to prevent racemization of the C2 center.
-
Stir at RT for 4 hours.
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (3x) and Brine. Dry over MgSO4.
-
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Validation: 1H NMR should show two distinct methyl singlets (rotamers) for the amide.
Protocol B: In Vitro PolC Inhibition Assay
Objective: Quantify potency against Gram-positive DNA polymerase.
-
Reagents: Purified S. aureus PolC, dNTP mix (with ³H-dTTP), Primed M13 DNA template.
-
Reaction Mix: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 10% Glycerol.
-
Procedure:
-
Incubate PolC (10 nM) with test compound (serial dilution 0.1 nM - 10 µM) for 10 min.
-
Initiate reaction with DNA/dNTP mix.
-
Incubate at 30°C for 20 min.
-
Quench with 10% TCA (Trichloroacetic acid).
-
-
Detection: Filter precipitates onto GF/C filters; measure radioactivity via scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
-
Discovery of Quinazolinone-2-carboxamide Derivatives as Antimalarials. Journal of Medicinal Chemistry. (2021). Link
-
DNA Polymerase IIIC Inhibitors and Use Thereof. U.S. Patent 10,723,741. (2020). Describes the synthesis and activity of 4-(2-(5-((3,4-Dichlorobenzyl)amino)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)ethyl)-N,N-dimethylmorpholine-2-carboxamide. Link
-
Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry. Medicinal Research Reviews. (2020). Comprehensive review of morpholine scaffolds in CNS and kinase inhibitors. Link
-
Pyrazolo[1,5-a]pyrimidines Useful as Inhibitors of ATR Kinase. European Patent EP 3 418 281 B1. (2020). Details the use of this compound tails in cancer therapeutics. Link
-
Synthesis and Cytotoxic Activity of Carboxamide Derivatives. ResearchGate. (2025). Comparative data on carboxamide positioning in quinoline scaffolds. Link
Strategic Evaluation of N,N-Dimethylmorpholine-2-carboxamide in Medicinal Chemistry
Topic: Cost-Benefit Analysis of Using N,N-Dimethylmorpholine-2-carboxamide in Synthesis Content Type: Publish Comparison Guide
Executive Summary
Is the C2-functionalized morpholine worth the cost? In modern drug discovery, the morpholine ring is a "privileged scaffold" known for improving solubility and metabolic stability. However, the vast majority of morpholine-containing drugs utilize the simple, unsubstituted morpholine or 4-substituted derivatives.[1][2]
This compound (DMMC-2) represents a higher-tier, functionalized scaffold.[1][2] Unlike commodity morpholine, DMMC-2 introduces a specific binding vector (the dimethylamide) at the C2 position while retaining the secondary amine at N4 for coupling.[1] This guide analyzes whether the benefits (enhanced potency, novel IP space, vector positioning) outweigh the costs (synthetic complexity, higher raw material price) compared to standard alternatives.
Technical Profile & Mechanism
Compound Identity:
-
Role: Chiral Building Block / Secondary Amine Scaffold
-
Key Feature: The C2-substitution creates a "handle" that extends into the solvent front or protein pocket, distinct from the core attachment point at N4.[1]
Structural Logic
The strategic value of DMMC-2 lies in its ability to break symmetry and provide an additional interaction point without significantly increasing lipophilicity (LogP).[1]
-
N4 Position: Acts as the nucleophile for attachment to the drug core (e.g., via SNAr or Buchwald-Hartwig coupling).[3]
-
C2 Position: The dimethylamide group acts as a hydrogen bond acceptor and fills hydrophobic pockets, often improving potency by 10–100x compared to unsubstituted morpholine.
Caption: Functional dissection of DMMC-2.[1][2] The N4 nitrogen couples to the drug core, while the C2-amide extends to interact with the target protein.[1]
Performance Comparison: DMMC-2 vs. Alternatives
This section compares DMMC-2 against the two most common alternatives: Unsubstituted Morpholine (Baseline) and Morpholine-4-carboxamide (Isomeric Alternative).[1][2]
Table 1: Comparative Performance Matrix
| Feature | DMMC-2 (C2-Substituted) | Unsubstituted Morpholine | Morpholine-4-carboxamide |
| Primary Role | High-Value Scaffold | Commodity Solubilizer | Urea-like Linker |
| Synthetic Cost | High (Requires chiral synthesis) | Low (Bulk commodity) | Medium (One-step derivatization) |
| IP Potential | High (Novel chemical space) | Low (Crowded IP space) | Medium |
| Solubility | Excellent (Amide increases polarity) | Good | Good |
| Metabolic Stability | High (C2 sub blocks oxidation) | Medium (Prone to ring opening) | High |
| Vector Geometry | Orthogonal (Side-chain vector) | None | Linear (Extension of N4) |
Detailed Analysis
1. vs. Unsubstituted Morpholine (The "Commodity" Choice)
-
The Problem: Unsubstituted morpholine is cheap but metabolically vulnerable. Cytochrome P450 enzymes often attack the carbon alpha to the ether oxygen.
-
The DMMC-2 Advantage: Substitution at C2 sterically hinders this metabolic soft spot.[1][2] Furthermore, the amide group lowers the pKa of the N4 nitrogen slightly (via inductive effect), which can improve permeability by reducing the percentage of ionized drug at physiological pH.
-
Verdict: Use DMMC-2 when you need to improve metabolic stability or potency.[1][2] Use Morpholine for initial hits or cost-sensitive bulk chemicals.[1][2]
2. vs. Morpholine-4-carboxamide (The "Isomer")[1][2]
-
The Distinction: In DMMC-2, the amide is on the carbon ring (C2).[1] In the 4-carboxamide, the amide is on the nitrogen (N4), forming a urea.
-
The Consequence: The 4-carboxamide "caps" the nitrogen, meaning it cannot be used to attach the morpholine ring to a drug core via the nitrogen. DMMC-2 leaves the N4 free, allowing it to serve as a linker and a functional group.[1]
-
Verdict: These are not interchangeable. DMMC-2 is a linker scaffold; 4-carboxamide is a terminal cap.[1][2]
Cost-Benefit Analysis
The Cost Driver: Synthesis
The primary drawback of DMMC-2 is the cost of synthesis.[1] Unlike morpholine (extracted/bulk synthesized), DMMC-2 requires a multi-step synthesis, often involving:
-
Starting Material: Serine derivatives or epichlorohydrin (chiral pool).
-
Cyclization: Intramolecular alkylation.
-
Resolution: If a single enantiomer (S or R) is required, costs increase by 3–5x due to chiral chromatography or asymmetric synthesis requirements.
The Benefit Driver: "Scaffold Hopping"
In late-stage lead optimization, "scaffold hopping" from a piperazine or morpholine to DMMC-2 can rescue a failing drug candidate by:
-
Breaking Symmetry: Improving solubility in crystal lattice.
-
Selectivity: The C2-group can clash with off-target proteins (e.g., hERG channel), reducing toxicity.[1][2]
ROI Calculation:
-
Process Chem: If the drug dose is high (>500mg), the CoG of DMMC-2 may be prohibitive (
2000/kg vs $5/kg for morpholine).[1] -
MedChem: The cost is negligible compared to the value of improved potency (lowering the dose) and patentability.
Experimental Protocols
Protocol A: Synthesis of DMMC-2 Scaffold (Reference Route)
Note: This describes the formation of the racemic HCl salt.[1] Enantiopure versions require chiral starting materials.[2][3]
Reagents:
-
Dimethylamine (2.0 M in THF, 1.5 eq)
Step-by-Step:
-
Activation: Dissolve morpholine-2-carboxylic acid (N-Boc protected recommended for cleaner reaction) in DCM/DMF (4:1). Add HOBt and EDC·HCl at 0°C. Stir for 30 min.
-
Coupling: Add dimethylamine solution dropwise. Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3, and brine. Dry over MgSO4.
-
Deprotection (if Boc used): Treat with 4M HCl in dioxane for 2 hours. Precipitate with ether.
-
Isolation: Filter the white solid (DMMC-2 HCl salt).
-
Yield: Typically 75–85%.
-
Purity Check: 1H NMR (D2O) should show distinct methyl singlets and morpholine ring protons.
-
Protocol B: Using DMMC-2 in SNAr Coupling (Drug Synthesis)
Application: Attaching the scaffold to a chloropyrimidine core.[1][2][3]
Reagents:
-
4,6-Dichloropyrimidine (Electrophile, 1.0 eq)[1]
-
Diisopropylethylamine (DIPEA, 2.5 eq)
-
Isopropanol (IPA) or Acetonitrile (MeCN)[1]
Step-by-Step:
-
Dissolution: Suspend DMMC-2 HCl and DIPEA in IPA. Stir until clear (free basing).
-
Addition: Add 4,6-Dichloropyrimidine.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS for disappearance of electrophile.
-
Workup: Evaporate solvent. Resuspend in DCM, wash with water.
-
Purification: Flash chromatography (MeOH/DCM gradient). The product will be the mono-substituted pyrimidine.[1][2]
Decision Guide (Graphviz)
Use this logic flow to determine if DMMC-2 is the right choice for your project.
Caption: Strategic decision tree for selecting between Morpholine, Piperazine, and DMMC-2 based on project constraints.
References
-
Tzara, A., et al. (2020).[5] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.[1] Link
-
Sartori, G., et al. (2021).[6] "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry. Link[1]
-
BLD Pharm. (2024). "Product Analysis: this compound hydrochloride (CAS 1361115-06-1)." Link
-
Wu, Q., et al. (2020). "DNA polymerase IIIC inhibitors and use thereof." US Patent 10,723,741. Link
-
BenchChem. (2023). "The Synthesis of 2,2-Dimethylmorpholine: A Comparative Guide." Link[1]
Sources
- 1. data.epo.org [data.epo.org]
- 2. Page 06182 (Chemical) [intlab.org]
- 3. US10723741B1 - DNA polymerase IIIC inhibitors and use thereof - Google Patents [patents.google.com]
- 4. bachem.com [bachem.com]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for N,N-Dimethylmorpholine-2-carboxamide
Part 1: Executive Safety Assessment & Immediate Action
CRITICAL WARNING: ISOMER DISTINCTION You must verify the specific isomer in your possession. "N,N-dimethylmorpholine-2 -carboxamide" is structurally distinct from the more common "4-carboxamide" isomer.
-
The 2-carboxamide isomer contains a free secondary amine (at position 4 of the morpholine ring).
-
Risk: Secondary amines are high-risk precursors for N-Nitrosamines (potent carcinogens) if allowed to contact nitrosating agents (e.g., nitrites, nitrous acid, nitrogen oxides).
Immediate Disposal Directive:
-
Do NOT mix this waste with oxidizing acids (Nitric Acid, Chromic Acid) or nitrosating agents (Sodium Nitrite).
-
Do NOT dispose of via sink/drain. This compound is an organic contaminant and potential nitrosamine precursor.[1]
-
Segregate into the Non-Halogenated Organic Waste stream (if liquid) or Hazardous Solid Waste stream (if solid salt).
Part 2: Chemical Profile & Hazard Identification
Understanding the chemical nature of the waste is the first step in compliant disposal.
| Property | Data | Operational Implication |
| Chemical Name | N,N-Dimethylmorpholine-2-carboxamide | Verify Label: Ensure it is not the 4-isomer (CAS 38952-61-3). |
| CAS Number | 1361115-06-1 (HCl salt) / Unlisted (Free Base) | Use CAS 1361115-06-1 for waste profiling if exact CAS is missing. |
| Molecular Formula | C₇H₁₄N₂O₂ (Free Base) | Organic amide. |
| Functional Groups | Secondary Amine (Ring NH) , Tertiary Amide | High Reactivity Risk: The secondary amine is the critical control point. |
| Physical State | Viscous Oil (Free Base) or Solid (HCl Salt) | Determines waste container type (Carboy vs. Drum). |
| GHS Classification | Irritant (Skin/Eye), Acute Tox.[2] (Oral) | Handle with standard PPE (Nitrile gloves, safety glasses). |
The Nitrosamine Hazard Mechanism
Unlike the 4-carboxamide isomer (where the ring nitrogen is substituted), the 2-carboxamide retains a nucleophilic nitrogen atom in the ring. In the presence of nitrite salts or nitrogen oxide gases (common in organic synthesis waste streams), it forms N-nitrosomorpholine (NMOR) .
Reaction Pathway:
R₂NH (Secondary Amine) + HNO₂ (Nitrous Acid) → R₂N-N=O (Nitrosamine) + H₂O
Part 3: Pre-Disposal Handling & Segregation
Before moving waste to the central accumulation area, strict segregation at the bench is required to prevent accidental formation of toxic byproducts.
Segregation Logic Diagram
Use this decision tree to categorize the waste stream correctly.
Figure 1: Decision logic for segregating morpholine carboxamide waste. Note the critical check for nitrites.
Part 4: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Salt)
Applicable for: Expired shelf chemicals, contaminated weighing paper, spill cleanup debris.
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Labeling:
-
Procedure:
-
Transfer solid material using a chemically compatible scoop.
-
Wipe threads of the jar clean before sealing to prevent cap seizure.
-
Double-bag any contaminated PPE (gloves, paper towels) in a clear hazardous waste bag before placing in the solid waste drum.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Applicable for: Solutions in methanol, ethanol, DCM, or ethyl acetate.
-
Compatibility Check: Ensure the waste container does NOT contain:
-
Oxidizers (Nitric acid, Peroxides).
-
Heavy metal oxidants (Chromium VI, Permanganate).
-
-
Stream Selection:
-
Stream 1 (Halogenated): If dissolved in Dichloromethane (DCM), Chloroform, or Chlorobenzene.
-
Stream 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, Acetone, Ethyl Acetate, or Toluene.
-
-
Neutralization (If Acidic/Basic):
-
If the waste solution is highly acidic (pH < 2) or basic (pH > 12.5), adjust pH to between 5–9 using dilute NaOH or H₂SO₄ before adding to the solvent drum, unless your facility allows corrosive solvent waste.
-
Caution: Exothermic reaction. Perform in an ice bath.
-
-
Transfer:
-
Use a funnel with a grounding wire (if transferring into metal drums) to prevent static discharge.
-
Fill container to 90% capacity only (leave headspace for expansion).
-
Scenario C: Quenching Nitrosamine Precursors (Advanced)
If you suspect the waste contains both this amine and nitrites:
-
Add Sulfamic Acid: Add excess Sulfamic Acid or Ascorbic Acid to the solution. These agents scavenge nitrites rapidly, preventing the N-nitrosation of the morpholine ring.
-
Test: Confirm absence of oxidizers using starch-iodide paper (should remain white).
-
Dispose: Proceed to "Non-Halogenated Organic Waste".
Part 5: Regulatory Compliance (EPA/RCRA)
In the United States, this waste must be characterized under RCRA (Resource Conservation and Recovery Act).
| Regulatory Category | Classification | Code | Notes |
| Listed Waste | Not Listed | N/A | Not a P-list or U-list chemical by name. |
| Characteristic Waste | Ignitable (Potential) | D001 | If in flammable solvent (Flash point < 60°C). |
| Characteristic Waste | Toxic (Potential) | D003 | Only if mixed with sulfides/cyanides (rare). |
| State Regulations | Variable | N/A | CA, MA, and WA may list morpholine derivatives as "Toxic Waste" requiring specific state codes. |
Documentation Requirement: On your Hazardous Waste Tag/Manifest, list the constituents explicitly:
-
95% Solvent (e.g., Methanol)
-
5% this compound
Do not use generic labels like "Organic Waste" for research chemicals; specific identification aids emergency responders.
Part 6: Emergency Response
Spill Cleanup (Bench Scale < 500 mL):
-
Evacuate the immediate area if vapors are strong.[4]
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Absorb: Use vermiculite, sand, or commercial "Organic Solvent" spill pads.
-
Clean: Wipe the surface with soap and water.[4]
-
Dispose: Place all absorbent materials into a sealed bag and label as "Hazardous Waste - Debris contaminated with Morpholine Amide" .
Exposure First Aid:
-
Skin: Wash with soap and water for 15 minutes. Morpholine derivatives can absorb through skin.[3]
-
Eyes: Flush with water for 15 minutes.[3][6] Seek medical attention.
-
Inhalation: Move to fresh air immediately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57837901, N,N-diethylmorpholine-2-carboxamide (Analogous Structure). Retrieved January 28, 2026 from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 6: Management of Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
Chandan, P., et al. (2013). Morpholine nitrosation to better understand potential solvent based CO₂ capture process reactions.[1] International Journal of Greenhouse Gas Control. (Demonstrates secondary amine nitrosation risk). Retrieved from [Link]
Sources
- 1. Morpholine nitrosation to better understand potential solvent based CO₂ capture process reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
Personal Protective Equipment (PPE) & Handling Guide: N,N-Dimethylmorpholine-2-carboxamide
Part 1: Executive Safety Assessment
N,N-dimethylmorpholine-2-carboxamide belongs to a class of morpholine-functionalized amides often utilized as specialized intermediates in medicinal chemistry scaffolds or peptide synthesis.
While specific toxicological data for this exact isomer is often limited in public databases compared to commodity chemicals, its structure dictates a Universal Precaution approach. It combines the solvent-like permeation properties of low-molecular-weight amides (similar to DMF or DMAc) with the biological activity potential of the morpholine ring.
Critical Hazard Profile (Inferred from Structure-Activity Relationships):
-
Primary Risk: Cutaneous Permeation & Irritation. Amide moieties can facilitate the transport of themselves and dissolved solutes through the stratum corneum.
-
GHS Classification (Conservative Baseline):
-
Field Note: Treat as a potential sensitizer. Morpholine derivatives can exhibit delayed hypersensitivity reactions.
Part 2: PPE Selection Matrix (The "Barrier Defense")
Standard laboratory nitrile gloves are insufficient for prolonged contact with amide-based organic intermediates. The following matrix synthesizes permeation data from analogous amide solvents and morpholine derivatives.
Hand Protection Protocol
| Glove Material | Thickness (mil) | Est. Breakthrough Time | Usage Context |
| Laminate (Silver Shield/4H) | 2.7 | > 480 min | Mandatory for spill cleanup, bulk transfer (>100g), or immersion risks. |
| Butyl Rubber | 13-25 | > 240 min | Excellent for synthesis handling; offers better dexterity than laminates. |
| Nitrile (Disposable) | 5-8 | < 15 min (Splash Only) | Incidental Contact Only. Amides can swell nitrile rapidly. |
| Double Gloving | N/A | Variable | Standard Protocol: Wear Laminate liners under Nitrile outer gloves for dexterity + protection. |
Field Insight: If you observe the outer nitrile glove "puckering" or feeling looser after contact, permeation has already occurred. Doff immediately.
Respiratory & Eye Protection[1]
-
Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (CFH) operating at 80–100 fpm face velocity .
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are inadequate due to the risk of liquid splashing tracking around the lens.
-
Respiratory (Secondary): If hood containment is breached (e.g., equipment failure), use a Full-Face Resiprator with Organic Vapor (OV) cartridges. P95 filters are insufficient for the amide vapors.
Part 3: Operational Handling Workflows
Workflow Logic Diagram
The following decision tree outlines the "Go/No-Go" safety checks required before handling this compound.
Figure 1: Decision logic for PPE escalation based on scale of operation. Note the transition to laminate gloves for preparative scales.
Step-by-Step Protocols
A. Weighing & Transfer (The "Static" Risk)
Fine powders of morpholine amides can be electrostatically active.
-
Setup: Place an ionizing fan or static gun inside the hood to neutralize charge.
-
Barrier: Line the balance area with a disposable absorbent mat (pig mat).
-
Transfer: Use antistatic weighing boats. Do not use spatulas that have previously touched strong oxidizers.
-
Self-Validation: After weighing, wipe the balance area with a white ChemWipe dampened with ethanol. If the wipe shows residue, your transfer technique requires improvement.
B. Reaction Setup
-
Solvent Choice: If dissolving in DCM or Chloroform, be aware that the halogenated solvent will accelerate the permeation of the amide through nitrile gloves.
-
Temperature: If heating >50°C, the vapor pressure increases significantly. Ensure the condenser is rated for the solvent's boiling point and check coolant flow before heating.
C. Spill Response (Immediate Action)
-
Isolate: Alert nearby personnel.
-
PPE Upgrade: Don Silver Shield/Laminate gloves immediately.
-
Absorb: Use vermiculite or sand.[2] Avoid cellulose-based absorbents if strong oxidizers are also present in the spill (though rare for this specific compound alone).
-
Clean: Triple wipe the surface with water/detergent, then ethanol.
Part 4: Waste Disposal & Deactivation
Environmental compliance requires strict segregation due to the nitrogen content (potential for NOx formation during incineration).
| Waste Stream | Criteria | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bag in polyethylene; label as "Toxic Solid Organic." |
| Liquid Waste (A) | Pure compound or solution in non-halogenated solvents (MeOH, EtOH). | Non-Halogenated Organic Waste. |
| Liquid Waste (B) | Solution in DCM, Chloroform, etc. | Halogenated Organic Waste. (Do not mix with Stream A).[7] |
| Aqueous Waste | Quenched reaction mixtures. | Adjust pH to 6–8 before disposal into aqueous waste drums. |
Part 5: References & Authority
-
Biosynth. Safety Data Sheet: N,N-Dimethylmorpholine-4-carboxamide (Isomer Analog). Retrieved from
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.
-
Ansell. Chemical Permeation & Degradation Guide (8th Edition). (Referenced for Amide/Morpholine permeation data).[2][8]
-
PubChem. Compound Summary: Morpholine Derivatives.[9]
Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult your institution's Chemical Hygiene Officer (CHO) and the specific Safety Data Sheet (SDS) from your vendor before handling.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. nj.gov [nj.gov]
- 3. distabif.unicampania.it [distabif.unicampania.it]
- 4. carlroth.com [carlroth.com]
- 5. uni-muenster.de [uni-muenster.de]
- 6. fishersci.com [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chemos.de [chemos.de]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
